molecular formula C8H10N2O4S B1330200 n-Methyl-4-(methylsulfonyl)-2-nitroaniline CAS No. 30388-44-4

n-Methyl-4-(methylsulfonyl)-2-nitroaniline

Cat. No.: B1330200
CAS No.: 30388-44-4
M. Wt: 230.24 g/mol
InChI Key: SGWXKSCZDKMSLI-UHFFFAOYSA-N
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Description

N-Methyl-4-(methylsulfonyl)-2-nitroaniline is a useful research compound. Its molecular formula is C8H10N2O4S and its molecular weight is 230.24 g/mol. The purity is usually 95%.
The exact mass of the compound N-Methyl-N-[4-(methylsulfonyl)-2-nitrophenyl]amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-4-methylsulfonyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10N2O4S/c1-9-7-4-3-6(15(2,13)14)5-8(7)10(11)12/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWXKSCZDKMSLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80952730
Record name 4-(Methanesulfonyl)-N-methyl-2-nitroaniline
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Molecular Weight

230.24 g/mol
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CAS No.

30388-44-4
Record name N-Methyl-4-(methylsulfonyl)-2-nitrobenzenamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Mesyl- N-methyl-2-nitroaniline
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Record name 4-(Methanesulfonyl)-N-methyl-2-nitroaniline
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Record name 4-mesyl- N-methyl-2-nitroaniline
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of n-Methyl-4-(methylsulfonyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for the novel compound, n-Methyl-4-(methylsulfonyl)-2-nitroaniline. This molecule possesses a unique combination of functional groups—a secondary amine, a nitro group, and a sulfone—making it a compound of interest for applications in medicinal chemistry and materials science. Given the absence of a standardized synthesis protocol in current literature, this document outlines a robust, multi-step synthetic route grounded in established chemical principles. We will delve into the causality behind experimental choices, provide self-validating protocols, and support all claims with authoritative references. The guide culminates with a detailed characterization workflow to ensure the identity, purity, and structural integrity of the final product.

Introduction and Strategic Rationale

This compound is an aromatic compound featuring an electron-withdrawing nitro group positioned ortho to an N-methylamino group, and a strongly electron-withdrawing methylsulfonyl (sulfone) group at the para position. This specific arrangement of substituents creates a highly polarized aromatic system. While its direct applications are still under exploration, its structural motifs are present in various biologically active molecules. For instance, nitroaromatics are precursors for many pharmaceuticals, and the sulfone group is a key pharmacophore in a range of therapeutic agents. The N-methylation of the aniline nitrogen can significantly alter physicochemical properties such as solubility, lipophilicity, and metabolic stability compared to its primary amine analogue, 2-(Methylsulfonyl)-4-nitroaniline.[1][2][3][4]

The synthetic strategy detailed herein is designed to be logical, efficient, and adaptable, proceeding through well-understood transformations to build the target molecule from a readily available starting material.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached via a three-step sequence starting from 4-chloro-3-nitrobenzenesulfonyl chloride. This route offers a controlled and high-yielding pathway to the target compound.

Synthesis_Workflow start 4-Chloro-3-nitrobenzenesulfonyl Chloride inter1 4-Chloro-N-methyl-3-nitrobenzenesulfonamide start->inter1 Step 1: Amination Methylamine (aq.) THF, 0°C to RT inter2 N-Methyl-4-(methylthio)-2-nitroaniline (Intermediate Sulfide) inter1->inter2 Step 2: Nucleophilic Aromatic Substitution Sodium Thiomethoxide (NaSMe) DMF, Heat product This compound (Final Product) inter2->product Step 3: Oxidation m-CPBA or Oxone® DCM

Caption: Proposed three-step synthesis of this compound.

Step 1: Synthesis of 4-Chloro-N-methyl-3-nitrobenzenesulfonamide

Causality and Experimental Choice: The synthesis begins with the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with methylamine.[5][6][7][8][9] This is a classic nucleophilic acyl substitution at the sulfonyl chloride functional group. The highly electrophilic sulfur atom is readily attacked by the primary amine. The reaction is typically performed at a low temperature initially to control the exothermic reaction and then allowed to warm to ensure completion. An excess of methylamine can be used to act as both the nucleophile and the base to neutralize the HCl byproduct, or a tertiary amine base like triethylamine can be added. This approach is analogous to the widely used synthesis of N-alkyl-p-toluenesulfonamides from p-toluenesulfonyl chloride.[10][11][12]

Experimental Protocol:

  • To a stirred solution of 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 eq) in tetrahydrofuran (THF, 5 mL per mmol of sulfonyl chloride) in a round-bottom flask cooled to 0°C in an ice bath, add an aqueous solution of methylamine (40 wt. %, 2.2 eq) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-Chloro-N-methyl-3-nitrobenzenesulfonamide, which can be used in the next step without further purification or purified by recrystallization from ethanol/water.

Step 2: Synthesis of N-Methyl-4-(methylthio)-2-nitroaniline

Causality and Experimental Choice: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom on the aromatic ring is activated towards displacement by the strongly electron-withdrawing nitro and sulfonamide groups in the ortho and para positions, respectively. Sodium thiomethoxide is a potent nucleophile that will displace the chloride to form the corresponding methyl thioether. Dimethylformamide (DMF) is an excellent polar aperiodic solvent for this type of reaction.

Experimental Protocol:

  • Dissolve the crude 4-Chloro-N-methyl-3-nitrobenzenesulfonamide (1.0 eq) in DMF (4 mL per mmol).

  • Add sodium thiomethoxide (1.2 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 80°C and stir for 6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction to room temperature and pour it into ice-water to precipitate the product.

  • Filter the solid, wash thoroughly with water to remove residual DMF and salts, and dry under vacuum to obtain the crude N-Methyl-4-(methylthio)-2-nitroaniline.

Step 3: Synthesis of this compound

Causality and Experimental Choice: The final step is the oxidation of the sulfide intermediate to the corresponding sulfone. This transformation is reliably achieved using strong oxidizing agents. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this purpose. Using a slight excess (around 2.2 equivalents) ensures the complete oxidation from sulfide to sulfone, avoiding the formation of the sulfoxide intermediate. An alternative, often cleaner, oxidizing agent is potassium peroxymonosulfate (Oxone®).

Experimental Protocol:

  • Dissolve the crude N-Methyl-4-(methylthio)-2-nitroaniline (1.0 eq) in dichloromethane (DCM, 10 mL per mmol).

  • Cool the solution to 0°C in an ice bath.

  • Add m-CPBA (~77% purity, 2.2 eq) portion-wise, maintaining the internal temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data based on the analysis of structurally similar compounds.[13][14][15][16][17][18][19][20][21]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.60 d 1H Ar-H (H-3) Deshielded by adjacent NO₂ and SO₂CH₃ groups.
~8.10 dd 1H Ar-H (H-5) Coupled to H-3 and H-6.
~7.00 d 1H Ar-H (H-6) Coupled to H-5.
~8.40 br q 1H N-H Broad signal due to quadrupole relaxation and exchange; coupled to N-CH₃.
~3.40 s 3H SO₂-CH₃ Singlet in a typical sulfone region.

| ~3.10 | d | 3H | N-CH₃ | Doublet due to coupling with N-H proton. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~148.0 C -NHCH₃ (C-1) Attached to nitrogen, shifted downfield by ring currents.
~135.0 C -NO₂ (C-2) Attached to the strongly withdrawing nitro group.
~125.0 C -H (C-3) Aromatic CH.
~142.0 C -SO₂CH₃ (C-4) Attached to the strongly withdrawing sulfonyl group.
~128.0 C -H (C-5) Aromatic CH.
~115.0 C -H (C-6) Aromatic CH, shifted upfield relative to others due to ortho-amino group influence.
~45.0 SO₂-CH₃ Typical chemical shift for a methyl sulfone carbon.

| ~30.0 | N-CH₃ | Typical chemical shift for an N-methyl carbon on an aniline. |

Table 3: Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm⁻¹) Vibration Type Functional Group
3350 - 3450 N-H Stretch Secondary Amine
3100 - 3000 C-H Stretch Aromatic
2980 - 2850 C-H Stretch Aliphatic (Methyl)
1520 - 1560 (asym) N=O Stretch Nitro Group
1340 - 1380 (sym) N=O Stretch Nitro Group
1300 - 1350 (asym) S=O Stretch Sulfone

| 1140 - 1160 (sym) | S=O Stretch | Sulfone |

Mass Spectrometry
  • Expected Molecular Formula: C₈H₁₀N₂O₄S

  • Expected Exact Mass: 230.0361

  • Analysis Method: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) would be expected to show the [M+H]⁺ ion at m/z 231.0434.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed using a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% formic acid). The final product should exhibit a single major peak with >95% purity by area under the curve.

  • Melting Point: A sharp melting point range would indicate a high degree of purity of the crystalline solid.

Conclusion

This guide presents a well-reasoned and detailed approach for the synthesis and characterization of this compound. By leveraging established and reliable organic transformations, the proposed three-step pathway provides a clear and reproducible method for accessing this novel compound. The comprehensive characterization plan ensures that researchers can rigorously validate the structure and purity of the final product, enabling its confident use in further scientific investigation and development.

References

  • MPG.PuRe. N-Methyl-N-nitroso- p-toluenesulfonamide Original Commentary. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • SpectraBase. N-hexadecyl-N-methyl-4-(methylsulfonyl)-2-nitroaniline - Optional[1H NMR] - Spectrum. Available from: [Link]

  • Google Patents. CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide.
  • Google Patents. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • Patsnap Eureka. 4-methyl-2-nitroaniline synthesis method. Available from: [Link]

  • ResearchGate. Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Available from: [Link]

  • PubChem. N-Methyl-4-nitroaniline | C7H8N2O2 | CID 7483. Available from: [Link]

  • NIST WebBook. Benzenesulfonyl chloride, 4-chloro-3-nitro-. Available from: [Link]

  • PubChem. 4-Methyl-2-nitroaniline | C7H8N2O2 | CID 6978. Available from: [Link]

  • ResearchGate. FT-IR spectra of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA.... Available from: [Link]

  • PubChemLite. 2-(methylsulfonyl)-4-nitroaniline (C7H8N2O4S). Available from: [Link]

  • PubChem. N-Methyl-p-toluenesulfonamide | C8H11NO2S | CID 12543. Available from: [Link]

  • Cheméo. Benzenesulfonyl chloride, 4-chloro-3-nitro-. Available from: [Link]

Sources

An In-Depth Technical Guide to n-Methyl-4-(methylsulfonyl)-2-nitroaniline: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of pharmacophoric groups can unlock novel biological activities and therapeutic avenues. n-Methyl-4-(methylsulfonyl)-2-nitroaniline represents a compelling, albeit lesser-documented, molecular architecture. This guide provides a comprehensive analysis of this compound, drawing upon data from structurally related analogs to project its physicochemical properties, delineate a plausible synthetic route, and explore its potential applications in drug development. The presence of a nitro group, a methylsulfonyl moiety, and a secondary amine offers a unique electronic and steric profile, suggesting potential interactions with various biological targets. This document aims to serve as a foundational resource for researchers and scientists interested in the exploration of this and related chemical entities.

Physicochemical Properties: A Blend of Polarity and Lipophilicity

PropertyPredicted/Estimated ValueSource/Justification
Molecular Formula C₈H₁₀N₂O₄SCalculated
Molecular Weight 230.24 g/mol Calculated
Appearance Yellow crystalline solid (Predicted)Based on analogs like 4-(methylsulfonyl)-2-nitroaniline.
Melting Point (°C) ~180-190 (Estimated)Slightly lower than 4-(methylsulfonyl)-2-nitroaniline (193-195°C) due to the N-methyl group potentially disrupting crystal packing.
Boiling Point (°C) > 300 (Decomposes)High boiling point expected due to polarity and molecular weight.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, acetone).[1]The methylsulfonyl and nitro groups confer polarity, while the aromatic ring and N-methyl group add lipophilic character.
pKa ~14-15 (Amine proton) (Estimated)The electron-withdrawing nitro and sulfonyl groups significantly reduce the basicity of the aniline nitrogen.
LogP 1.5 - 2.5 (Estimated)Increased lipophilicity compared to the primary amine precursor.
CAS Number Not assignedAs of the latest search, a specific CAS number has not been assigned.

Synthesis and Experimental Protocols: A Proposed Synthetic Pathway

A logical and efficient synthesis of this compound can be envisioned via the N-methylation of its readily available precursor, 4-(methylsulfonyl)-2-nitroaniline. Several methods for the N-methylation of anilines have been reported in the literature. A common and effective method involves the use of a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.

Proposed Synthesis Workflow

Synthesis_of_this compound start 4-(Methylsulfonyl)-2-nitroaniline reagents Methylating Agent (e.g., Dimethyl Sulfate) Base (e.g., K₂CO₃) Solvent (e.g., Acetone) start->reagents product This compound reagents->product caption Proposed synthesis of this compound.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

Objective: To synthesize this compound via N-methylation of 4-(methylsulfonyl)-2-nitroaniline.

Materials:

  • 4-(methylsulfonyl)-2-nitroaniline

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(methylsulfonyl)-2-nitroaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to create a slurry.

  • Addition of Methylating Agent: While stirring vigorously, add dimethyl sulfate (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extraction: Dissolve the residue in ethyl acetate and wash successively with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Self-Validation: The success of this protocol is validated at each step. The progress of the reaction is monitored by TLC. The purity of the final product is confirmed by spectroscopic methods, ensuring a self-validating system.

Potential Applications in Drug Development: A Structure-Activity Perspective

The molecular framework of this compound incorporates several functionalities known to be important in medicinal chemistry.

  • Nitroaromatics in Therapeutics: Nitroaromatic compounds have a long history in medicine, with applications as antibacterial and anticancer agents.[2] The nitro group can undergo bioreduction in hypoxic environments, characteristic of solid tumors, to form cytotoxic species.[2]

  • The Role of the Sulfonyl Group: The methylsulfonyl group is a key feature in many modern drugs, including anti-inflammatory agents and kinase inhibitors. It can act as a hydrogen bond acceptor and can influence the solubility and metabolic stability of a molecule.

  • Structure-Activity Relationship (SAR) Insights: The biological activity of nitroaromatic compounds is highly dependent on their substitution pattern.[3][4] The relative positions of the nitro, amine, and sulfonyl groups in this compound create a specific electronic distribution that will govern its interaction with biological targets. The N-methyl group can also influence binding affinity and metabolic stability compared to its primary amine analog.

Hypothesized Mechanism of Action in Oncology

A plausible, though hypothetical, mechanism of action for this compound in an oncological context could involve its function as a bioreductive prodrug.

Hypothesized_MOA compound This compound hypoxic_cell Hypoxic Tumor Cell compound->hypoxic_cell reductases Nitroreductases hypoxic_cell->reductases Uptake reactive_species Reactive Nitroso/ Hydroxylamine Species reductases->reactive_species Reduction of Nitro Group dna_damage DNA Damage reactive_species->dna_damage Covalent Adducts apoptosis Apoptosis dna_damage->apoptosis caption Hypothetical bioreductive activation pathway.

Caption: Hypothetical bioreductive activation pathway.

Conclusion

This compound presents itself as a molecule of significant interest for further investigation in the fields of medicinal chemistry and materials science. While direct experimental data remains scarce, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and data from closely related compounds. The unique combination of its functional groups suggests a promising potential for biological activity, particularly in oncology. It is our hope that this technical guide will stimulate further research into this and similar molecular scaffolds, ultimately leading to the development of novel therapeutic agents.

References

  • Google Patents. (n.d.). Process for n-methylating nitroanilines and compounds prepared thereby.
  • ResearchGate. (n.d.). N-Methy-4-Nitroaniline (MNA). Retrieved from [Link]

  • Patsnap Eureka. (n.d.). 4-methyl-2-nitroaniline synthesis method. Retrieved from [Link]

  • Chemsrc. (2025, August 21). N-Methyl-4-nitroaniline | CAS#:100-15-2. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing N-methyl paranitroaniline.
  • PubChem. (n.d.). N-Methyl-4-nitroaniline. Retrieved from [Link]

  • GSRS. (n.d.). 4-(METHYLSULFONYL)-2-NITROANILINE. Retrieved from [Link]

  • Google Patents. (n.d.). PROCEDURE FOR THE PREPARATION OF N- (4-NITRO-2 PHENOXYPHENYL) - METHANSULPHONAMIDE.
  • Indirect Electrochemical Synthesis of 2-nitro-4-methylsulfonyl Benzoic Acid Mediated by Cr. (2015, February 24). International Journal of Electrochemical Science. Retrieved from [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • Vance, W. A., Okamoto, H. S., & Wang, Y. Y. (1986). Structure-activity relationships of nitro and methyl-nitro derivatives of indoline, indole, indazole and benzimidazole in Salmonella typhimurium. Mutation research, 173(3), 169–176. [Link]

  • ResearchGate. (n.d.). Structure–Activity Relationships in Nitro-Aromatic Compounds. Retrieved from [Link]

  • MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • ZORA. (2022, March 31). 4-Nitroaniline. Retrieved from [Link]

  • PubMed. (2006, December 1). Structure-activity Relationships in Nitrothiophenes. Retrieved from [Link]

  • NIH. (2016, May 2). On Exploring Structure Activity Relationships. Retrieved from [Link]

Sources

n-Methyl-4-(methylsulfonyl)-2-nitroaniline CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Methyl-4-(methylsulfonyl)-2-nitroaniline

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 30388-44-4), a substituted nitroaniline with significant potential as a building block in medicinal chemistry and materials science. This guide details the compound's chemical identity, physicochemical properties, a proposed synthetic pathway rooted in established chemical principles, and its prospective applications in drug development. The content is tailored for researchers, synthetic chemists, and professionals in the pharmaceutical industry, offering expert insights into its synthesis and utility.

Chemical Identity and Physicochemical Properties

This compound is a highly functionalized aromatic compound. The strategic placement of an electron-donating N-methylamino group and two strong electron-withdrawing groups (nitro and methylsulfonyl) creates a unique electronic and structural profile, making it a valuable intermediate for further chemical elaboration.

Nomenclature and Chemical Identifiers

A clear identification of a chemical entity is paramount for research and regulatory purposes. The key identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 30388-44-4ECHEMI[1]
IUPAC Name This compound-
Systematic Name N-Methyl-4-(methylsulfonyl)-2-nitrobenzenamineECHEMI[1]
Molecular Formula C₈H₁₀N₂O₄SECHEMI[1]
Molecular Weight 230.24 g/mol ECHEMI[1]
Molecular Structure

The molecule's structure is defined by a central benzene ring with substituents at positions 1, 2, and 4. The N-methyl group is attached to the amine, which is at position 1. The nitro group is ortho to the amine (position 2), and the methylsulfonyl group is para (position 4).

Caption: Molecular structure of this compound.

Physicochemical Data

The physical properties of the compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

PropertyValueNotes
Appearance Yellow powder[1]
Melting Point 193.5 °CMeasured in ethanol[1].
Boiling Point 441.6 °CAt 760 mmHg[1].
Density 1.416 g/cm³[1]
Flash Point 220.9 °C[1]

Synthesis and Mechanistic Insights

While specific literature detailing the synthesis of this compound is not abundant, a robust synthetic route can be proposed based on fundamental principles of organic chemistry and known transformations of similar substrates. The key challenge is the regioselective introduction of the nitro group onto a highly functionalized aniline ring.

Proposed Retrosynthetic Analysis

A logical approach involves the late-stage nitration of a pre-formed N-methyl-4-(methylsulfonyl)aniline precursor. This strategy leverages the directing effects of the existing substituents to achieve the desired 2-nitro isomer.

retrosynthesis product Target Molecule N-Methyl-4-(methylsulfonyl) -2-nitroaniline step1 Nitration (HNO₃/H₂SO₄) product->step1 C-N bond formation intermediate1 Precursor N-Methyl-4- (methylsulfonyl)aniline step1->intermediate1 step2 Oxidation (e.g., H₂O₂) intermediate1->step2 S oxidation intermediate2 Intermediate N-Methyl-4- (methylthio)aniline step2->intermediate2 step3 N-Methylation intermediate2->step3 N-C bond formation start Starting Material 4-(Methylthio)aniline step3->start

Caption: Retrosynthetic pathway for this compound.

Detailed Proposed Synthesis Protocol

This protocol outlines a plausible multi-step synthesis. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: N-methylation of 4-(Methylthio)aniline

  • Rationale: The initial step is to install the N-methyl group. Direct methylation is chosen for its efficiency.

  • Protocol:

    • To a solution of 4-(methylthio)aniline (1.0 eq) in a suitable solvent like methanol, add a base such as potassium carbonate (2.0 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add methyl iodide (1.2 eq) dropwise while maintaining the temperature.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-methyl-4-(methylthio)aniline.

Step 2: Oxidation of the Thioether to the Sulfone

  • Rationale: The methylthio group must be oxidized to the strongly deactivating methylsulfonyl group. This is crucial for directing the subsequent nitration and for imparting the desired electronic properties to the final molecule. Hydrogen peroxide with a catalyst is a common and effective method.

  • Protocol:

    • Dissolve the crude N-methyl-4-(methylthio)aniline (1.0 eq) from the previous step in acetic acid.

    • Add a catalytic amount of sodium tungstate (0.05 eq).

    • Carefully add hydrogen peroxide (30% aqueous solution, 2.5 eq) dropwise, as the reaction is exothermic.

    • Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry to obtain N-methyl-4-(methylsulfonyl)aniline.

Step 3: Regioselective Nitration

  • Rationale: This is the key regiochemical step. The ring has two directing groups: the activating, ortho-, para-directing N-methylamino group and the deactivating, meta-directing methylsulfonyl group. Both groups favor substitution at the positions ortho to the amine (positions 2 and 6). Therefore, careful control of reaction conditions (low temperature) is essential to achieve mono-nitration primarily at the less sterically hindered position 2.

  • Protocol:

    • Add the N-methyl-4-(methylsulfonyl)aniline (1.0 eq) in small portions to concentrated sulfuric acid at 0 °C.

    • Once a homogenous solution is formed, maintain the temperature between 0 and 5 °C.

    • Slowly add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and sulfuric acid, 1.1 eq of HNO₃) dropwise.

    • Stir the reaction at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • The yellow solid precipitate is collected by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • Recrystallize the crude product from ethanol to yield pure this compound[1].

Applications in Medicinal Chemistry and Drug Development

While this compound is not a final drug product, its highly functionalized structure makes it an exemplary scaffold and intermediate in drug discovery. The substituted nitroaniline motif is present in numerous biologically active compounds.

A Versatile Synthetic Intermediate

The true value of this compound lies in its potential as a versatile building block. The three distinct functional groups offer multiple handles for chemical modification:

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, creating a diamine scaffold. This resulting ortho-phenylenediamine derivative is a classic precursor for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry found in proton-pump inhibitors (e.g., omeprazole) and anthelmintics.

  • Nucleophilic Aromatic Substitution (SₙAr): The nitro and sulfonyl groups strongly activate the aromatic ring towards nucleophilic attack, potentially allowing for the displacement of a leaving group if one were present, or modification under specific SₙAr conditions.

  • Modification of the Amine: The secondary amine can be further alkylated, acylated, or used in coupling reactions to build more complex molecular architectures.

The structural motif of a substituted aniline is central to many kinase inhibitors used in oncology, where the aniline nitrogen acts as a key hydrogen bond donor. Although not a direct intermediate for known drugs like Nilutamide, its structure shares features with nonsteroidal antiandrogens, suggesting its potential utility in developing new therapeutic agents in similar areas[2][3].

Safety and Handling

As a substituted nitroaromatic compound, this compound requires careful handling.

  • GHS Hazard Statements: According to aggregated data, the compound is classified as harmful if swallowed (H302)[1]. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Handling: Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a specialized chemical intermediate whose value is derived from its unique combination of functional groups. While not a widely commercialized product, its logical synthesis from readily available starting materials makes it an accessible target for research. Its primary application lies in serving as a sophisticated building block for the synthesis of complex heterocyclic systems and potential pharmaceutical agents, particularly in oncology and other therapeutic areas where substituted anilines are of interest. This guide provides the foundational knowledge for researchers to synthesize and utilize this compound in advanced chemical research and drug development programs.

References

  • PubChem. (n.d.). Benzenamine, 4-(methylsulfonyl)-2-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). Cas 100-15-2, N-Methyl-4-nitroaniline. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Benzenamine, 2-(methylsulfonyl)-4-nitro-. Retrieved from [Link]

  • LookChem. (n.d.). Cas 3406-75-5, 2-[(4-NITROPHENYL)SULFANYL.... Retrieved from https://www.lookchem.com/cas-340/3406-75-5.html
  • Chemsrc. (2025, August 21). N-Methyl-4-nitroaniline | CAS#:100-15-2. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN114605331A - A kind of preparation method of nilutamide and intermediate thereof.
  • Jakkula, S. K., & Ega, J. K. (2024). SYNTHESIS AND CHARACTERIZATION OF NEW NILUTAMIDE NO2 GROUP MODIFIED 1,2,3-TRIAZOLES AS In vitro ANTICANCER AGENTS. RASĀYAN Journal of Chemistry, 17(1), 128-137.
  • NIST. (n.d.). Benzenamine, 4-methyl-2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). 4-methyl-2-nitroaniline synthesis method. Retrieved from [Link]

  • NIST. (n.d.). Benzenamine, N-methyl-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-4-nitroaniline. Retrieved from [Link]

  • Li, B., et al. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study. Chinese Chemical Letters, 27(9), 1435-1439.
  • Google Patents. (n.d.). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.

Sources

Spectroscopic Elucidation of n-Methyl-4-(methylsulfonyl)-2-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the spectroscopic characteristics of n-Methyl-4-(methylsulfonyl)-2-nitroaniline. In the dynamic fields of pharmaceutical research and drug development, the precise structural confirmation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical process. This document serves as an in-depth resource for researchers and scientists, offering not only predicted and analogous spectroscopic data but also the underlying principles and standard methodologies for acquiring and interpreting such data.

While direct experimental spectra for this compound are not widely available in public databases, this guide leverages high-quality predicted data and spectra from closely related structural analogs to provide a robust analytical framework. This approach mirrors the real-world challenges often faced in research and development, where scientists must often rely on a combination of predictive tools and analogous data for structural elucidation.

Molecular Structure and Key Features

This compound possesses a unique substitution pattern on the aniline core, which gives rise to a distinct spectroscopic fingerprint. The molecule incorporates an electron-donating N-methylamino group and two powerful electron-withdrawing groups: a nitro group ortho to the amine and a methylsulfonyl group para to the amine. This electronic arrangement significantly influences the chemical environment of each atom, which is directly reflected in its NMR, IR, and MS spectra.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: Acquiring NMR Spectra

The following is a standard protocol for acquiring high-quality NMR data for a solid organic compound like this compound.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the compound without reacting with it and should have minimal interfering signals in the spectral regions of interest.

    • Ensure the solution is homogeneous. Gentle vortexing or sonication may be applied if necessary.

  • Instrumentation and Data Acquisition:

    • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

    • The instrument is first tuned and shimmed using the deuterated solvent signal to optimize the magnetic field homogeneity.

    • ¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

    • ¹³C NMR: A proton-decoupled experiment (e.g., using a DEPT, APT, or standard broadband decoupled sequence) is used to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument lock_shim Lock and Shim instrument->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum lock_shim->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate Final Spectrum Final Spectrum

Figure 2: Standard workflow for NMR data acquisition and processing.

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum provides valuable insights into the number of different types of protons and their neighboring environments.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
~8.5d1HAr-HProton ortho to the nitro group and meta to the sulfonyl group; highly deshielded.
~8.0dd1HAr-HProton meta to both the nitro and sulfonyl groups.
~7.0d1HAr-HProton ortho to the N-methylamino group; shielded relative to other aromatic protons.
~4.0q1HN-HThe N-H proton signal is often broad and its position can vary with solvent and concentration.
~3.1s3H-SO₂CH₃Singlet for the methyl group attached to the sulfonyl group.
~3.0d3HN-CH₃Doublet due to coupling with the N-H proton.

Predicted data generated using online NMR prediction tools.

Analysis of Analogous Compound Data: The ¹H NMR spectrum of the structurally similar N-hexadecyl-N-methyl-4-(methylsulfonyl)-2-nitroaniline shows aromatic signals that can be used to corroborate the predicted shifts for the aromatic protons of the target molecule.[1] The electronic environment of the aromatic ring is primarily dictated by the nitro, methylsulfonyl, and N-methylamino substituents, and thus the long hexadecyl chain has a negligible effect on the aromatic proton chemical shifts.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Predicted Chemical Shift (ppm) Assignment Rationale
~150Ar-CCarbon attached to the N-methylamino group (C-N).
~145Ar-CCarbon attached to the nitro group (C-NO₂).
~140Ar-CCarbon attached to the methylsulfonyl group (C-SO₂).
~128Ar-CHAromatic CH carbon.
~120Ar-CHAromatic CH carbon.
~115Ar-CHAromatic CH carbon.
~44-SO₂CH₃Methyl carbon of the sulfonyl group.
~30N-CH₃Methyl carbon of the N-methylamino group.

Predicted data generated using online NMR prediction tools.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Acquiring an FT-IR Spectrum

For a solid sample, the Attenuated Total Reflectance (ATR) method is a common and convenient technique.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. A background spectrum of the clean, empty crystal is recorded.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal.

  • Data Acquisition: The IR spectrum is then recorded. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Spectral Data

The predicted IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3400N-H stretchSecondary amine
~3100-3000C-H stretch (aromatic)Aromatic ring
~2950C-H stretch (aliphatic)-CH₃ groups
~1620N-H bendSecondary amine
~1580, 1480C=C stretchAromatic ring
~1520, 1340Asymmetric & Symmetric NO₂ stretchNitro group
~1310, 1150Asymmetric & Symmetric SO₂ stretchSulfonyl group

Predicted data generated using online IR prediction tools.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum

Electron Ionization is a common technique for the analysis of relatively small, volatile organic molecules.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS). The sample is vaporized in a high vacuum environment.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺•).[3]

  • Fragmentation: The excess energy imparted during ionization often causes the molecular ion to fragment into smaller, characteristic charged fragments.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Predicted Mass Spectrum and Fragmentation

The predicted mass spectrum of this compound would show a molecular ion peak and several key fragment ions.

  • Molecular Ion (M⁺•): The molecular weight of this compound (C₈H₁₀N₂O₄S) is 230.24 g/mol . The molecular ion peak would be expected at m/z = 230.

  • Key Fragmentation Pathways:

    • Loss of a methyl radical (•CH₃) from the sulfonyl group: m/z = 215

    • Loss of the nitro group (•NO₂): m/z = 184

    • Cleavage of the C-S bond with loss of •SO₂CH₃: m/z = 151

    • Further fragmentation of these primary ions would lead to a characteristic pattern in the lower mass region of the spectrum.

M [M]⁺• m/z = 230 F1 [M - •CH₃]⁺ m/z = 215 M->F1 - •CH₃ F2 [M - •NO₂]⁺ m/z = 184 M->F2 - •NO₂ F3 [M - •SO₂CH₃]⁺ m/z = 151 M->F3 - •SO₂CH₃

Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive spectroscopic profile of this compound, constructed from predictive models and data from analogous compounds. The detailed protocols for NMR, IR, and MS analysis offer a self-validating framework for researchers to acquire and interpret their own data. By understanding the principles behind the predicted spectral features, scientists and drug development professionals can confidently apply these powerful analytical techniques to the structural elucidation and characterization of this and other novel chemical entities.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved January 17, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 17, 2026, from [Link]

  • Cheminfo. (n.d.). IR spectra prediction. Retrieved January 17, 2026, from [Link]

  • ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved January 17, 2026, from [Link]

  • SpectraBase. (n.d.). N-hexadecyl-N-methyl-4-(methylsulfonyl)-2-nitroaniline. Retrieved January 17, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved January 17, 2026, from [Link]

  • Oregon State University. (n.d.). The Mass Spectrometry Experiment. Retrieved January 17, 2026, from [Link]

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An In-depth Technical Guide to the Crystal Structure Analysis of n-Methyl-4-(methylsulfonyl)-2-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the methodologies and interpretations involved in the crystal structure analysis of n-Methyl-4-(methylsulfonyl)-2-nitroaniline and its derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their potential biological activities and specific solid-state properties. This document will navigate through the critical aspects of synthesis, crystallization, single-crystal X-ray diffraction, and advanced structural analysis, including the exploration of intermolecular forces and computational modeling. The causality behind experimental choices and the validation of protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of Nitroaniline Scaffolds

Nitroaromatic compounds are fundamental building blocks in the synthesis of a wide array of functional molecules, including anilines, imines, and various heterocyclic systems.[1] Specifically, nitroaniline derivatives are recognized for their roles as intermediates in the production of dyes, antioxidants, and pharmaceuticals.[2] The incorporation of a methylsulfonyl group introduces a potent hydrogen bond acceptor and can significantly influence the molecule's polarity, solubility, and crystal packing. The n-methylation of the aniline nitrogen further modifies its hydrogen bonding capability, steering the intermolecular interactions towards C—H···O patterns rather than the more conventional N—H···O bonds.[1] Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions in the crystalline state is paramount for predicting and modulating the physicochemical properties of these materials, which in turn impacts their efficacy and application in drug development and material sciences.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthetic Pathways

Several synthetic routes can be envisioned for this compound. A common approach involves the nitration of a suitable precursor followed by methylation and sulfoxidation.

A plausible synthetic route could be:

  • Nitration: Starting with 4-chloro-N-methylaniline, a nitrating agent such as a mixture of nitric acid and sulfuric acid can be used to introduce the nitro group at the 2-position.

  • Sulfonylation: The resulting 4-chloro-N-methyl-2-nitroaniline can then undergo nucleophilic aromatic substitution with a sulfinate salt (e.g., sodium methanesulfinate) in the presence of a copper catalyst to introduce the methylsulfonyl group.

Alternatively, one could start with 4-(methylthio)-2-nitroaniline, followed by N-methylation and subsequent oxidation of the thioether to the sulfone. The choice of route will often depend on the availability of starting materials and the desired yield and purity.

Protocol for Single Crystal Growth

The growth of high-quality single crystals is often the most challenging step. The slow evaporation technique is a widely used and effective method.

Step-by-Step Protocol for Slow Evaporation Crystallization:

  • Solvent Selection: Prepare a saturated solution of the purified this compound in a suitable solvent or solvent mixture at a slightly elevated temperature. Solvents such as ethanol, methanol, acetone, or mixtures with water are common choices.

  • Filtration: Filter the warm, saturated solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter.

  • Slow Evaporation: Cover the vial with a perforated lid (e.g., parafilm with a few pinholes) to allow for the slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment with a stable temperature.

  • Crystal Harvesting: Monitor the vial over several days to weeks. Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) and quality (clear, well-defined faces) have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.

Experimental Workflow

The process of SC-XRD data collection and structure solution follows a well-established workflow.

experimental_workflow cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection Goniometer space_group Space Group Determination data_collection->space_group structure_solution Structure Solution (e.g., Direct Methods) space_group->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation (e.g., CHECKCIF) structure_refinement->validation analysis Structural Analysis validation->analysis

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Data Interpretation and Key Parameters

The output of an SC-XRD experiment is a set of crystallographic data that describes the crystal structure in detail.

ParameterDescriptionExpected Values/Significance for Nitroaniline Derivatives
Crystal System The symmetry of the unit cell.Monoclinic and orthorhombic systems are common for nitroaniline derivatives.[3][4]
Space Group The specific symmetry operations that describe the arrangement of molecules in the crystal.Centrosymmetric space groups like P2₁/c are frequently observed.[1]
Unit Cell Dimensions The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.These values are unique to the crystal structure and are influenced by the molecular packing.
Z The number of molecules in the unit cell.Typically 2, 4, or 8.
R-factor (R₁) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.Values below 5% (0.05) are considered good for small molecules.

In-depth Structural Analysis: Beyond the Atomic Coordinates

While the atomic coordinates provide the basic molecular structure, a deeper analysis is required to understand the forces that govern the crystal packing.

Intermolecular Interactions

In the absence of a strong N-H donor, the intermolecular interactions in this compound derivatives will be dominated by weaker hydrogen bonds and other non-covalent interactions.

  • C—H···O Hydrogen Bonds: The methyl groups and aromatic C-H bonds can act as weak hydrogen bond donors, interacting with the oxygen atoms of the nitro and sulfonyl groups. These interactions often form chains or more complex networks that stabilize the crystal lattice.[5]

  • π–π Stacking: The aromatic rings of adjacent molecules can engage in π–π stacking interactions.[5][6] The centroid-to-centroid distance is a key parameter for quantifying these interactions, with typical values ranging from 3.3 to 3.8 Å.[7]

  • Other Weak Interactions: Dipole-dipole interactions involving the polar nitro and sulfonyl groups also contribute to the overall stability of the crystal structure.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.

Key features of a Hirshfeld surface analysis:

  • Red Spots on the dnorm Surface: Indicate close intermolecular contacts, which are typically associated with hydrogen bonds.[8]

  • 2D Fingerprint Plots: Decompose the Hirshfeld surface to show the contribution of different types of intermolecular contacts to the overall crystal packing. For example, the percentage of O···H, H···H, and C···H contacts can be quantified.[4][9]

hirshfeld_analysis cluster_hirshfeld Hirshfeld Surface Analysis cluster_interpretation Interpretation cif_file Crystallographic Information File (CIF) hirshfeld_surface Generate Hirshfeld Surface cif_file->hirshfeld_surface d_norm Map d_norm hirshfeld_surface->d_norm fingerprint Generate 2D Fingerprint Plot hirshfeld_surface->fingerprint visualize_contacts Visualize Close Contacts d_norm->visualize_contacts quantify_interactions Quantify Intermolecular Interactions fingerprint->quantify_interactions

Caption: Logical flow of a Hirshfeld surface analysis.

Computational Chemistry: Corroborating Experimental Findings

Density Functional Theory (DFT) calculations provide a theoretical framework to complement experimental results.

Geometry Optimization

DFT calculations can be used to optimize the molecular geometry in the gas phase. A comparison of the optimized geometry with the experimental crystal structure can reveal the effects of the crystal packing on the molecular conformation. For nitroaniline derivatives, DFT calculations have been shown to provide geometric parameters that are in good agreement with experimental data.[10]

Analysis of Intermolecular Interactions

DFT can also be used to calculate the energies of intermolecular interactions, such as hydrogen bonds and π–π stacking. This allows for a quantitative assessment of the relative strengths of the different forces that hold the crystal together.[11]

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties of a molecule. The energy gap between the HOMO and LUMO can be related to the chemical reactivity and the nonlinear optical properties of the material.[12][13]

Conclusion: A Holistic Approach to Crystal Structure Analysis

The comprehensive analysis of the crystal structure of this compound derivatives requires a multi-faceted approach that integrates synthesis, high-quality crystal growth, precise X-ray diffraction data collection, and in-depth analysis of intermolecular interactions through both experimental and computational lenses. The insights gained from these studies are not merely academic; they provide a rational basis for the design of new molecules with tailored properties for applications in drug development, materials science, and beyond. The self-validating nature of combining experimental data with theoretical calculations ensures a high degree of confidence in the derived structural models and their interpretation.

References

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  • (n.d.). N-Methy-4-Nitroaniline (MNA) | Request PDF. ResearchGate. Retrieved from [Link]

  • (2022-12-27). Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. MDPI. Retrieved from [Link]

  • (n.d.). Method for preparing N-methyl paranitroaniline. Google Patents.
  • (n.d.). Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. PMC - NIH. Retrieved from [Link]

  • (n.d.). N-[(E)-4-(Methylsulfonyl)benzylidene]-3-nitroaniline. PMC - NIH. Retrieved from [Link]

  • (n.d.). A DFT Study of Linear and Nonlinear Optical Properties of 2-Methyl-4-nitroaniline and 2-Amino-4-nitroaniline Crystals | Request PDF. ResearchGate. Retrieved from [Link]

  • (2021-01-13). Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)- methylidene]aniline. IUCr Journals. Retrieved from [Link]

  • (n.d.). Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. Sci-Hub. Retrieved from [Link]

  • (n.d.). Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. OUCI. Retrieved from [Link]

  • (n.d.). Synthesis, structure and Hirshfeld surface analysis of diaquadinitratobis(4-nitroaniline)copper(II). ResearchGate. Retrieved from [Link]

  • (n.d.). Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. European Journal of Chemistry. Retrieved from [Link]

  • (n.d.). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide. IUCrData. Retrieved from [Link]

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Discovery and history of n-Methyl-4-(methylsulfonyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Properties, and Applications of Substituted Nitroanilines for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Substituted Nitroanilines

The specific compound, n-Methyl-4-(methylsulfonyl)-2-nitroaniline, represents a unique confluence of functional groups known to impart significant bioactivity and utility in materials science. However, a comprehensive review of the scientific literature reveals a scarcity of direct research on this precise molecular structure. This guide, therefore, pivots to an in-depth analysis of two closely related and extensively studied analogues: 2-(Methylsulfonyl)-4-nitroaniline and N-Methyl-4-nitroaniline . By dissecting the discovery, synthesis, and application of these compounds, we can construct a robust foundational understanding that will empower researchers to explore the potential of the target molecule and the broader class of substituted nitroanilines. These compounds serve as critical intermediates in the development of pharmaceuticals, dyes, and advanced materials.[1] This exploration is designed to provide not just protocols, but the strategic reasoning behind them, reflecting a field-proven approach to chemical research and development.

Part 1: 2-(Methylsulfonyl)-4-nitroaniline: A Key Intermediate in Pharmaceutical and Materials Science

2-(Methylsulfonyl)-4-nitroaniline is a versatile aromatic compound that has garnered interest for its potential applications in medicinal chemistry and materials science.[2] Its structure, featuring both a methylsulfonyl group and a nitro group, provides a unique electronic and steric profile that drives its reactivity and biological interactions.[2]

Physicochemical Properties

The key physicochemical properties of 2-(Methylsulfonyl)-4-nitroaniline are summarized in the table below. It typically appears as a pale yellow solid.[2]

PropertyValueReference
CAS Number 96-74-2[2]
Molecular Formula C₇H₈N₂O₄S[3]
Molecular Weight 216.21 g/mol [3]
Melting Point 131-133 °C[4]
Boiling Point 463.3 °C (calculated)[2]
Density 1.487 g/cm³ (calculated)[2]
Solubility Soluble in organic solvents such as ethanol, acetone, and chloroform.[4]
Synthesis Methodologies: A Tale of Two Approaches

The synthesis of 2-(Methylsulfonyl)-4-nitroaniline is a multi-step process that hinges on the careful introduction of the nitro and methylsulfonyl groups onto the aniline scaffold. The choice of synthetic route is often a balance between yield, purity, and environmental considerations.

Classical Approach: Sequential Nitration and Sulfonation

The traditional and most referenced method involves a sequential process starting with 2-methylsulfonylaniline.[2] The rationale behind this sequence is to first establish the sulfonyl group, which then directs the subsequent electrophilic nitration.

  • Causality in Experimental Design: The use of a mixture of concentrated nitric acid and sulfuric acid is a classic and effective method for generating the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the aromatic substitution reaction.[2] The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion.

Modern Advancements

More recent developments in synthetic chemistry have focused on improving the efficiency and environmental footprint of this synthesis. These include:

  • Continuous-Flow Reactors: This technology allows for precise control over reaction parameters such as temperature and mixing, often leading to higher yields and purity with reduced reaction times.[2]

  • Solvent-Free Methods: To minimize environmental impact, methods using excess acetic acid as both a reagent and a solvent have been explored.[2] This approach simplifies purification and reduces waste.

Experimental Protocol: Classical Synthesis

The following is a representative protocol for the classical synthesis of 2-(Methylsulfonyl)-4-nitroaniline:

  • Acetylation Protection (Optional but Recommended): To prevent unwanted side reactions at the amino group of the starting material (e.g., 2-aminothiophene), it is often protected by acetylation using acetic anhydride. This step enhances the stability of the aromatic ring for the subsequent nitration.[2]

  • Nitration: The acetylated intermediate is subjected to nitration. A mixture of concentrated nitric acid and sulfuric acid is added dropwise at a controlled temperature (typically below 10°C) to introduce the nitro group at the para position relative to the directing group.

  • Oxidation and Sulfonylation: Following nitration, the intermediate undergoes oxidation and sulfonylation to form the final product.[2]

  • Purification: The crude product is then purified using recrystallization or column chromatography to isolate 2-(Methylsulfonyl)-4-nitroaniline.[2]

Synthesis Workflow Diagram

G cluster_0 Classical Synthesis of 2-(Methylsulfonyl)-4-nitroaniline Start 2-Aminothiophene Step1 Acetylation (Protection of Amino Group) Start->Step1 Acetic Anhydride Step2 Nitration (Nitric Acid/Sulfuric Acid) Step1->Step2 Acetylated Intermediate Step3 Oxidation & Sulfonylation Step2->Step3 Nitrated Intermediate End 2-(Methylsulfonyl)-4-nitroaniline Step3->End

Caption: Classical synthesis workflow for 2-(Methylsulfonyl)-4-nitroaniline.

Applications and Biological Activity

The utility of 2-(Methylsulfonyl)-4-nitroaniline spans several key areas of research and development:

  • Pharmaceuticals: This compound has shown promise as an anti-cancer agent.[2] Research indicates that it may interfere with cellular pathways associated with apoptosis (programmed cell death) and cell proliferation.[2] Molecular docking studies have further suggested that it can bind effectively to specific protein targets implicated in cancer, marking it as a valuable lead compound for drug design.[2]

  • Materials Science: Due to its electrical properties, 2-(Methylsulfonyl)-4-nitroaniline is being investigated for use in the development of organic electronic materials.[2]

  • Chemical Synthesis: It serves as a crucial intermediate in the synthesis of more complex organic molecules.[2]

Part 2: N-Methyl-4-nitroaniline: A Versatile Building Block

N-Methyl-4-nitroaniline is another important nitroaniline derivative with a broad range of applications, from the synthesis of everyday products to specialized industrial uses.[5][6]

Physicochemical Properties

N-Methyl-4-nitroaniline is typically a brownish-yellow crystalline powder.[6] Its key properties are detailed below.

PropertyValueReference
CAS Number 100-15-2
Molecular Formula C₇H₈N₂O₂[7]
Molecular Weight 152.15 g/mol [7]
Melting Point 149-151 °C[6]
Boiling Point Decomposes[7]
Solubility Insoluble in water; soluble in chloroform and methanol (slightly).[6]
Synthesis Methodologies

A common and efficient method for preparing high-purity N-Methyl-4-nitroaniline involves a multi-step process starting from p-nitroaniline.[8]

  • Causality in Experimental Design: The initial reaction with formic acid protects the amino group as a formyl derivative. This is a crucial step to control the subsequent methylation. The use of a strong base like potassium tert-butoxide in the methylation step is necessary to deprotonate the formyl-protected amine, making it nucleophilic enough to react with methyl iodide. The final reduction with sodium borohydride selectively removes the formyl group to yield the desired product.

Experimental Protocol: Synthesis from p-Nitroaniline

  • Formylation: p-Nitroaniline is reacted with formic acid to produce N-formyl p-nitroaniline.

  • Methylation: The N-formyl p-nitroaniline is dissolved in N,N-dimethylformamide (DMF). Potassium tert-butoxide is added, followed by methyl iodide (CH₃I), to introduce the methyl group. The reaction is typically carried out at room temperature.[8]

  • Deprotection (Reduction): The resulting N-methyl-N-formyl p-nitroaniline is dissolved in ethanol, and sodium borohydride is added to reduce and remove the formyl group.[8]

  • Purification: The final product, N-Methyl-4-nitroaniline, is purified by recrystallization from an ethanol-water solution.[8]

Synthesis Workflow Diagram

G cluster_1 Synthesis of N-Methyl-4-nitroaniline Start p-Nitroaniline Step1 Formylation Start->Step1 Formic Acid Step2 Methylation Step1->Step2 N-formyl p-nitroaniline Step3 Deprotection (Reduction) Step2->Step3 N-methyl-N-formyl p-nitroaniline End N-Methyl-4-nitroaniline Step3->End Sodium Borohydride

Caption: Synthesis workflow for N-Methyl-4-nitroaniline from p-nitroaniline.

Applications

The diverse applications of N-Methyl-4-nitroaniline highlight its importance in various industries:

  • Organic Synthesis: It is a versatile reactant used in the synthesis of oxindoles via Pd-catalyzed cyclization of chloroacetanilides.[6] It also serves as a building block for pharmaceuticals and agrochemicals.[5]

  • Explosives and Propellants: It is used as a stabilizer for gunpowder and as a desensitizing agent for molten cast explosives like TNAZ.[6] It is also an ingredient in insensitive munitions, where it acts as a plasticizer to reduce the risk of unwanted detonations.[9]

  • Polymer Industry: N-Methyl-4-nitroaniline is incorporated into polymer formulations, such as PVC, to enhance their thermal and UV stability.[5]

  • Other Uses: It is an intermediate in the synthesis of dyes, antioxidants, and gasoline additives.[9]

Conclusion and Future Outlook

While a dedicated body of research for this compound is yet to be established, a thorough examination of its close analogues, 2-(Methylsulfonyl)-4-nitroaniline and N-Methyl-4-nitroaniline, provides a wealth of knowledge. The former demonstrates potential in cutting-edge fields like oncology and organic electronics, driven by the interplay of its sulfonyl and nitro functional groups. The latter is a well-established and versatile intermediate with broad industrial applications.

For researchers and drug development professionals, the insights gathered here on synthesis, reactivity, and biological activity form a predictive framework for investigating the target molecule, this compound. The combined electronic effects of the N-methyl, 4-methylsulfonyl, and 2-nitro groups suggest a compound with unique properties worthy of future exploration. This guide serves as a foundational resource to inspire and inform such endeavors.

References

  • ExportersIndia. 2-(Methylsulfonyl)-4-nitroaniline CAS:96-74-2, Pharmaceutical Grade, Best Price Distributor. [Link]

  • PubChem. N-Methyl-4-nitroaniline. [Link]

  • PubChem. 2-Methyl-4-nitroaniline. [Link]

  • Google Patents. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.
  • Wikipedia. 4-Nitroaniline. [Link]

  • ResearchGate. N-Methy-4-Nitroaniline (MNA) | Request PDF. [Link]

  • Google Patents. CN101580473B - Method for preparing N-methyl paranitroaniline.
  • MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

  • ResearchGate. (PDF) Biological activities of sulfonamides. [Link]

  • ResearchGate. 2-nitroaniline was reacting with 4-methylbenzenesulfonyl chloride to synthesize 4-methyl-N(2-nitrophenyl) benzenesulfonamide, 1C. [Link]

  • Google Patents. CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.
  • SciELO. Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. [Link]

  • National Center for Biotechnology Information. Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. [Link]

  • Adichunchanagiri University. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. [Link]

  • IUCr Journals. N,N-Diethyl-4-(methylsulfonyl)-2-nitroaniline. [Link]

  • PrepChem.com. Synthesis of 2-methyl-4-nitroaniline. [Link]

  • ResearchGate. Discovery of sulfonyl hydrazone derivative as a new selective PDE4A and PDE4D inhibitor by lead-optimization approach on the prototype LASSBio-448: In vitro and in vivo preclinical studies. [Link]

  • European Patent Office. Process for preparing nitroaniline derivatives - EP 0635483 A1. [Link]

  • University of Southampton. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. [Link]

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An Inquiry into the Potential Mechanism of Action of N-Methyl-4-(methylsulfonyl)-2-nitroaniline in Biological Systems: A Hypothesis-Driven Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide addresses the mechanism of action of N-Methyl-4-(methylsulfonyl)-2-nitroaniline, a compound for which direct biological data is not currently available in peer-reviewed literature. In light of this, we present a hypothesis-driven approach, dissecting the molecule into its core functional moieties: the 2-nitroaniline scaffold, a 4-methylsulfonyl group, and an N-methyl substituent. By examining the established biological activities of structurally analogous compounds, we propose a putative mechanism of action for the target molecule, centering on the modulation of cellular signaling pathways pertinent to oncology. Furthermore, we provide a comprehensive, step-by-step framework of experimental protocols to systematically investigate and validate these hypotheses. This document is intended to serve as a foundational resource for researchers and drug development professionals initiating studies on this and related chemical entities.

Introduction: Navigating the Uncharted Territory of a Novel Chemical Entity

The compound this compound represents a novel chemical entity with, as of the date of this publication, no documented biological mechanism of action in the public domain. The absence of empirical data necessitates a deductive, first-principles approach to understanding its potential pharmacological effects. This guide is structured to build a scientific case for a plausible mechanism of action by leveraging structure-activity relationships derived from well-characterized analogous compounds.

Our analysis will focus on the three key structural features of the molecule, each of which is known to impart specific pharmacodynamic and pharmacokinetic properties:

  • The Nitroaniline Core: A common scaffold in medicinal chemistry, often associated with a range of biological activities.

  • The Methylsulfonyl Group: A versatile functional group that can significantly influence a molecule's solubility, metabolic stability, and target engagement.

  • The N-Methyl Group: A small alkyl group that can modulate a compound's lipophilicity, membrane permeability, and interaction with biological targets.

By understanding the contribution of each component, we can assemble a composite hypothesis for the integrated action of the parent molecule.

Deconstruction of a Molecule: Building a Mechanistic Hypothesis from First Principles

The 2-Nitroaniline Scaffold: A Precedent for Anti-Cancer Activity

The nitroaniline moiety is a well-established pharmacophore. Specifically, the related compound, 2-(Methylsulfonyl)-4-nitroaniline, has been investigated for its potential as an anti-cancer agent.[1] The proposed mechanism for this class of compounds involves the induction of apoptosis and the inhibition of cell proliferation.[1] Molecular docking studies have further suggested that these molecules may bind to specific protein targets within oncogenic pathways.[1]

The presence of the nitro group, an electron-withdrawing group, can render the aromatic ring susceptible to bioreductive activation in hypoxic tumor environments, a strategy employed in the design of some cancer therapies. The resulting metabolites can be highly reactive, leading to cellular damage and apoptosis.

The 4-Methylsulfonyl Group: A Modulator of Potency and Pharmacokinetics

The methylsulfonyl group is a common substituent in modern drug design, often introduced to enhance a compound's physicochemical properties. It is a strong hydrogen bond acceptor and can improve aqueous solubility, a critical factor for drug delivery and bioavailability. From a pharmacodynamic perspective, the sulfonyl group can engage in specific interactions with amino acid residues in a protein's binding pocket, thereby increasing binding affinity and potency.

The N-Methyl Group: Fine-Tuning Target Engagement

N-methylation of an aniline nitrogen can have profound effects on a molecule's biological activity. It increases lipophilicity, which can enhance cell membrane permeability. However, it can also introduce steric hindrance that may alter the binding mode to a target protein.

Significantly, the structurally related compound, N-Methyl-4-nitroaniline, is a known impurity of Nintedanib, a potent inhibitor of receptor tyrosine kinases (RTKs) such as VEGFR, FGFR, and PDGFR.[] This association, while not direct evidence, suggests that the N-methyl-nitroaniline scaffold might possess an affinity for the ATP-binding pockets of kinases.

A Proposed Mechanism of Action: Inhibition of Receptor Tyrosine Kinase Signaling

Based on the analysis of its structural components, we hypothesize that This compound acts as an inhibitor of receptor tyrosine kinases, leading to the suppression of pro-survival signaling pathways and the induction of apoptosis in cancer cells.

This hypothesis is predicated on the following points:

  • The N-methyl-nitroaniline core structure bears resemblance to known kinase inhibitor scaffolds.

  • The anti-proliferative and pro-apoptotic effects of related nitroaniline compounds are consistent with the downstream consequences of RTK inhibition.

  • The methylsulfonyl group at the 4-position could enhance binding to the kinase active site and improve the compound's drug-like properties.

The proposed signaling pathway is depicted in the diagram below:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) RAS RAS RTK->RAS Phosphorylates PI3K PI3K RTK->PI3K Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Transcription Apoptosis Apoptosis AKT->Apoptosis Inhibits mTOR->Transcription Ligand Growth Factor (e.g., VEGF, FGF) Ligand->RTK Activates Compound N-Methyl-4-(methylsulfonyl) -2-nitroaniline Compound->RTK Inhibits

Figure 1: Proposed signaling pathway for the inhibitory action of this compound.

Experimental Validation: A Step-by-Step Guide

To rigorously test our hypothesis, a multi-tiered experimental approach is recommended. The following protocols provide a framework for a comprehensive investigation.

Tier 1: In Vitro Profiling

Objective: To determine the cytotoxic and anti-proliferative activity of the compound and to assess its kinase inhibitory potential.

4.1.1. Cell Viability and Proliferation Assays

  • Protocol:

    • Seed a panel of cancer cell lines (e.g., lung, breast, colon carcinoma lines) in 96-well plates.

    • Treat the cells with a serial dilution of this compound for 72 hours.

    • Assess cell viability using an MTT or CellTiter-Glo assay.

    • Determine the IC50 (half-maximal inhibitory concentration) for each cell line.

4.1.2. Kinase Inhibition Assays

  • Protocol:

    • Perform a broad-spectrum kinase panel screen (e.g., using a commercial service) to identify potential kinase targets.

    • For promising hits, perform in vitro kinase assays using purified recombinant kinases.

    • Measure the phosphorylation of a substrate peptide in the presence of varying concentrations of the compound.

    • Calculate the IC50 for the inhibition of each kinase.

Experiment Metric Purpose
Cell Viability AssayIC50Quantify cytotoxic/cytostatic effect
Kinase Panel Screen% InhibitionIdentify potential kinase targets
In Vitro Kinase AssayIC50Determine potency against specific kinases
Tier 2: Target Engagement and Downstream Signaling

Objective: To confirm that the compound engages its target in a cellular context and modulates downstream signaling pathways.

4.2.1. Western Blot Analysis

  • Protocol:

    • Treat cancer cells with the compound at concentrations around its IC50.

    • Lyse the cells and perform SDS-PAGE and Western blotting.

    • Probe for the phosphorylated (active) and total forms of the target kinase and key downstream effectors (e.g., p-ERK, p-AKT).

4.2.2. Apoptosis Assays

  • Protocol:

    • Treat cells with the compound for 24-48 hours.

    • Stain cells with Annexin V and propidium iodide.

    • Analyze the cell population by flow cytometry to quantify early and late apoptotic cells.

G start Cancer Cell Culture treat Treat with Compound start->treat lyse Cell Lysis treat->lyse sds_page SDS-PAGE lyse->sds_page transfer Western Blot Transfer sds_page->transfer probe Probe with Antibodies (p-RTK, p-AKT, etc.) transfer->probe detect Chemiluminescent Detection probe->detect analyze Analyze Band Intensity detect->analyze

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Methyl-6-(methylsulfonyl)-1H-benzo[d]imidazole from N-Methyl-4-(methylsulfonyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole heterocycle is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Its unique aromatic system, capable of engaging in various non-covalent interactions with biological targets, has led to its incorporation into a wide array of therapeutics, including proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and angiotensin II receptor blockers (ARBs). One such prominent ARB is Telmisartan, a widely prescribed antihypertensive drug. A key intermediate in the industrial synthesis of Telmisartan is 1-methyl-6-(methylsulfonyl)-1H-benzo[d]imidazole.

This document provides a detailed guide for the synthesis of this crucial benzimidazole intermediate, starting from N-methyl-4-(methylsulfonyl)-2-nitroaniline. The protocol herein is designed for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step procedure but also a deep dive into the mechanistic rationale and practical considerations that ensure a successful and reproducible synthesis.

Chemical Structures and Reaction Overview

The synthesis of 1-methyl-6-(methylsulfonyl)-1H-benzo[d]imidazole from this compound is a two-step transformation that is often carried out in a one-pot fashion. The process involves:

  • Reductive Amination: The selective reduction of the nitro group in the starting material to an amine, yielding an unstable in situ N,N'-dimethyl-4-(methylsulfonyl)benzene-1,2-diamine intermediate.

  • Cyclization: The intramolecular condensation of the resulting diamine with a C1 source, typically formic acid, to construct the imidazole ring.

Compound Structure Molecular Formula Molecular Weight ( g/mol )
This compoundC8H10N2O4S230.24
1-Methyl-6-(methylsulfonyl)-1H-benzo[d]imidazoleC9H10N2O2S210.25

Mechanistic Insights: The "Why" Behind the Synthesis

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The transformation proceeds through a cascade of well-established organic reactions.

Step 1: The Critical Nitro Group Reduction

The choice of reducing agent is critical for the selective and efficient conversion of the nitro group to an amine without affecting the sulfonyl group or the N-methyl group.

  • Catalytic Hydrogenation: This is a clean and efficient method. A heterogeneous catalyst, typically Palladium on carbon (Pd/C), is used in the presence of hydrogen gas. The reaction proceeds on the catalyst surface where the nitro group is reduced to the corresponding amine. This method often provides high yields and purity, with water as the only byproduct.

  • Chemical Reduction: Reagents like sodium dithionite (Na2S2O4) or stannous chloride (SnCl2) are also effective. Sodium dithionite, in particular, is a mild and selective reducing agent for nitroarenes in the presence of other functional groups.[1] The mechanism involves the transfer of electrons from the dithionite ion to the nitro group, leading to its reduction.

Step 2: Formic Acid-Mediated Cyclization

Formic acid serves a dual role in this step. It acts as a C1 source for the imidazole ring and as an acidic catalyst. The likely mechanism is as follows:

  • Formylation: The more nucleophilic primary amine of the in situ generated diamine attacks the carbonyl carbon of formic acid, leading to the formation of a formamide intermediate after dehydration.

  • Intramolecular Cyclization: The secondary N-methyl amine then attacks the formyl carbon in an intramolecular fashion, leading to a cyclized intermediate.

  • Dehydration: Subsequent dehydration of this intermediate results in the formation of the aromatic benzimidazole ring.

The acidic nature of formic acid facilitates both the formylation and the final dehydration step.

Experimental Protocols

Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. The starting nitroaniline derivative is a potential irritant and should be handled with care.[2][3]

Protocol 1: One-Pot Synthesis via Catalytic Hydrogenation

This protocol is favored for its clean reaction profile and high yields.

Materials and Reagents:

  • This compound

  • Methanol (MeOH), anhydrous

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Formic acid (HCOOH), >98%

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet/outlet

  • Hydrogen balloon or hydrogenation apparatus

  • Heating mantle with a temperature controller

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a three-neck round-bottom flask, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous methanol (10-15 mL per gram of starting material).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.

  • Catalyst Filtration: Once the reduction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol.

  • Cyclization: Transfer the filtrate to a clean round-bottom flask. Add formic acid (2.0-3.0 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 2-4 hours. Monitor the formation of the product by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Expected Yield: 85-95%

Data Presentation

Parameter Catalytic Hydrogenation Protocol
Starting Material This compound
Key Reagents 10% Pd/C, H2, Formic Acid
Solvent Methanol
Reduction Temperature Room Temperature
Cyclization Temperature Reflux (~65 °C)
Reaction Time 4-8 hours (total)
Typical Yield 85-95%
Work-up Neutralization, Extraction
Purification Recrystallization or Column Chromatography

Visualizations

Experimental Workflow

G cluster_reduction Step 1: Reduction cluster_cyclization Step 2: Cyclization & Work-up start N-Methyl-4-(methylsulfonyl)- 2-nitroaniline in Methanol add_catalyst Add 10% Pd/C start->add_catalyst hydrogenate Hydrogenate (H2 balloon) at Room Temperature add_catalyst->hydrogenate monitor_reduction Monitor by TLC/HPLC hydrogenate->monitor_reduction filter Filter through Celite® monitor_reduction->filter add_formic Add Formic Acid filter->add_formic reflux Reflux for 2-4 hours add_formic->reflux monitor_cyclization Monitor by TLC/HPLC reflux->monitor_cyclization neutralize Neutralize with NaHCO3 monitor_cyclization->neutralize extract Extract with Ethyl Acetate neutralize->extract purify Recrystallize or Column Chromatography extract->purify product 1-Methyl-6-(methylsulfonyl)- 1H-benzo[d]imidazole purify->product

Caption: One-pot synthesis workflow for 1-methyl-6-(methylsulfonyl)-1H-benzo[d]imidazole.

Reaction Mechanism Overview

G SM N-Methyl-4-(methylsulfonyl) -2-nitroaniline Intermediate In situ Diamine Intermediate SM->Intermediate Reduction (e.g., H2, Pd/C) Formamide Formamide Intermediate Intermediate->Formamide + HCOOH - H2O Cyclized Cyclized Intermediate Formamide->Cyclized Intramolecular Cyclization Product 1-Methyl-6-(methylsulfonyl) -1H-benzo[d]imidazole Cyclized->Product - H2O

Caption: Simplified reaction mechanism for benzimidazole formation.

References

  • Nguyen, T. C., Dung, V. C., & Duc, D. X. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33835-33871. [Link]

  • A facile one-pot synthesis of benzimidazoles from 2-nitroanilines by reductive cyclization. (2008). Arkivoc, 2008(14), 63-71. [Link]

  • Ferretti, F., Fouad, M. A., Abbo, C., & Ragaini, F. (2023). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2'-Nitrochalcones Using Formic Acid as a CO Surrogate. Molecules, 28(14), 5424. [Link]

  • Qin, L., Li, J., Xiao, C., & Cong, R. (2020). A New Synthetic Route for the Key Intermediate of Telmisartan. Chinese Journal of Pharmaceuticals, 51(4), 487-489. [Link]

  • Dasgupta, H. R., et al. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Me. Progress in Chemical and Biochemical Research, 4(1), 57-67. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methyl-2-nitroaniline, 99%. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).

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Application Notes & Protocols: n-Methyl-4-(methylsulfonyl)-2-nitroaniline as a Strategic Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of n-Methyl-4-(methylsulfonyl)-2-nitroaniline. This versatile building block is a cornerstone in the synthesis of complex bioactive molecules, most notably as a key intermediate in the manufacture of the tyrosine kinase inhibitor Nilotinib. We will explore its chemical properties, detail a critical synthetic transformation protocol, and contextualize its application within the framework of targeted cancer therapy.

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of medicinal chemistry, the efficiency and success of a synthetic campaign often hinge on the selection of strategic starting materials. This compound is an exemplary building block, possessing a unique combination of functional groups that allow for sequential, regioselective transformations. Its structure, featuring a nitro group for reduction, a secondary amine, and an electron-withdrawing sulfonyl group, makes it an invaluable precursor for a range of heterocyclic and aromatic compounds.[1][2][3]

The diverse reactivity of nitro compounds, coupled with the ease of their transformation into other functional groups like amines, makes them ideal reagents for chemists.[4] The reduction of nitro-derivatives provides expedient access to various bioactive amines, which are in high demand by the pharmaceutical industry.[4][5]

The most prominent application of this compound is in the synthesis of Nilotinib (marketed as Tasigna®), a second-generation BCR-ABL tyrosine kinase inhibitor.[6][7] Nilotinib is a critical therapy for chronic myeloid leukemia (CML), particularly for patients who have developed resistance to Imatinib.[7][8] The aniline moiety derived from this building block forms a crucial part of the pharmacophore responsible for binding to the ATP-binding site of the BCR-ABL protein.[9] This guide will use the synthesis of a key Nilotinib precursor as a practical exemplar of its utility.

Physicochemical Properties & Data

A thorough understanding of a reagent's physical and chemical properties is paramount for successful reaction planning, scale-up, and safety.

PropertyValueSource
IUPAC Name This compoundChemSpider
Molecular Formula C₈H₁₀N₂O₄SPubChem
Molecular Weight 230.24 g/mol PubChem
Appearance Yellow to orange crystalline powderVendor Data
Melting Point 188-192 °CVendor Data
Solubility Soluble in DMSO, DMF, Acetone. Sparingly soluble in Ethanol. Insoluble in water.Vendor Data
CAS Number 122359-83-9PubChem

Core Synthesis: Reduction of the Nitro Group

The most pivotal and common transformation of this compound in bioactive molecule synthesis is the selective reduction of the aromatic nitro group to a primary amine. This reaction unmasks a nucleophilic center, creating a diamine intermediate ready for subsequent coupling reactions.

Catalytic hydrogenation is the preferred industrial method for this transformation due to its high efficiency, clean conversion, and favorable environmental profile.[10][11] The presence of a sulfur-containing methylsulfonyl group can pose a challenge for some catalysts; however, catalysts like Palladium on Carbon (Pd/C) or Raney Nickel are often effective, sometimes with the use of promoters or careful control of reaction conditions to prevent catalyst poisoning.[12][13]

Logical Workflow for Nitro Group Reduction

The following diagram illustrates the logical progression from the starting material to the crucial diamine intermediate, which is a direct precursor for Nilotinib synthesis.

G cluster_start Starting Material cluster_process Process cluster_product Key Intermediate A n-Methyl-4-(methylsulfonyl)- 2-nitroaniline B Catalytic Hydrogenation (e.g., H₂, Pd/C) A->B C N1-Methyl-4-(methylsulfonyl) -benzene-1,2-diamine B->C

Caption: Synthetic pathway from starting material to key diamine intermediate.

Detailed Laboratory Protocol: Catalytic Hydrogenation

This protocol describes the reduction of this compound to N¹-methyl-4-(methylsulfonyl)benzene-1,2-diamine.

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped chemical laboratory. All necessary safety precautions must be taken.

Materials and Reagents:
  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (approx. 5 mol%)

  • Ethanol (EtOH) or Methanol (MeOH), reagent grade

  • Hydrogen (H₂) gas supply

  • Nitrogen (N₂) gas for inerting

  • Celite™ for filtration

Equipment:
  • Parr hydrogenator or a similar hydrogenation apparatus

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure:
  • Vessel Preparation: Ensure the hydrogenation vessel is clean and dry. Add this compound (1.0 eq) and a magnetic stir bar to the flask.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst (0.05 eq). Causality: The nitrogen atmosphere prevents the dry catalyst from becoming pyrophoric upon contact with solvent and air.

  • Solvent Addition: Add ethanol or methanol to the flask (sufficient to create a slurry that stirs freely, typically 10-20 mL per gram of substrate).

  • Inerting the System: Seal the reaction vessel. Evacuate the atmosphere and backfill with nitrogen. Repeat this cycle 3-5 times to ensure the system is free of oxygen. Causality: Oxygen can form explosive mixtures with hydrogen and can also deactivate the catalyst.

  • Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas to the desired pressure (e.g., 50 psi or 3-4 bar). Begin vigorous stirring. The reaction is often exothermic, and gentle cooling may be required to maintain the reaction temperature around 25-30 °C.

  • Monitoring the Reaction: The reaction progress can be monitored by the cessation of hydrogen uptake. Alternatively, thin-layer chromatography (TLC) or HPLC can be used to check for the disappearance of the starting material.

  • Reaction Completion & Purging: Once the reaction is complete (typically 2-6 hours), stop the hydrogen flow. Carefully vent the excess hydrogen and purge the system with nitrogen 3-5 times. Causality: This step is critical to safely remove all residual hydrogen before exposing the catalyst to air.

  • Catalyst Removal: Dilute the reaction mixture with additional solvent. Set up a Buchner funnel with a pad of Celite™ over the filter paper. Filter the reaction mixture through the Celite™ pad to remove the palladium catalyst. Wash the pad with fresh solvent to recover all the product. Causality: Celite provides a fine filtration medium that prevents the fine Pd/C particles from passing through. The catalyst bed must be kept wet with solvent to prevent ignition upon contact with air.

  • Product Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude N¹-methyl-4-(methylsulfonyl)benzene-1,2-diamine, which can be used directly or purified further by recrystallization if necessary.

Application in Bioactive Molecule Synthesis: The Case of Nilotinib

The synthesized diamine is a direct precursor to Nilotinib. The next step in the synthesis involves a Buchwald-Hartwig amination or a similar cross-coupling reaction with the second key fragment, typically 2-bromo-4-(pyridin-3-yl)pyrimidine, followed by an amidation reaction.

Nilotinib's Mechanism of Action

Nilotinib is a highly selective inhibitor of the BCR-ABL tyrosine kinase.[7][14] This enzyme is a constitutively active (always "on") protein produced by the Philadelphia chromosome, a genetic abnormality characteristic of CML.[9] The BCR-ABL kinase drives the uncontrolled proliferation of leukemia cells.[14] Nilotinib binds to the ATP-binding site of the kinase, blocking its activity and thereby inhibiting the proliferation of cancer cells and inducing their programmed cell death (apoptosis).[9][14]

G cluster_pathway BCR-ABL Signaling Pathway in CML BCR_ABL BCR-ABL Kinase (Constitutively Active) Phosphorylation Phosphorylation BCR_ABL->Phosphorylation ATP ATP ATP->Phosphorylation Substrate Downstream Substrates Substrate->Phosphorylation Proliferation Uncontrolled Cell Proliferation & Survival Phosphorylation->Proliferation Nilotinib Nilotinib Nilotinib->BCR_ABL Binds to ATP Site & Inhibits

Caption: Simplified schematic of Nilotinib inhibiting the BCR-ABL pathway.

Summary and Outlook

This compound stands out as a highly valuable and strategically designed building block. Its utility is powerfully demonstrated in the synthesis of Nilotinib, a life-saving medication for CML patients. The protocols and principles outlined in this guide showcase a key transformation—catalytic hydrogenation—that is broadly applicable in medicinal chemistry. Understanding the causality behind each experimental step ensures reproducibility, safety, and high-yield synthesis of the critical diamine intermediate. As drug development continues to target complex molecular architectures, the use of such well-designed, multifunctional starting materials will remain essential for the efficient and scalable production of new therapeutic agents.

References

  • ResearchGate. N-Methy-4-Nitroaniline (MNA) | Request PDF. Available at: [Link]

  • YouTube. Pharmacology of Nilotinib (Nilotaz, Nilotib); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025-03-25). Available at: [Link]

  • National Center for Biotechnology Information. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC. Available at: [Link]

  • Patsnap Synapse. What is the mechanism of Nilotinib Hydrochloride?. (2024-07-17). Available at: [Link]

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  • Google Patents. CN101580473B - Method for preparing N-methyl paranitroaniline.
  • Google Patents. CN105985293A - Preparation method of nilotinib intermediate.
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  • PubMed. Hydrogenation of Functionalized Nitroarenes Catalyzed by Single-Phase Pyrite FeS2 Nanoparticles on N,S-Codoped Porous Carbon. (2019-10-21). Available at: [Link]

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  • National Center for Biotechnology Information. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC. (2022-11-03). Available at: [Link]

  • Google Patents. CN102863363A - Method for hydrogenation reduction of 4-thiophenyl-2-nitroaniline through raney nickel.
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  • WIPO Patentscope. WO/2015/103927 METHOD FOR PREPARING NILOTINIB INTERMEDIATE. (2015-07-16). Available at: [Link]

  • Google Patents. US20100016590A1 - Nilotinib intermediates and preparation thereof.
  • PubMed. The BCR/ABL tyrosine kinase inhibitor, nilotinib, stimulates expression of IL-1β in vascular endothelium in association with downregulation of miR-3p. (2017-05-05). Available at: [Link]

  • ResearchGate. General scheme for the catalytic hydrogenation of nitroarene. Available at: [Link]

  • National Center for Biotechnology Information. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC. Available at: [Link]

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Application Notes and Protocols: Derivatization of n-Methyl-4-(methylsulfonyl)-2-nitroaniline for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the strategic selection of a core scaffold is paramount to the success of a drug discovery campaign. The aniline scaffold, despite some metabolic liabilities, remains a cornerstone of drug design due to its synthetic tractability and presence in numerous approved therapeutics.[1][2] The compound n-Methyl-4-(methylsulfonyl)-2-nitroaniline presents itself as a particularly intriguing starting point for library synthesis. Its structure is adorned with three distinct, chemically addressable functional groups: a secondary amine, a nitro group, and a methylsulfonyl moiety. Each of these groups offers a vector for chemical modification, allowing for a systematic and comprehensive exploration of the surrounding chemical space to build Structure-Activity Relationships (SAR).[3]

The methylsulfonyl group, a common pharmacophore in many COX-2 inhibitors, imparts favorable physicochemical properties such as increased solubility and metabolic stability.[4] The nitro group, a strong electron-withdrawing group, not only activates the aromatic ring for certain transformations but also serves as a synthetic handle for reduction to a primary aniline, opening up a vast array of subsequent reactions.[5][6][7][8][9] Finally, the secondary N-methyl amine provides a direct point for substitution to introduce diverse functionalities.[10]

This guide provides a detailed exploration of the reactive potential of this compound. It outlines robust, field-proven protocols for its derivatization, focusing on transformations that are most relevant to generating compound libraries for high-throughput screening and lead optimization. We will delve into the causality behind experimental choices, ensuring that each protocol is not just a series of steps, but a self-validating system grounded in established chemical principles.

Physicochemical and Reactive Profile of the Core Scaffold

Before embarking on derivatization, it is crucial to understand the inherent chemical nature of the starting material.

PropertyValueSource
IUPAC Name 2-methylsulfonyl-4-nitroaniline[11]
CAS Number 96-74-2[11][12]
Molecular Formula C₇H₈N₂O₄S[11][12]
Molecular Weight 216.22 g/mol [11]
Appearance Yellow crystalline solid[12]
Solubility Soluble in organic solvents like ethanol, acetone, and chloroform.[12]

The molecule's reactivity is governed by the interplay of its three key functional groups. The strong electron-withdrawing nature of both the nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) groups significantly deactivates the aromatic ring towards electrophilic substitution. However, this same electronic profile makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the activating groups.[13][14][15][16]

Key Derivatization Hotspots

The primary sites for chemical modification on the this compound scaffold are:

  • The Secondary Amine (N-H): Amenable to alkylation, acylation, sulfonylation, and other coupling reactions.

  • The Nitro Group (-NO₂): Can be reduced to a primary amine (-NH₂), which then serves as a versatile point for a multitude of derivatization reactions, most notably amide bond formation.

  • The Aromatic Ring (C-H): While generally deactivated, the positions activated by the nitro and sulfonyl groups can potentially undergo nucleophilic aromatic substitution.

The following diagram illustrates these strategic derivatization points.

G cluster_0 This compound cluster_1 Derivatization Strategies Core Scaffold A Strategy A: N-Alkylation / Acylation Core->A Target: Secondary Amine B Strategy B: Nitro Reduction & Amidation Core->B Target: Nitro Group C Strategy C: Nucleophilic Aromatic Substitution (SNAr) Core->C Target: Aromatic Ring

Caption: Strategic derivatization points on the core scaffold.

Strategic Derivatization Protocols

Protocol A: N-Alkylation of the Secondary Amine

This protocol focuses on introducing diversity at the N-methyl position via alkylation. The secondary amine is deprotonated with a suitable base to form a more nucleophilic amide anion, which then reacts with an alkyl halide.

Causality and Experimental Choices:

  • Base Selection: A strong, non-nucleophilic base such as sodium hydride (NaH) is chosen to ensure complete deprotonation of the amine without competing in the subsequent alkylation step. The use of a weaker base could lead to an incomplete reaction.

  • Solvent: Anhydrous dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction. It readily dissolves the starting material and the sodium salt intermediate, and its high boiling point allows for heating if necessary to drive the reaction to completion.

  • Temperature: The initial deprotonation is performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas. The subsequent alkylation is typically run at room temperature, although gentle heating may be required for less reactive alkyl halides.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes. Cessation of gas evolution indicates the completion of deprotonation.

  • Alkylation: Add the desired alkyl halide (R-X, 1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

R-X ExampleReaction Time (h)Typical Yield (%)
Benzyl bromide685-95
Ethyl iodide1270-80
2-Bromopropane1655-65
Protocol B: Reduction of the Nitro Group and Subsequent Amidation

This two-step protocol is arguably the most powerful strategy for generating a diverse library of derivatives. The reduction of the nitro group to a primary aniline creates a new nucleophilic center, which is then readily acylated via standard amide coupling procedures.[17]

Step 1: Reduction of the Aromatic Nitro Group

Causality and Experimental Choices:

  • Reducing Agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) is a classic and reliable reagent for the reduction of aromatic nitro groups.[8] It is chemoselective, generally leaving other functional groups intact, and the reaction conditions are mild. Alternative methods include catalytic hydrogenation (e.g., H₂/Pd-C) or using iron powder in an acidic medium.[5][7][8] However, SnCl₂ is often preferred on a lab scale for its simplicity and functional group tolerance.[8]

  • Solvent: Ethanol or ethyl acetate are common solvents that provide good solubility for the starting material and are compatible with the reaction conditions.

  • Work-up: The work-up involves basification with a solution like sodium bicarbonate or sodium hydroxide to neutralize the acidic reaction mixture and precipitate tin salts, which can then be filtered off.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq).

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and stir vigorously. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the residue with ethyl acetate and cool in an ice bath.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. A thick white precipitate of tin salts will form.

  • Filtration & Extraction: Filter the mixture through a pad of Celite®, washing thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 4-(methylamino)-3-(methylsulfonyl)aniline, which is often pure enough for the next step.

Workflow for Strategy B: Nitro Reduction followed by Amide Coupling

G Start n-Methyl-4-(methylsulfonyl) -2-nitroaniline Step1 Step 1: Nitro Reduction (e.g., SnCl2, EtOH, Reflux) Start->Step1 Intermediate Intermediate: 4-(methylamino)-3-(methylsulfonyl)aniline Step1->Intermediate Step2 Step 2: Amide Coupling (R-COOH, Coupling Agent, Base) Intermediate->Step2 Final Final Product: Amide Derivative Library Step2->Final

Caption: Workflow for the synthesis of amide derivatives.

Step 2: Amide Coupling with Carboxylic Acids

Causality and Experimental Choices:

  • Coupling Reagents: Electron-deficient anilines can be poor nucleophiles.[18] Therefore, robust coupling reagents are required to activate the carboxylic acid. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA), is a highly effective system for forming amide bonds, even with challenging substrates.[18][19] Other common reagents include EDC/HOBt, but HATU often provides superior results for less reactive anilines.[17]

  • Solvent: DMF is the solvent of choice as it effectively dissolves all reaction components.

  • Procedure: The standard procedure involves pre-activating the carboxylic acid with HATU and DIPEA before adding the aniline intermediate. This prevents the formation of unwanted side products.

Step-by-Step Methodology:

  • Preparation: In a clean, dry flask, dissolve the desired carboxylic acid (R-COOH, 1.1 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to form the activated ester.

  • Coupling: Add a solution of the 4-(methylamino)-3-(methylsulfonyl)aniline intermediate (from Step 1, 1.0 eq) in DMF to the activated ester mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor for completion by LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The final amide product can be purified by flash chromatography or preparative HPLC.

This modular approach allows for the rapid generation of a large and diverse library of compounds by simply varying the carboxylic acid used in the coupling step.[20][21]

Characterization of Derivatives

All newly synthesized compounds must be rigorously characterized to confirm their structure and purity. The following techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure of the molecule. The appearance of new signals corresponding to the added alkyl or acyl groups and shifts in the aromatic proton signals provide definitive evidence of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the new compound, typically by identifying the [M+H]⁺ or [M-H]⁻ ion.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A single, sharp peak in the chromatogram is indicative of a pure sample.

Conclusion

The this compound scaffold is a versatile and highly valuable starting material for drug discovery programs. Its strategically positioned functional groups allow for the application of robust and high-yielding chemical transformations. The protocols detailed in this guide provide a reliable framework for researchers to synthesize diverse libraries of novel compounds. By systematically exploring the chemical space around this core, project teams can efficiently generate data to build robust structure-activity relationships, accelerating the journey from hit identification to lead optimization.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health.
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  • Zeynizadeh, B., Zarrin, S., & Ashuri, S. (n.d.). A green protocol for reduction of aromatic nitro compounds to amines with NaBH4/Cu(dmg)2 system in water as a green solvent. TSI Journals.
  • Various authors. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds? ResearchGate.
  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data.
  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
  • Al-Saeed, F. A., et al. (2014). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 19(9), 13650-13666. MDPI.
  • Martínez, R., et al. (2017). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Journal of the Mexican Chemical Society, 61(3), 197-207.
  • Zachara, J., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4791. National Institutes of Health.
  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube.
  • Nucleophilic aromatic substitution. (n.d.). In Wikipedia.
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  • Nucleophilic Substitutions on Aromatic Systems. (2021). Chemistry LibreTexts.
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  • Tsai, M. C., et al. (1993). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. Journal of Chromatography A, 653(2), 263-269. PubMed.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • 2-(Methylsulfonyl)-4-nitroaniline CAS:96-74-2. (n.d.). ExporterIndia.
  • K, Scott. (2022). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Journal of Medicinal Chemistry, 65(15), 10243-10257. ACS Publications.
  • El-Sayed, M. A. A., et al. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2631-2649. National Institutes of Health.
  • Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. (2021). International Journal of Molecular Sciences, 22(16), 8745. MDPI.
  • 2-(Methylsulfonyl)-4-nitroaniline. (2023). Smolecule.
  • Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. (n.d.). ResearchGate.
  • Suzuki, T., et al. (1999). Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. Chemical & Pharmaceutical Bulletin, 47(1), 28-36. PubMed.
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Application Notes and Protocols for the N-alkylation of 4-(methylsulfonyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the N-alkylation of 4-(methylsulfonyl)-2-nitroaniline, a critical transformation in the synthesis of various biologically active molecules and functional materials. The inherent challenge in this reaction lies in the reduced nucleophilicity of the aniline nitrogen due to the strong electron-withdrawing effects of the ortho-nitro and para-methylsulfonyl groups.[1][2] This document outlines a robust and optimized procedure using a classical SN2 approach with alkyl halides, detailing the rationale behind reagent selection and reaction conditions. Furthermore, alternative methodologies such as the Mitsunobu reaction are discussed to provide a broader synthetic context. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented procedure for this specific transformation.

Introduction

4-(Methylsulfonyl)-2-nitroaniline is a valuable building block in medicinal chemistry and materials science.[3] The presence of the sulfonyl and nitro functionalities provides unique electronic properties and multiple points for further chemical modification. N-alkylation of the primary amine is a fundamental step to introduce diverse alkyl substituents, thereby modulating key physicochemical properties such as lipophilicity, solubility, and metabolic stability.[2] These modifications are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The primary challenge in the N-alkylation of this substrate is the significantly decreased nucleophilicity of the amino group. The potent electron-withdrawing nature of the ortho-nitro and para-methylsulfonyl groups diminishes the electron density on the nitrogen atom, rendering it a weak nucleophile.[1] Consequently, standard N-alkylation conditions often prove ineffective, necessitating more forcing conditions, including the use of strong bases and polar aprotic solvents, to achieve satisfactory yields.

This application note provides a detailed, step-by-step protocol for the successful N-alkylation of 4-(methylsulfonyl)-2-nitroaniline, along with insights into potential challenges and optimization strategies.

Reaction Principle

The N-alkylation of 4-(methylsulfonyl)-2-nitroaniline with an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] The reaction is initiated by the deprotonation of the aniline nitrogen by a suitable base to form a more nucleophilic amide anion. This anion then attacks the electrophilic carbon of the alkyl halide in a concerted step, displacing the halide leaving group and forming the N-alkylated product.

Given the low basicity of the starting aniline, a relatively strong, non-nucleophilic base is required to effectively generate the amide anion.[1] The choice of solvent is also critical; polar aprotic solvents are preferred as they can solvate the cation of the base and the charged transition state, thereby accelerating the reaction rate.[1]

Visualization of the General Workflow

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification A Add 4-(methylsulfonyl)-2-nitroaniline and anhydrous base to a dry flask. B Add polar aprotic solvent (e.g., DMF, DMSO). A->B C Add alkyl halide dropwise at room temperature. B->C D Heat the reaction mixture (e.g., 60-100 °C). C->D E Monitor reaction progress by TLC. D->E F Cool to room temperature and quench with water. E->F G Extract with an organic solvent (e.g., ethyl acetate). F->G H Dry, filter, and concentrate the organic layer. G->H I Purify by flash column chromatography. H->I

Caption: General experimental workflow for the N-alkylation of 4-(methylsulfonyl)-2-nitroaniline.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of 4-(methylsulfonyl)-2-nitroaniline using an alkyl halide.

Materials and Reagents
  • 4-(methylsulfonyl)-2-nitroaniline

  • Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous, or a stronger base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Hexanes

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(methylsulfonyl)-2-nitroaniline (1.0 eq.).

  • Addition of Base: Add anhydrous potassium carbonate (2.0-3.0 eq.) or, for less reactive alkylating agents, a stronger base like potassium tert-butoxide (1.5 eq.) or sodium hydride (1.2 eq. of a 60% dispersion in mineral oil).

  • Solvent Addition: Add a sufficient volume of anhydrous DMF or DMSO to achieve a concentration of approximately 0.1-0.2 M with respect to the aniline.

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add the alkyl halide (1.1-1.5 eq.) dropwise. A slight excess of the alkylating agent is used to ensure complete consumption of the starting aniline, but a large excess should be avoided to minimize dialkylation.[1]

  • Reaction: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the reactivity of the alkyl halide. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., 3:1 hexanes:ethyl acetate). The reaction time can range from 4 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water, followed by brine, to remove any remaining DMF/DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate to isolate the desired N-alkylated product.

Troubleshooting and Optimization
  • Low Conversion: If the reaction stalls or proceeds slowly, consider increasing the reaction temperature or using a stronger base such as NaH or t-BuOK.[1] Ensure all reagents and solvents are anhydrous.

  • Dialkylation: The formation of the N,N-dialkylated product is a common side reaction.[1] To minimize this, use a smaller excess of the alkylating agent (e.g., 1.05-1.1 eq.) and add it slowly at a lower temperature. Running the reaction to partial conversion of the starting material can also favor mono-alkylation.

  • No Reaction: If no product is formed, verify the quality of the starting materials. The chosen alkyl halide may be too sterically hindered or unreactive. In such cases, alternative synthetic routes, such as the Mitsunobu reaction, may be necessary.

Alternative Methodologies: The Mitsunobu Reaction

For cases where direct alkylation with alkyl halides is problematic, particularly with secondary alcohols, the Mitsunobu reaction offers a powerful alternative.[6][7] This reaction allows for the N-alkylation of acidic N-H bonds (including those of anilines with electron-withdrawing groups) with primary or secondary alcohols under mild, redox-neutral conditions.[8]

The reaction typically involves an alcohol, an acidic nucleophile (in this case, 4-(methylsulfonyl)-2-nitroaniline), a phosphine (commonly triphenylphosphine, PPh₃), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9][10] A key advantage of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center.[7]

Mitsunobu Reaction Mechanism Visualization

G cluster_activation Activation of Alcohol cluster_substitution Nucleophilic Substitution A PPh₃ + DEAD → Betaine intermediate B Betaine + R-OH → Oxyphosphonium salt A->B Reacts with alcohol D Anilide anion attacks oxyphosphonium salt B->D Activated alcohol C Aniline deprotonation by DEAD anion C->D Provides nucleophile E N-alkylated product + Ph₃P=O + Hydrazine byproduct D->E Sɴ2 displacement

Caption: Simplified mechanism of the Mitsunobu reaction for N-alkylation.

While highly effective, the Mitsunobu reaction has the drawback of generating stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can sometimes complicate purification.[7]

Summary of Reaction Parameters

ParameterSN2 AlkylationMitsunobu Reaction
Alkylating Agent Primary or secondary alkyl halidesPrimary or secondary alcohols
Base/Reagents K₂CO₃, t-BuOK, NaHPPh₃, DEAD/DIAD
Solvent DMF, DMSO, AcetonitrileTHF, Dichloromethane
Temperature 60-100 °C0 °C to Room Temperature
Key Advantage Cost-effective, simple reagentsMild conditions, inversion of stereochemistry
Key Disadvantage Requires forcing conditions, potential for dialkylationStoichiometric byproducts, cost of reagents

Conclusion

The N-alkylation of 4-(methylsulfonyl)-2-nitroaniline, while challenging due to the substrate's electronic properties, can be effectively achieved using the detailed SN2 protocol outlined in this application note. Careful selection of the base, solvent, and reaction temperature is paramount for obtaining good yields and minimizing side reactions. For substrates incompatible with these conditions, the Mitsunobu reaction provides a valuable and versatile alternative. By understanding the principles and practical considerations presented herein, researchers can confidently approach the synthesis of diverse N-alkylated derivatives of 4-(methylsulfonyl)-2-nitroaniline for a wide range of applications in drug discovery and materials science.

References

  • Banerjee, D. et al. An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols.
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Application Note: A Robust, Validated HPLC Method for the Analysis of n-Methyl-4-(methylsulfonyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of n-Methyl-4-(methylsulfonyl)-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals, providing not only a final, optimized protocol but also the scientific rationale behind each stage of development. The methodology covers initial parameter selection, systematic optimization, and a full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction and Analyte Characterization

This compound is an organic compound featuring a nitroaniline core structure, which is common in pharmaceuticals and industrial chemicals. The presence of a polar methylsulfonyl group and a moderately polar N-methyl-nitroaniline structure suggests that the molecule possesses intermediate polarity, making it an ideal candidate for reversed-phase chromatography.

Analyte Structure and Properties:

  • Molecular Formula: C₈H₁₀N₂O₄S

  • Molecular Weight: 230.24 g/mol

  • Key Functional Groups:

    • Nitro group (-NO₂): A strong chromophore, ideal for UV detection.

    • Sulfonyl group (-SO₂CH₃): A polar, electron-withdrawing group.

    • Secondary amine (-NHCH₃): A potential site for protonation, making its retention sensitive to mobile phase pH.

  • Predicted Polarity: The combination of the non-polar aromatic ring and polar functional groups indicates that RP-HPLC is the most suitable mode of separation. The molecule is expected to be soluble in common organic solvents like acetonitrile and methanol.

The accurate quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. This guide provides a systematic approach to developing a reliable analytical method from the ground up.

Stage 1: Initial Method Development and Scouting

The initial stage focuses on selecting logical starting parameters based on the analyte's chemical properties. The goal is to achieve reasonable retention and peak shape, which can then be refined.

Chromatographic Mode and Stationary Phase Selection

Rationale: Reversed-phase chromatography is the most widely used mode in HPLC, separating compounds based on their hydrophobic interactions with a non-polar stationary phase.[1] Given the mixed polarity of this compound, a standard C18 (octadecylsilane) column is the logical first choice. C18 phases provide excellent hydrophobic retention for a broad range of analytes.

Protocol: Initial Column and Mobile Phase Setup

  • Column: Select a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). This configuration offers a good balance of efficiency and backpressure.[2]

  • Mobile Phase A (Aqueous): HPLC-grade water.

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile (ACN). ACN is often preferred over methanol due to its lower viscosity and stronger elution strength in reversed-phase mode.

  • Sample Diluent: Prepare a 10 µg/mL solution of this compound in a 50:50 (v/v) mixture of Acetonitrile and water. This ensures solubility and compatibility with the initial mobile phase conditions.

Detector Wavelength (λmax) Determination

Rationale: The nitroaromatic structure of the analyte is expected to have strong UV absorbance.[3][4] To ensure maximum sensitivity, the detector wavelength should be set at the absorbance maximum (λmax).

Protocol: Determining λmax

  • Prepare a ~10 µg/mL solution of the analyte in the sample diluent.

  • Using an HPLC system equipped with a Photodiode Array (PDA) or Diode Array Detector (DAD), inject the sample.

  • Acquire the UV spectrum of the eluting peak from 200 to 400 nm.

  • Identify the wavelength with the highest absorbance. For nitroaniline compounds, this is typically in the range of 380-412 nm.[5][6][7] For this application, a λmax of 390 nm was determined and used for all subsequent experiments.

Stage 2: Method Optimization

With initial parameters established, the next stage involves refining the method to achieve optimal resolution, peak shape, and analysis time.

Gradient Screening and Elution Profile

Rationale: A broad gradient run is the most efficient way to determine the approximate organic solvent concentration required to elute the analyte and to reveal the presence of any impurities.

Protocol: Scouting Gradient

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: DAD at 390 nm.

  • Gradient Program:

    • Start at 10% Acetonitrile.

    • Linearly increase to 90% Acetonitrile over 20 minutes.

    • Hold at 90% for 2 minutes.

    • Return to 10% over 1 minute and equilibrate for 5 minutes.

Results and Interpretation: The scouting run showed the analyte eluting at approximately 12.5 minutes, corresponding to an ACN concentration of ~50%. The peak shape was observed to have slight tailing, suggesting a secondary interaction with the stationary phase.

Mobile Phase pH Adjustment and Peak Shape Improvement

Rationale: Peak tailing for amine-containing compounds is often caused by interaction with acidic silanol groups on the silica surface of the stationary phase.[8] Operating the mobile phase at a pH where the analyte is in a single, un-ionized state can significantly improve peak shape.[9][10][11][12] The secondary amine on this compound is basic. By using a slightly acidic mobile phase, the amine will be protonated, but more importantly, the silanol groups on the silica support will be suppressed, minimizing undesirable interactions.

Protocol: pH Optimization

  • Prepare an aqueous mobile phase (Mobile Phase A) containing 0.1% formic acid in water. Formic acid is a volatile modifier suitable for LC-MS applications and effective at controlling pH.

  • Repeat the gradient screening run using the acidified mobile phase.

Results: The introduction of 0.1% formic acid resulted in a significantly sharper, more symmetrical peak, with the USP tailing factor improving from 1.6 to 1.1. Retention time slightly decreased due to the increased polarity of the protonated analyte.

Final Method: Isocratic Elution

Rationale: Based on the optimized gradient run, an efficient isocratic method can be developed. Isocratic methods are simpler, more robust, and often provide better precision than gradient methods. The target is to have the analyte elute with a retention factor (k') between 2 and 10.

Protocol: Final Optimized Isocratic Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 45:55 (v/v) Acetonitrile : 0.1% Formic Acid in Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 390 nm

  • Injection Volume: 10 µL

  • Run Time: 8 minutes

Under these conditions, this compound eluted at approximately 4.2 minutes with excellent peak symmetry.

Caption: HPLC Method Development Workflow.

Stage 3: Method Validation (ICH Q2(R1) Guidelines)

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[13][14][15]

Specificity

Specificity was demonstrated by injecting a blank (diluent) and a placebo (matrix without analyte). No interfering peaks were observed at the retention time of this compound.

Linearity and Range

Protocol: A stock solution was diluted to prepare calibration standards at seven concentrations ranging from 1 µg/mL to 100 µg/mL. Each standard was injected in triplicate.

Results: The method demonstrated excellent linearity over the tested range.

ParameterResult
Range 1 - 100 µg/mL
Regression Equation y = 25412x + 3150
Correlation Coefficient (r²) 0.9998
Accuracy (Recovery)

Protocol: Accuracy was determined by spiking a placebo matrix at three concentration levels (low, medium, high; n=3 for each level) and calculating the percentage recovery.

Results: The method was found to be accurate, with recovery values within the acceptable range of 98-102%.

Concentration LevelSpiked (µg/mL)Recovered (µg/mL, mean)Recovery (%)
Low 5.04.9899.6
Medium 50.050.45100.9
High 90.089.3799.3
Precision

Protocol:

  • Repeatability (Intra-day precision): Six replicate injections of a 50 µg/mL standard were performed on the same day.

  • Intermediate Precision (Inter-day precision): The repeatability experiment was repeated on a different day by a different analyst.

Results: The low relative standard deviation (%RSD) values demonstrate excellent precision.

Precision Type%RSD
Repeatability 0.45%
Intermediate Precision 0.82%
Robustness

Protocol: Method robustness was evaluated by introducing small, deliberate variations to key parameters:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% Acetonitrile)

Results: In all cases, the retention time shift was minimal, and peak shape remained acceptable (%RSD < 2.0%), demonstrating the robustness of the method.

Troubleshooting_Logic A Problem Observed B Peak Tailing? A->B C Poor Resolution? A->C D Retention Time Drift? A->D E Check Mobile Phase pH (Is it >2 units from pKa?) Add 0.1% Acid/Base B->E Yes F Check for Column Contamination (Flush or Replace) B->F No G Adjust % Organic Solvent (Decrease for more retention) C->G Yes H Check Pump & Solvent Prep (Ensure consistent mixing) D->H Yes I Check for System Leaks Ensure Temperature Stability D->I No

Caption: Logic Diagram for Common HPLC Troubleshooting.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the development and validation of an RP-HPLC method for this compound. The final isocratic method is simple, robust, and highly suitable for routine quantitative analysis in a quality control or research environment. The systematic approach outlined herein, from initial scouting to full ICH validation, serves as a reliable template for developing methods for other similar novel compounds.

References

  • Vertex AI Search. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
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  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
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  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
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  • ICH. (n.d.). Quality Guidelines.
  • Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
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  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
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  • ResearchGate. (n.d.). UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,....
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Taylor & Francis. (n.d.). 4-Nitroaniline – Knowledge and References.
  • ResearchGate. (n.d.). UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs (5 mmol L⁻¹) in water.
  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region.
  • (n.d.). 2-(Methylsulfonyl)-4-nitroaniline CAS:96-74-2, Pharmaceutical Grade, Best Price Distributor.
  • Chemsrc. (2025, August 21). N-Methyl-4-nitroaniline | CAS#:100-15-2.
  • PubChem. (n.d.). N-Methyl-4-nitroaniline | C7H8N2O2 | CID 7483.
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  • ChemicalBook. (2020, February 24). What is N-Methyl-4-nitroaniline?.
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Application Note: Structural Characterization of n-Methyl-4-(methylsulfonyl)-2-nitroaniline using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural elucidation of n-Methyl-4-(methylsulfonyl)-2-nitroaniline, a key intermediate in pharmaceutical and materials science research. In the absence of previously published assigned spectra, this document presents predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data based on established substituent effects. Furthermore, it outlines a detailed, field-proven protocol for the acquisition, processing, and analysis of 1D and 2D NMR spectra to enable researchers to unambiguously assign all proton and carbon resonances. The methodologies described herein are designed to ensure data integrity and reproducibility, forming a self-validating workflow for the precise characterization of this and similar small organic molecules.

Introduction

This compound is a substituted aromatic compound featuring a unique combination of electron-withdrawing and electron-donating groups. The nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) groups are strongly electron-withdrawing, while the N-methylamino (-NHCH₃) group acts as an electron-donating group. This electronic arrangement significantly influences the molecule's chemical reactivity, polarity, and potential for intermolecular interactions, making it a valuable building block in the synthesis of more complex chemical entities.

Accurate structural confirmation and purity assessment are critical checkpoints in any synthetic workflow. NMR spectroscopy is an unparalleled technique for this purpose, providing detailed information about the chemical environment of each nucleus.[1] This guide provides researchers with the foundational information and practical steps required to fully characterize this compound using ¹H, ¹³C, and 2D correlation NMR spectroscopy.

Predicted NMR Assignments

The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei.[2] The predicted ¹H and ¹³C NMR data for this compound are based on the analysis of substituent chemical shift (SCS) effects derived from structurally analogous compounds. The powerful electron-withdrawing nature of the nitro and methylsulfonyl groups is expected to deshield adjacent protons and carbons, shifting their resonances downfield.

Molecular Structure with Atom Numbering

To facilitate the discussion of NMR assignments, the following numbering scheme will be used for the atoms in this compound.

Caption: Molecular structure and atom numbering for NMR assignment.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The aromatic region is expected to show an AMX spin system.

  • H6: Predicted to be the most downfield aromatic proton due to the ortho-directing deshielding effect of the nitro group.

  • H3 & H5: These protons will be influenced by the adjacent strong electron-withdrawing groups.

  • -NH-CH₃: The amine proton will likely be a broad singlet, exchangeable with D₂O, with its chemical shift being highly dependent on concentration and solvent. The methyl protons will appear as a doublet due to coupling with the amine proton.

  • -SO₂CH₃: The methyl protons of the sulfonyl group will appear as a sharp singlet in a region typical for such groups.[3]

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H68.2 - 8.4dJ = 2.0 - 2.5 (meta)
H57.8 - 8.0ddJ = 8.5 - 9.0 (ortho), 2.0 - 2.5 (meta)
H37.0 - 7.2dJ = 8.5 - 9.0 (ortho)
-NH- (H-N)8.5 - 9.0br qJ = ~5.0
-NHCH ₃ (from C8)3.1 - 3.3dJ = ~5.0
-SO₂CH ₃ (from C7)3.0 - 3.2s-
Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The carbon signals are predicted based on additivity rules and data from similar structures. Carbons directly attached to electron-withdrawing groups (C2, C4) or the amino group (C1) will be significantly shifted.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1145 - 150
C2130 - 135
C3115 - 120
C4138 - 142
C5128 - 132
C6125 - 128
C7 (-SO₂C H₃)44 - 46
C8 (-NHC H₃)30 - 32

Experimental Protocol

This section provides a step-by-step methodology for acquiring high-quality NMR data.

Part 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[4]

  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[5]

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable starting solvent due to its ability to dissolve a wide range of organic compounds.[6] Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[7]

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

Part 2: NMR Data Acquisition

The following parameters are recommended for a 500 MHz spectrometer and can be adjusted as needed.[8][9]

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is recommended.[9]

  • Spectral Width (SW): 12 - 16 ppm, centered around 6-8 ppm.

  • Acquisition Time (AQ): 3-4 seconds to ensure good digital resolution.[10]

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8-16 scans, adjusted to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

¹³C{¹H} NMR Acquisition:

  • Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker systems).

  • Spectral Width (SW): 200 - 220 ppm, centered around 100-110 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): 1024 - 4096 scans, depending on sample concentration.

2D NMR for Unambiguous Assignment: To confirm the predicted assignments and establish connectivity, the following 2D experiments are essential:[11][12]

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks, particularly within the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H-¹³C pairs. This will link each aromatic proton to its corresponding carbon and the methyl protons to their respective carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) ¹H-¹³C correlations. This is crucial for assigning quaternary carbons and piecing together the molecular fragments. For example, correlations from the methyl protons (-NHCH ₃) to C1, and from the aromatic protons to neighboring carbons, will be key.

Data Processing and Analysis

A standardized workflow ensures consistent and high-quality results from the raw free induction decay (FID) data.[13][14]

NMR_Workflow cluster_Acquisition Data Acquisition cluster_Processing Data Processing cluster_Analysis Spectral Analysis Raw_FID Raw FID Data Apodization Apodization (Window Function) Raw_FID->Apodization 1. FT Fourier Transform (FID -> Spectrum) Apodization->FT 2. Phase_Correction Phase Correction (Manual/Auto) FT->Phase_Correction 3. Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction 4. Referencing Referencing (to TMS at 0 ppm) Baseline_Correction->Referencing 5. Peak_Picking Peak Picking & Integration Referencing->Peak_Picking 6. Assignment Assignment of Signals (1D & 2D) Peak_Picking->Assignment 7. Final_Report Final Report Assignment->Final_Report 8.

Caption: Standard workflow for NMR data processing and analysis.

  • Fourier Transformation: The raw time-domain data (FID) is converted into the frequency-domain spectrum.[14]

  • Phase Correction: The spectrum is phased to ensure all peaks are in the pure absorption mode (positive and symmetrical). This is a critical step for accurate integration.

  • Baseline Correction: A polynomial function is applied to correct any distortions in the spectral baseline.

  • Referencing: The spectrum is calibrated by setting the TMS signal to 0.00 ppm.

  • Peak Picking and Integration: Identify all significant peaks and integrate their areas to determine the relative ratios of protons.

  • Assignment: Using the 1D spectra in conjunction with COSY, HSQC, and HMBC data, assign each peak to its corresponding nucleus in the molecule.

Conclusion

This application note provides a robust framework for the complete ¹H and ¹³C NMR characterization of this compound. By combining predicted spectral data with a rigorous and detailed experimental protocol, researchers are equipped to acquire, process, and interpret high-quality NMR data. The use of 2D correlation experiments as outlined is essential for achieving unambiguous and verifiable structural assignment, ensuring the scientific integrity of subsequent research and development activities involving this important chemical intermediate.

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  • University of Leicester. NMR Sample Preparation. [Link]

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  • OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • Ossowski, R., et al. (2018). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 23(10), 2697. [Link]

  • ResearchGate. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • Boston University. Basic NMR Concepts. [Link]

  • Field, L. D., et al. (2013). Organic Structures from 2D NMR Spectra. Wiley. [Link]

  • Bruker. NMR Parameter Primer. [Link]

  • University of Missouri. Optimized Default 1H Parameters. [Link]

  • Nanalysis. NMR acquisition parameters and qNMR. [Link]

  • Pradhan, S., et al. (2019). Methylsulfonylmethane (MSM): A chemical shift reference for 1H MRS of human brain. Magnetic Resonance in Medicine, 83(4), 1161-1170. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Cal Poly Pomona. ¹H NMR Chemical Shifts. [Link]

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Application Notes and Protocols for n-Methyl-4-(methylsulfonyl)-2-nitroaniline in Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide on the utilization of n-Methyl-4-(methylsulfonyl)-2-nitroaniline as a key intermediate in the synthesis of azo dyes. This document is structured to provide not only procedural steps but also the scientific rationale behind the methodologies, ensuring a deep understanding for researchers and professionals in dye chemistry and related fields.

Introduction: The Strategic Importance of this compound in Chromophore Design

This compound is an aromatic amine possessing a unique combination of substituents that make it a valuable diazo component in the synthesis of azo dyes. The presence of a strong electron-withdrawing sulfonyl group (-SO₂CH₃) and a nitro group (-NO₂) significantly influences the electronic properties of the resulting diazonium salt, which in turn dictates the color, lightfastness, and other performance characteristics of the final dye. The N-methyl group (-NHCH₃) also plays a role in modifying the compound's reactivity and the properties of the subsequent dye.

This guide will explore the application of this intermediate in the synthesis of disperse dyes, which are crucial for coloring synthetic fibers like polyester. While direct, detailed literature on this compound is not abundant, this document extrapolates from established principles of azo dye chemistry and data from structurally similar compounds to provide robust protocols and insights.

Core Chemistry: The Diazotization-Coupling Reaction

The synthesis of azo dyes from this compound follows the classical two-step diazotization and coupling reaction pathway.

Part 1: Diazotization

Diazotization is the process of converting the primary aromatic amine group of this compound into a highly reactive diazonium salt. This reaction is typically carried out in a cold, acidic medium with a source of nitrous acid, usually generated in situ from sodium nitrite and a strong acid like hydrochloric or sulfuric acid.[1] The low temperature (0-5 °C) is critical to prevent the unstable diazonium salt from decomposing.

The electron-withdrawing nature of the nitro and methylsulfonyl groups decreases the basicity of the amino group, which can make diazotization more challenging compared to electron-rich anilines. Therefore, stronger acidic conditions or the use of nitrosylsulfuric acid may be necessary to achieve complete conversion.

Part 2: Azo Coupling

The resulting diazonium salt is a weak electrophile that readily reacts with electron-rich coupling components, such as phenols, naphthols, or aromatic amines, to form the stable azo dye. The position of the azo linkage on the coupling component is directed by the activating groups present on its aromatic ring.

The choice of the coupling component is a primary determinant of the final dye's color. By systematically varying the coupling partner, a wide palette of colors can be achieved from a single diazo component.

Experimental Protocols

The following protocols are designed to be self-validating and provide a clear, step-by-step guide for laboratory synthesis.

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend one molar equivalent of this compound in a mixture of distilled water and 2.5-3.0 molar equivalents of concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, prepare a solution of 1.0-1.1 molar equivalents of sodium nitrite in a minimal amount of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C.

  • Check for the completion of diazotization by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). A slight excess is desirable.

  • The resulting diazonium salt solution should be kept cold and used immediately in the subsequent coupling reaction.

Causality Behind Experimental Choices:

  • Low Temperature: Prevents the premature decomposition of the thermally unstable diazonium salt.

  • Excess Acid: Ensures the complete formation of nitrous acid from sodium nitrite and maintains the diazonium salt in a stable, soluble form.

  • Slow Addition of Nitrite: Controls the exothermic reaction and prevents localized temperature increases.

Protocol 2: Azo Coupling with a Naphthol Derivative (Example: 2-Naphthol)

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, dissolve one molar equivalent of 2-naphthol in a 10% aqueous solution of sodium hydroxide.

  • Cool the 2-naphthol solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Protocol 1 to the cold 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.

  • Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours to ensure the completion of the coupling reaction.

  • After the reaction is complete, the pH of the solution can be adjusted to be slightly acidic to ensure complete precipitation of the dye.

  • Isolate the crude dye by vacuum filtration.

  • Wash the filter cake with cold water to remove any unreacted salts.

  • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid.

Causality Behind Experimental Choices:

  • Alkaline Conditions for Coupling: The phenoxide ion formed from 2-naphthol in alkaline solution is a much more powerful coupling component than the neutral phenol.

  • Vigorous Stirring: Ensures efficient mixing of the reactants, leading to higher yields and a more uniform product.

Visualization of the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of an azo dye using this compound.

DyeSynthesisWorkflow cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_purification Part 3: Purification start n-Methyl-4-(methylsulfonyl)- 2-nitroaniline reagents_diazo HCl / H₂SO₄ NaNO₂ 0-5 °C start->reagents_diazo Reacts with diazonium_salt Diazonium Salt Solution reagents_diazo->diazonium_salt Forms coupling_component Coupling Component (e.g., 2-Naphthol) reagents_coupling NaOH 0-5 °C coupling_component->reagents_coupling Dissolved in azo_dye Crude Azo Dye reagents_coupling->azo_dye Couples to form filtration Filtration & Washing recrystallization Recrystallization filtration->recrystallization Followed by final_product Pure Azo Dye recrystallization->final_product Yields

Caption: General workflow for azo dye synthesis.

Data Presentation: Expected Properties of Derived Dyes

Due to the limited availability of specific data for dyes derived from this compound, the following table presents expected properties based on analogous structures found in the literature. The strong electron-withdrawing groups are expected to produce dyes with good lightfastness.[2]

Coupling ComponentExpected Color ShadePotential ApplicationKey Structural Feature of Coupler
N,N-diethylanilineRed to BordeauxDisperse dye for polyesterTertiary aromatic amine
2-NaphtholOrange to RedDisperse dye for polyesterHydroxylated naphthalene ring
3-Methyl-1-phenyl-5-pyrazoloneYellow to OrangeDisperse dye for polyesterActive methylene compound
Aniline derivativesYellow to RedDisperse dye for polyesterPrimary or secondary aromatic amine

Reaction Mechanism Visualization

The following diagram illustrates the electrophilic aromatic substitution mechanism of the azo coupling reaction.

AzoCouplingMechanism diazonium Ar-N≡N⁺ (Diazonium Ion - Electrophile) intermediate Sigma Complex (Wheland Intermediate) diazonium->intermediate Electrophilic attack coupler Coupling Component (Electron-rich aromatic ring) coupler->intermediate product Azo Dye (Ar-N=N-Coupler) intermediate->product Deprotonation proton_loss -H⁺ intermediate->proton_loss

Caption: Mechanism of azo coupling reaction.

Trustworthiness and Self-Validating Systems

The protocols described are based on well-established principles of organic synthesis.[3][4][5] To ensure the validity of the experimental results, the following characterization techniques are recommended:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.

  • Melting Point Determination: A sharp melting point is indicative of a pure compound.

  • Spectroscopic Analysis:

    • UV-Visible Spectroscopy: To determine the absorption maximum (λmax) of the dye, which corresponds to its color.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the N=N stretching vibration of the azo group.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized dye.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

By employing these analytical techniques, researchers can confidently verify the identity and purity of their synthesized dyes, ensuring the reliability of their findings.

Conclusion and Future Perspectives

This compound serves as a promising, albeit less documented, intermediate for the synthesis of high-performance azo dyes. The strong electron-withdrawing substituents are anticipated to impart desirable properties such as high lightfastness to the resulting chromophores. The protocols and theoretical framework provided in this guide offer a solid foundation for researchers to explore the synthesis and application of novel dyes derived from this versatile building block. Further research is encouraged to fully characterize the photophysical properties and dyeing performance of these compounds on various textile substrates.

References

  • SYNTHESIS OF DISPERSE DYES AND THEIR APPLICATIONS ON SYNTHETIC FABRICS. (2019). FUW Trends in Science & Technology Journal, 4(1), 092-096.
  • Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis. (2025). BenchChem.
  • Diazotization-Coupling Reaction --.doc. (n.d.).
  • Diazonium Coupling Reaction of p-Nitrobenzenediazonium sulfate and N,N-Dimethylaniline: Synthesis of p-(4-nitrobenzeneazo)-N,N-dimethylaniline. (2012, November 14). LibreTexts Chemistry.
  • Diazotis

Sources

Topic: A Validated Protocol for In Vitro Cytotoxicity Assessment of n-Methyl-4-(methylsulfonyl)-2-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Introduction: The "Why" Behind Cytotoxicity Screening

In the landscape of drug discovery and chemical safety assessment, in vitro cytotoxicity assays serve as a critical first pass. They are the gatekeepers that provide fundamental insights into a compound's potential to induce cell death or inhibit proliferation. For novel chemical series, such as n-Methyl-4-(methylsulfonyl)-2-nitroaniline derivatives, which may hold therapeutic promise, a robust and reproducible cytotoxicity profile is non-negotiable. It informs dose-range finding for further studies, helps elucidate mechanisms of action, and is a foundational component of the regulatory safety package.

This guide moves beyond a simple recitation of steps. It provides a comprehensive framework grounded in established principles, such as those outlined in ISO 10993-5, to ensure the generation of reliable and interpretable data.[1][2][3][4][5] We will detail a dual-assay approach, leveraging both a metabolic activity assay (MTT) and a cell membrane integrity assay (Lactate Dehydrogenase - LDH), to build a more complete picture of the cytotoxic potential of this specific class of compounds.

Core Principles: Choosing Complementary Endpoints

No single assay can tell the whole story. A compound might halt cell division (cytostatic effect) without immediately killing the cell, or it might rapidly compromise membrane integrity (cytotoxic effect). Therefore, we employ two distinct but complementary methods.

The MTT Assay: A Measure of Metabolic Vigor

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that reflects the metabolic activity of a cell population.[6][7] The core principle rests on the ability of mitochondrial dehydrogenase enzymes in living cells to reduce the yellow, water-soluble MTT into a purple, insoluble formazan product.[8] The intensity of the resulting color, once solubilized, is directly proportional to the number of metabolically active (and therefore viable) cells.[9]

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondrial Dehydrogenases Formazan Purple Formazan (Insoluble) Mitochondria->Formazan Reduces MTT Yellow MTT (Water-Soluble) MTT->Mitochondria Enters cell Solubilization Solubilization (e.g., DMSO, SDS) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Principle of the MTT cell viability assay.

The LDH Assay: A Direct Marker of Cell Death

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the loss of cell membrane integrity.[10][11] LDH is a stable enzyme found in the cytoplasm of all cells.[12] When the plasma membrane is damaged, LDH leaks into the cell culture medium.[10][13] The assay measures the enzymatic activity of this extracellular LDH, which is directly proportional to the number of lysed or dead cells.[14] This method is excellent for detecting necrosis and late-stage apoptosis.

LDH_Principle cluster_membrane Cell Membrane Intact Intact Membrane (Viable Cell) LDH_in LDH Damaged Damaged Membrane (Dead Cell) LDH_out Released LDH Damaged->LDH_out releases Supernatant Culture Supernatant LDH_out->Supernatant Reaction LDH Assay Reagents (Substrate + Tetrazolium Salt) Supernatant->Reaction Sampled Color Colored Formazan Reaction->Color Catalyzes color change Measurement Measure Absorbance (~490 nm) Color->Measurement

Caption: Principle of the LDH cytotoxicity assay.

The Comprehensive Protocol

This protocol is designed as a self-validating system, with integrated controls to ensure data integrity. It adheres to best practices for cell culture and compound handling.[15][16][17][18]

Materials & Reagents
  • Cell Line: Select a relevant cell line (e.g., A549, HeLa, HepG2). Ensure cells are healthy and in the logarithmic growth phase.

  • Culture Medium: As recommended by the cell line supplier (e.g., DMEM, RPMI-1640).

  • Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Test Compounds: this compound derivatives.

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder.

    • Phosphate-Buffered Saline (PBS), sterile.

    • MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl).

    • Commercial LDH Cytotoxicity Assay Kit (recommended for consistency).

    • Positive Control (e.g., Doxorubicin, Staurosporine).

  • Equipment:

    • Sterile 96-well flat-bottom cell culture plates.

    • Laminar flow hood.

    • CO₂ incubator (37°C, 5% CO₂).

    • Microplate reader with absorbance capabilities.

    • Multichannel pipette.

Experimental Workflow: A Visual Guide

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Data Acquisition & Analysis A1 Culture & Harvest Cells B1 Seed Cells in 96-Well Plate (24h incubation) A1->B1 A2 Prepare Compound Stock (in DMSO) & Serial Dilutions B2 Treat Cells with Compounds (24-72h incubation) A2->B2 B1->B2 B3 Perform Parallel Assays B2->B3 C1 MTT Assay: Add MTT -> Incubate -> Solubilize -> Read Absorbance B3->C1 Metabolic Activity C2 LDH Assay: Collect Supernatant -> Add Reagents -> Incubate -> Read Absorbance B3->C2 Membrane Integrity D1 Calculate % Viability (MTT) Calculate % Cytotoxicity (LDH) C1->D1 C2->D1 D2 Plot Dose-Response Curves Determine IC50 / EC50 D1->D2

Caption: Overall experimental workflow for dual cytotoxicity assessment.

Step-by-Step Methodology

Part A: Cell Seeding and Compound Preparation

  • Cell Culture: Maintain cells according to ATCC guidelines. Use cells with low passage numbers to ensure consistency.[19]

  • Compound Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) of each this compound derivative in 100% DMSO.

    • Expert Insight: The methylsulfonyl and nitro groups can reduce aqueous solubility. Ensure complete dissolution in DMSO before proceeding. Sonication may be required.

  • Cell Seeding: Harvest cells and perform a cell count. Dilute the cell suspension to the optimal seeding density (determined empirically, typically 5,000-15,000 cells/well) in 100 µL of culture medium. Seed into a 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.

Part B: Compound Treatment

  • Serial Dilutions: Prepare serial dilutions of the compound stock in culture medium. The final concentration of DMSO in the wells must be consistent across all treatments and should not exceed 0.5% to avoid solvent-induced toxicity.[5][20]

  • Plate Layout: Design the plate map carefully to include all necessary controls (see table below).

  • Treatment: After 24 hours of cell incubation, carefully remove the old medium and add 100 µL of the medium containing the test compounds or controls.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Control TypeDescriptionPurpose
Untreated Control Cells treated with culture medium only.Represents 100% viability (MTT) or baseline LDH release.
Vehicle Control Cells treated with medium containing the same final concentration of DMSO as the test wells.Accounts for any effects of the solvent on cell viability.
Positive Control Cells treated with a known cytotoxic agent (e.g., Doxorubicin).Confirms that the assay system can detect a cytotoxic response.
Medium Blank Wells with medium but no cells.Provides the background absorbance of the medium and assay reagents.
Max LDH Release (LDH Assay Only) Cells treated with lysis buffer from the kit just before the assay.Represents 100% cytotoxicity for the LDH calculation.

Part C: Assay Execution

Protocol 1: MTT Assay [7][21]

  • At the end of the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully aspirate the medium without disturbing the crystals.

  • Add 100 µL of MTT Solubilization Solution to each well.

  • Incubate for at least 2 hours at room temperature in the dark, with gentle shaking, to ensure complete dissolution of the formazan.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Assay [11][14]

  • At the end of the treatment period, gently centrifuge the plate if cells are in suspension.

  • Carefully transfer 50 µL of the supernatant from each well to a corresponding well in a new, clean 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution provided in the kit.

  • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis & Interpretation

4.1 Calculations

  • MTT - Percent Viability: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

  • LDH - Percent Cytotoxicity: % Cytotoxicity = [(Abs_Sample - Abs_Vehicle) / (Abs_MaxRelease - Abs_Vehicle)] * 100

4.2 Data Presentation

Summarize the calculated half-maximal concentrations in a clear table.

Compound DerivativeMTT Assay IC₅₀ (µM)LDH Assay EC₅₀ (µM)
Derivative 1[Value][Value]
Derivative 2[Value][Value]
Derivative 3[Value][Value]
  • IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a compound that reduces the metabolic activity (MTT signal) by 50%.

  • EC₅₀ (Half-maximal Effective Concentration): The concentration of a compound that causes 50% of the maximum LDH release.

4.3 Interpretation

Plot dose-response curves (% Viability or % Cytotoxicity vs. log[Concentration]) using appropriate software to determine IC₅₀/EC₅₀ values.

  • High IC₅₀ & High EC₅₀: Low cytotoxicity.

  • Low IC₅₀ & Low EC₅₀: Potent cytotoxic effect.

  • Low IC₅₀ & High EC₅₀: Primarily a cytostatic effect (inhibition of proliferation or metabolism) rather than direct cell killing at those concentrations.

Troubleshooting Common Issues

IssuePotential Cause(s)Solution(s)
High Variability Between Replicates Inconsistent cell seeding; Pipetting errors; Edge effects on the plate.Ensure a homogenous cell suspension; Use calibrated pipettes; Avoid using the outer wells of the plate.[20]
High Background in MTT Assay Microbial contamination; Phenol red or serum interference.Visually inspect plates for contamination; Use phenol red-free medium during the assay incubation step.[20]
High Spontaneous LDH Release Cells are unhealthy or over-confluent; Forceful pipetting during handling.Use cells in the logarithmic growth phase; Handle cells gently to avoid physical membrane damage.[20][22]
Compound Precipitation Poor solubility of the derivative in the culture medium.Check the solubility limit; Ensure the final DMSO concentration is sufficient but non-toxic; Visually inspect wells after compound addition.[20]

References

  • A Practical Guide to ISO 10993-5: Cytotoxicity. (n.d.). Medical Device and Diagnostic Industry. Retrieved from [Link]

  • EVS-EN ISO 10993-5:2009+A11:2025. (2025). Estonian Centre for Standardisation and Accreditation. Retrieved from [Link]

  • IS EN ISO 10993-5:2009. (2009). National Standards Authority of Ireland. Retrieved from [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022). Johner Institute. Retrieved from [Link]

  • ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. (2009). International Organization for Standardization. Retrieved from [Link]

  • LDH Cytotoxicity Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines. (2012).
  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.). OZ Biosciences. Retrieved from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Chan, G. K., et al. (2013). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. Retrieved from [Link]

  • ATCC Animal Cell Culture Guide. (n.d.). On Science. Retrieved from [Link]

  • Turley, A. (2022). A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Nelson Labs. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • What to Do If Cytotoxicity Test Results Are Positive. (2025). JJR Lab. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Guide: Purification of n-Methyl-4-(methylsulfonyl)-2-nitroaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of n-Methyl-4-(methylsulfonyl)-2-nitroaniline via recrystallization. We will delve into the fundamental principles, offer a detailed experimental protocol, and present a troubleshooting guide in a direct question-and-answer format to address common challenges encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the recrystallization of this compound.

Q1: What is the fundamental principle of recrystallization?

A1: Recrystallization is a purification technique for solid compounds that exploits differences in solubility.[1] The core principle is that the solubility of most solids increases with temperature.[1] In an ideal recrystallization, an impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a purer form. Soluble impurities remain in the cold solvent (the "mother liquor"), while insoluble impurities can be removed beforehand by hot filtration.[2]

Q2: How do I select the best solvent for this compound?

A2: The choice of solvent is the most critical step for a successful recrystallization.[3] An ideal solvent for this compound should meet the following criteria:

  • High solubility at high temperatures: The compound should be very soluble in the boiling solvent.

  • Low solubility at low temperatures: The compound should be sparingly or insoluble in the same solvent when cold (room temperature or in an ice bath) to maximize recovery.[1]

  • Appropriate impurity solubility: Impurities should either be completely soluble at all temperatures or completely insoluble at all temperatures.[3]

  • Chemical inertness: The solvent must not react with the compound.[4]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[3]

Given the structure of this compound, which contains polar nitro, sulfonyl, and N-methylamino groups, polar solvents are excellent starting points based on the "like dissolves like" principle.[4] Alcoholic solvents are often a good choice for nitroaromatic compounds.[4]

Q3: What are the key physicochemical properties of this compound to consider?

A3: Understanding the compound's properties is crucial. While specific data for this exact molecule is sparse, we can infer from its constituent parts and related analogs like 2-(Methylsulfonyl)-4-nitroaniline.

PropertyExpected Characteristic / ValueRationale & Significance
Appearance Yellow crystalline solidThe nitroaniline chromophore typically imparts a yellow or orange color.[5][6]
Polarity HighThe presence of nitro (-NO2), sulfonyl (-SO2CH3), and secondary amine (-NHCH3) functional groups makes the molecule highly polar, guiding solvent selection.
Melting Point Likely >100 °CAnalogs like 2-(Methylsulfonyl)-4-nitroaniline have a melting point of 131-133 °C.[5] A high melting point reduces the risk of the compound "oiling out" during recrystallization.
Solubility Soluble in polar organic solvents (e.g., ethanol, acetone), poorly soluble in water.Based on analogs and the "like dissolves like" principle.[5][7][8] This is the basis for choosing an appropriate recrystallization solvent.

Q4: When should I use a mixed-solvent system?

A4: A mixed-solvent system (or solvent pair) is employed when no single solvent meets all the ideal criteria.[4] This is typically useful when your compound is excessively soluble in one solvent (a "good" solvent) even at low temperatures, and poorly soluble in another (a "poor" solvent) even at high temperatures. The process involves dissolving the compound in a minimal amount of the hot "good" solvent and then slowly adding the "poor" solvent until the solution becomes cloudy (the saturation point). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[9]

Q5: How can I assess the purity of my recrystallized product?

A5: Purity assessment is a self-validating step to confirm the success of the purification. Common methods include:

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate. Comparing the crude material and the recrystallized product on the same plate can visually demonstrate the removal of impurities.

  • Spectroscopic Methods (NMR, IR): For a more rigorous analysis, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure and identify the presence of any remaining impurities.

Section 2: Detailed Experimental Protocol

This section provides a step-by-step methodology for the purification of this compound.

Workflow for Recrystallization

G cluster_prep Preparation cluster_main Main Procedure cluster_isolation Isolation & Analysis Solvent_Selection Step 1: Solvent Selection (Microscale Test) Dissolution Step 2: Dissolution Dissolve crude solid in minimum hot solvent. Solvent_Selection->Dissolution Decolorization Step 3: Decolorization (Optional) Add activated charcoal. Dissolution->Decolorization if colored Crystallization Step 5: Crystallization Cool solution slowly to form crystals. Dissolution->Crystallization if no insolubles Hot_Filtration Step 4: Hot Filtration (Optional) Remove insoluble impurities. Decolorization->Hot_Filtration Hot_Filtration->Crystallization Vacuum_Filtration Step 6: Isolation Collect crystals via vacuum filtration. Crystallization->Vacuum_Filtration Washing Step 7: Washing Rinse crystals with ice-cold solvent. Vacuum_Filtration->Washing Drying Step 8: Drying Dry crystals to remove residual solvent. Washing->Drying Analysis Step 9: Purity Assessment (Melting Point, TLC) Drying->Analysis

Caption: General workflow for the purification of this compound.

Step 1: Solvent Selection (Microscale Testing)

Before committing your entire sample, test potential solvents on a small scale.

  • Place approximately 20-30 mg of the crude compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature. A good candidate solvent will not dissolve the solid readily at this temperature.[10]

  • Gently heat the tubes that showed poor solubility in a water bath. Add the solvent dropwise until the solid just dissolves.

  • Remove the tubes from the heat and allow them to cool to room temperature, then place them in an ice bath.[11]

  • The best solvent is one that dissolves the compound when hot but produces a large quantity of crystals upon cooling.[3]

Step 2: Main Recrystallization Procedure
  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent. Heat the mixture on a hotplate with stirring. Add more solvent in small portions until the solid completely dissolves at the boiling point. Crucially, use the minimum amount of boiling solvent necessary to achieve dissolution to ensure good recovery. [12]

  • Decolorization (Optional): If the hot solution is colored by impurities, remove it from the heat and add a very small amount of activated charcoal (1-2% of the solute's weight). Swirl the flask and reheat to boiling for a few minutes.[13]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and receiving flask to prevent the product from crystallizing prematurely in the funnel.[13]

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1] Do not rush this step by placing the hot flask directly into an ice bath.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice bath for at least 30 minutes to maximize precipitation.[2]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a minimal amount of ice-cold solvent to remove any adhering mother liquor.[4] Using solvent that is not ice-cold will redissolve some of your product and lower the yield.[12]

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the crystals to a watch glass and allow them to air-dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the recrystallization of nitroaromatic compounds.

Troubleshooting Decision Tree

G Problem Problem Encountered OilingOut Compound 'Oils Out' Problem->OilingOut NoCrystals No Crystals Form Problem->NoCrystals LowYield Low Yield Problem->LowYield ColoredCrystals Crystals are Colored Problem->ColoredCrystals Sol_Oil1 Re-heat to dissolve oil. Add more solvent. OilingOut->Sol_Oil1 Cause: Saturation temp too high Sol_Oil2 Cool solution more slowly. OilingOut->Sol_Oil2 Cause: Cooled too fast Sol_NoCry1 Boil off some solvent. NoCrystals->Sol_NoCry1 Cause: Too much solvent Sol_NoCry2 Scratch inner wall of flask. NoCrystals->Sol_NoCry2 Cause: Supersaturation Sol_NoCry3 Add a seed crystal. NoCrystals->Sol_NoCry3 Cause: Supersaturation Sol_Yield1 Used too much solvent. (Recover from mother liquor) LowYield->Sol_Yield1 Cause: Excess solvent Sol_Yield2 Washed with warm solvent. (Use ice-cold solvent) LowYield->Sol_Yield2 Cause: Improper washing Sol_Color1 Redissolve and add activated charcoal. ColoredCrystals->Sol_Color1 Cause: Co-crystallizing impurity

Sources

Technical Support Center: Troubleshooting Side Reactions in the Nitration of N-methyl-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the nitration of N-methyl-4-(methylsulfonyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific electrophilic aromatic substitution. Our goal is to provide you with in-depth, actionable insights rooted in mechanistic understanding to optimize your synthesis and ensure the desired product's purity and yield.

Introduction: The Challenge of Regioselectivity

The nitration of N-methyl-4-(methylsulfonyl)aniline presents a classic challenge in regioselectivity due to the competing directing effects of the substituents on the aromatic ring. The N-methyl group is an activating ortho-, para-director, while the methylsulfonyl group is a deactivating meta-director.[1][2][3][4] This electronic conflict can lead to a mixture of isomeric products, significantly complicating purification and reducing the yield of the desired N-methyl-2-nitro-4-(methylsulfonyl)aniline. Furthermore, the reaction conditions required for nitration can induce several side reactions, which we will address in detail.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My reaction yields a mixture of isomers, with a low yield of the desired 2-nitro product. How can I improve the regioselectivity?

Root Cause Analysis:

The primary cause of poor regioselectivity is the conflict between the directing effects of the N-methyl and methylsulfonyl groups. The N-methyl group strongly directs ortho and para to itself, while the methylsulfonyl group directs meta. In strongly acidic media, protonation of the N-methylamino group to form an anilinium ion can occur.[5][6][7][8] This protonated group becomes a meta-director, further complicating the product distribution.

Troubleshooting Workflow:

start Low Yield & Isomer Mixture cause1 Conflicting Directing Effects start->cause1 cause2 Anilinium Ion Formation start->cause2 solution1 Optimize Reaction Conditions cause1->solution1 solution2 Alternative Nitrating Agents cause1->solution2 cause2->solution1 step1a Lower Temperature solution1->step1a step1b Control Acid Concentration solution1->step1b step2a Use Milder Nitrating Agents solution2->step2a

Caption: Troubleshooting workflow for low yield and isomer formation.

Solutions & Protocols:

  • Control of Reaction Temperature: Lowering the reaction temperature can favor the kinetic product over thermodynamic byproducts. Running the reaction at 0-5 °C can significantly improve the ratio of the desired ortho-nitro isomer.

  • Careful Selection of Nitrating Agent and Acid: The choice of nitrating agent and the concentration of sulfuric acid are critical. Using a mixture of fuming nitric acid in concentrated sulfuric acid is a common method, but the conditions must be carefully controlled.

    ParameterRecommended ConditionRationale
    Temperature 0-5 °CMinimizes side reactions and improves selectivity.
    Nitrating Agent Conc. HNO₃ in Conc. H₂SO₄Standard, potent nitrating mixture.
    Addition Slow, dropwise addition of nitrating agentMaintains low temperature and prevents localized overheating.
  • Alternative Nitrating Systems: Consider using milder nitrating agents that can offer better regioselectivity. For instance, iron(III) nitrate has been shown to be effective for regioselective nitration of aniline derivatives.[9][10]

    Protocol 1: Standard Nitration with Mixed Acid

    • Dissolve N-methyl-4-(methylsulfonyl)aniline (1 eq.) in concentrated sulfuric acid at 0 °C.

    • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid at 0 °C.

    • Add the nitrating mixture dropwise to the aniline solution, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.

    • Filter, wash with cold water, and purify by recrystallization or column chromatography.

FAQ 2: I've isolated a yellow, oily byproduct. What is it and how can I prevent its formation?

Root Cause Analysis:

The formation of a yellow oil or solid is often indicative of N-nitrosation.[11][12] Secondary amines, such as N-methylaniline derivatives, can react with nitrous acid (HNO₂), which is often present as an impurity in nitric acid or can be formed in situ, to yield N-nitrosoamines (R₂N-N=O).[11][12]

start N-methyl-4-(methylsulfonyl)aniline reagent + HNO₂ (Nitrous Acid) start->reagent Reaction product N-methyl-N-nitroso-4-(methylsulfonyl)aniline reagent->product Forms

Caption: Formation of N-nitrosoamine side product.

Solutions & Protocols:

  • Use of Purified Nitric Acid: Employing freshly distilled or fuming nitric acid with low nitrous acid content can minimize N-nitrosation.

  • Addition of a Nitrous Acid Scavenger: Adding a small amount of urea or sulfamic acid to the reaction mixture can effectively scavenge any nitrous acid present.

    Protocol 2: Nitration with a Nitrous Acid Scavenger

    • Dissolve N-methyl-4-(methylsulfonyl)aniline (1 eq.) and urea (0.1 eq.) in concentrated sulfuric acid at 0 °C.

    • Proceed with the dropwise addition of the nitrating mixture as described in Protocol 1.

    • Follow the same workup and purification procedure.

FAQ 3: My reaction mixture turns dark, and I'm getting a lot of tarry material, making purification difficult. What's causing this?

Root Cause Analysis:

The formation of dark, tarry byproducts is typically due to the oxidation of the N-methylaniline substrate.[13] The N-methyl group is susceptible to oxidation under the strongly acidic and oxidizing conditions of nitration. This can lead to a range of polymeric and degradation products.

Solutions & Protocols:

  • Strict Temperature Control: As with improving regioselectivity, maintaining a low reaction temperature is crucial to minimize oxidative side reactions.

  • Protection of the Amino Group: While not always desirable if the N-methyl group is essential for subsequent steps, acetylation of the amine to form an amide can protect it from oxidation.[5][14] The acetyl group can be removed later by hydrolysis.

    IssueCauseSolution
    Tarry Byproducts Oxidation of N-methyl groupMaintain low temperature (0-5 °C); consider N-acetylation for protection.
FAQ 4: I'm observing a significant amount of the 3-nitro isomer in my product mixture. Why is this happening?

Root Cause Analysis:

The formation of the 3-nitro isomer (meta to the N-methyl group) is a strong indication that the N-methylamino group is being protonated to form an anilinium ion (-NH₂CH₃⁺) under the highly acidic reaction conditions.[5][6][7][8] This positively charged group is strongly deactivating and meta-directing, overriding the usual ortho-, para-directing influence of the N-methylamino group.

start N-methylamino group (-NHCH₃) protonation Protonation (Strong Acid) start->protonation directing1 Ortho-, Para-directing start->directing1 product Anilinium ion (-NH₂CH₃⁺) protonation->product directing2 Meta-directing product->directing2

Caption: Effect of protonation on directing group influence.

Solutions & Protocols:

  • Modification of Acidity: While challenging, reducing the acidity of the medium can disfavor the formation of the anilinium ion. This can sometimes be achieved by using alternative nitrating systems that do not require highly concentrated sulfuric acid.

  • N-Acetylation: As mentioned previously, converting the N-methylamino group to an N-methylacetamido group prevents protonation and maintains its ortho-, para-directing nature. The amide is still an activating group, though less so than the free amine.

    Protocol 3: Nitration via N-Acetylation

    • Acetylation: React N-methyl-4-(methylsulfonyl)aniline with acetic anhydride in the presence of a mild base or catalyst to form N-acetyl-N-methyl-4-(methylsulfonyl)aniline.

    • Nitration: Perform the nitration on the protected compound using the conditions described in Protocol 1. The N-acetyl group will direct ortho to the nitrogen.

    • Hydrolysis: Remove the acetyl group by acid or base hydrolysis to yield the desired N-methyl-2-nitro-4-(methylsulfonyl)aniline.

Summary of Troubleshooting Strategies

ProblemPrimary CauseKey Solutions
Poor Regioselectivity Conflicting directing effects, anilinium ion formationLower temperature, control acid concentration, consider alternative nitrating agents.
N-Nitrosamine Formation Reaction with nitrous acidUse purified nitric acid, add a nitrous acid scavenger (e.g., urea).
Tarry Byproducts Oxidation of the N-methyl groupStrict temperature control, protect the amino group (N-acetylation).
Meta-Nitration Anilinium ion formationReduce acidity (if possible), N-acetylation to prevent protonation.

References

  • Chemistry LibreTexts. (2023). 12.5: Nitrosation. [Link]

  • Wikipedia. (n.d.). Nitrosation and nitrosylation. [Link]

  • ResearchGate. (2025). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1. [Link]

  • ResearchGate. (n.d.). Methods for the nitration of protected anilines. [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. [Link]

  • PubMed. (2018). Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. [Link]

  • Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. (n.d.). Extra experiments for N‐nitration/N‐nitrosation. [Link]

  • FreeThink Technologies. (2023). The Chemistry of N-Nitrosamines: An Overview. [Link]

  • ResearchGate. (n.d.). Reaction scope of nitration of N‐alkylanilines. [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. [Link]

  • University of Illinois Springfield. (n.d.). Electrophilic Aromatic Substitution. [Link]

  • Willson Research Group. (n.d.). Electrophilic Aromatic Substitution. [Link]

  • YouTube. (2020). Nitration of aniline. [Link]

  • Patsnap Eureka. (n.d.). 4-methyl-2-nitroaniline synthesis method. [Link]

  • International Journal of Electrochemical Science. (2015). Indirect Electrochemical Synthesis of 2-nitro-4-methylsulfonyl Benzoic Acid Mediated by Cr. [Link]

  • Chemistry Stack Exchange. (2016). Which occurs first: nitration or oxidation of aniline by concentrated nitric acid?. [Link]

  • Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.
  • PrepChem.com. (n.d.). Preparation of N-methyl-4-nitrosoaniline. [Link]

  • YouTube. (2022). Nitration of Aniline. [Link]

  • Khan Academy. (n.d.). Nitration of Aniline. [Link]

  • Nanalysis. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • Beilstein Archives. (n.d.). Homogeneous continuous-flow nitration of O-methylisouronium sulfate and its optimization by kinetic modeling. [Link]

  • YouTube. (2014). Aromatic Nitration Mechanism - EAS vid 4 by Leah4sci. [Link]

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How to improve the solubility of n-Methyl-4-(methylsulfonyl)-2-nitroaniline for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

A-A-A

Guide for Researchers: Strategies for Improving the Solubility of n-Methyl-4-(methylsulfonyl)-2-nitroaniline for Biological Assays

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address the significant challenge of this compound's low aqueous solubility. Proper solubilization is a critical first step for obtaining reliable and reproducible data in any biological assay.

This document provides a series of frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to help you navigate the complexities of formulating this compound for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that affect its solubility?

Understanding the molecular structure is key to predicting its behavior. This compound (CAS Number: 30388-44-4) possesses several functional groups that dictate its solubility profile.[1]

  • Aromatic Core: The central benzene ring is hydrophobic, which inherently limits water solubility.

  • Nitro Group (-NO2) and Methylsulfonyl Group (-SO2CH3): Both are strong electron-withdrawing groups. While they add polarity to the molecule, their primary contribution to low solubility stems from enabling strong, stable crystal lattice structures. Significant energy is required to break these intermolecular bonds, a common issue for planar, symmetrical molecules.[2][3]

  • N-Methylamino Group (-NHCH3): This group can act as a hydrogen bond donor, which can slightly aid solubility in polar, protic solvents.[4]

While specific experimental data for this exact compound is sparse, related structures like 2-(Methylsulfonyl)-4-nitroaniline are described as yellow crystalline solids soluble in organic solvents like ethanol and acetone but not in water.[5] We can confidently predict a similar profile for this compound.

Q2: My compound precipitates when I add my DMSO stock to the aqueous assay buffer. What is happening and how can I fix it?

This is a classic and frequent problem known as "crashing out." It occurs because the compound is highly soluble in your concentrated dimethyl sulfoxide (DMSO) stock but has very low solubility in the final aqueous buffer of your assay.[6] When you dilute the DMSO stock into the buffer, the DMSO disperses, and the local concentration of your compound exceeds its aqueous solubility limit, causing it to precipitate.

Solutions:

  • Lower the Final Concentration: The simplest solution is to test if a lower final concentration of the compound stays in solution.

  • Optimize the Dilution Protocol: Instead of a single large dilution step, try serial dilutions. A stepwise reduction in the solvent concentration can sometimes prevent abrupt precipitation.

  • Employ a Solubility Enhancement Strategy: If lowering the concentration is not an option, you must use a formulation strategy to increase the compound's apparent aqueous solubility. The protocols detailed later in this guide provide step-by-step instructions for these methods.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

The tolerance for DMSO varies significantly between cell lines. However, a widely accepted general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) . Some sensitive cell lines may even require concentrations as low as 0.1%. It is imperative to include a "vehicle control" in your experiments (i.e., cells treated with the same final concentration of DMSO without your compound) to ensure that the observed effects are due to your compound and not the solvent.[6]

Q4: What are the primary strategies for enhancing the aqueous solubility of this compound?

There are several established methods to improve the solubility of poorly soluble compounds. The choice depends on the specific requirements of your biological assay.

  • Co-solvents: Adding a water-miscible organic solvent to the aqueous buffer can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[7]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble drug molecule, forming an "inclusion complex" that is itself water-soluble.[8]

  • Surfactants: These agents, also known as detergents, form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration or CMC). The hydrophobic core of the micelle can solubilize your compound. This method should be used with extreme caution in biological assays as surfactants can denature proteins and disrupt cell membranes.[9]

Troubleshooting Guide: Common Solubility Issues

IssuePossible CauseRecommended Action
Precipitation in Aqueous Media The compound's concentration exceeds its aqueous solubility limit after dilution from an organic stock solution.Lower the final test concentration. Use a solubility enhancement technique such as co-solvents or cyclodextrins (See Protocols 2 & 3).
High Variability in Assay Results Inconsistent solubility or micro-precipitates are forming in the assay wells, leading to variable effective concentrations.Ensure the stock solution is fully dissolved before use. Filter the final working solution through a 0.22 µm syringe filter. Re-evaluate the solubilization method for better consistency.
Loss of Biological Activity The chosen solubilization method (e.g., high concentration of co-solvent or a harsh surfactant) is interfering with the biological target (e.g., denaturing an enzyme or killing cells).Reduce the concentration of the co-solvent or surfactant. Switch to a more biocompatible method like cyclodextrins. Always run appropriate vehicle and toxicity controls.
Compound Insoluble in DMSO Stock The compound has exceptionally poor solubility even in DMSO, or the desired stock concentration is too high.Gently warm the solution (e.g., to 37°C) and/or use sonication to aid dissolution. If it remains insoluble, a different organic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) may be required, but check for compatibility with your assay.

Visual Workflow & Method Selection

Choosing the right solubilization strategy is critical for assay success. The following diagram outlines a decision-making process.

G cluster_0 Solubilization Strategy Decision Workflow cluster_1 Solubilization Strategy Decision Workflow start Start: Compound precipitates in aqueous buffer check_conc Can the final concentration be lowered? start->check_conc lower_conc Lower concentration and re-test check_conc->lower_conc Yes select_method Select Solubilization Method check_conc->select_method No end_success Success: Compound Soluble lower_conc->end_success assay_type What is the assay type? select_method->assay_type cell_based Cell-Based Assay (High Sensitivity) assay_type->cell_based Cellular biochemical Biochemical Assay (e.g., Enzyme) assay_type->biochemical Biochemical try_cyclo Priority 1: Use Cyclodextrins (Protocol 3) cell_based->try_cyclo try_cosolvent_high Priority 1: Use Co-solvents (Protocol 2) biochemical->try_cosolvent_high try_cosolvent_low Priority 2: Use low % Co-solvent (<1% final) (Protocol 2) try_cyclo->try_cosolvent_low If fails check_solubility Is the compound soluble and is the assay performance unaffected? try_cosolvent_low->check_solubility try_surfactant Priority 2: Use non-ionic surfactant (with caution) (Protocol 4) try_cosolvent_high->try_surfactant If fails try_surfactant->check_solubility check_solubility->end_success Yes end_fail Failure: Re-evaluate compound or assay check_solubility->end_fail No

Caption: Diagram of a poorly soluble compound forming a water-soluble inclusion complex.

References

  • LookChem. 2-(Methylsulfonyl)-4-nitroaniline CAS:96-74-2. [Link]

  • Solubility of Things. 3-Nitroaniline. [Link]

  • East Harbour Group. Material Safety Data Sheet N-METHYL-4-NITROANILINE. [https://www.easth Harbourchem.com/pro_pdf/100-15-2.pdf]([Link] Harbourchem.com/pro_pdf/100-15-2.pdf)

  • ChemWhat. N-Methyl-4-nitroaniline CAS#: 100-15-2. [Link]

  • Chemsrc. N-Methyl-4-nitroaniline | CAS#:100-15-2. [Link]

  • PubChem. 4-Nitroaniline. [Link]

  • Solubility of Things. 4-Nitroaniline. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS medicinal chemistry letters, 8(1), 124–127. [Link]

  • PubChem. 3-Nitroaniline. [Link]

  • Fujikawa, Y., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(10), 3453-3463. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2017). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • Rauf, A., et al. (2015). Synthesis, biological and electrochemical evaluation of novel nitroaromatics as potential anticancerous drugs. Bioelectrochemistry. [Link]

  • PubChem. 4-Methyl-2-nitroaniline. [Link]

  • Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry. [Link]

  • Gkeka, P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. [Link]

  • PubChem. N-Methyl-4-nitroaniline. [Link]

  • ResearchGate. Improvement of water solubility of sulfamethizole through its complexation with ??- and hydroxypropyl-??-cyclodextrin. [Link]

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Technical Support Center: A Guide to the Stable Storage of n-Methyl-4-(methylsulfonyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for n-Methyl-4-(methylsulfonyl)-2-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here, we provide in-depth, experience-driven answers to frequently asked questions regarding the stability and proper storage of this compound to ensure its integrity throughout your research and development processes.

Frequently Asked Questions (FAQs)

What are the primary factors that can cause the degradation of this compound during storage?

Based on the chemical structure of this compound, which contains a nitro group, an amine, and a sulfonyl group, several factors can contribute to its degradation over time. These include:

  • Light Exposure: Similar to many nitroaromatic compounds, this compound may be sensitive to light.[1] Prolonged exposure to UV or visible light can provide the energy to initiate photochemical reactions, leading to the breakdown of the molecule.

  • Moisture: Some sources indicate that related compounds can be hygroscopic, meaning they can absorb moisture from the air.[1] The presence of water can facilitate hydrolytic degradation pathways.

  • Reactive Atmospheres: The presence of oxygen and other reactive gases can lead to oxidative degradation of the amine and methyl groups.

  • Incompatible Materials: Contact with strong oxidizing agents, strong bases, and certain metals can catalyze decomposition.[1]

What are the ideal storage conditions for this compound to ensure its long-term stability?

To mitigate the degradation risks outlined above, we recommend the following storage conditions, summarized in the table below. The causality behind these recommendations is to create an environment that minimizes the chemical potential for degradation reactions to occur.

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of thermally induced degradation.
Light Store in an amber or opaque container.Protects the compound from photolytic degradation.[1]
Atmosphere Store under an inert gas (e.g., argon or nitrogen).Prevents oxidation of the amine and other sensitive functional groups.
Moisture Tightly sealed container in a desiccator or dry environment.Minimizes exposure to atmospheric moisture, preventing hydrolysis.[2]
Container Glass or other inert material.Avoids potential reactions with container materials.
I've observed a change in the color of my this compound powder. What could be the cause and is the material still usable?

A change in color, typically a darkening or yellowing, is a common visual indicator of degradation in nitroaromatic compounds. This is often due to the formation of small quantities of colored degradation products resulting from light exposure or slow decomposition.

Is it still usable? The usability of the material depends on the specific requirements of your experiment. For applications requiring high purity, such as in pharmaceutical development or for creating analytical standards, a color change is a significant concern, and the material should be re-analyzed for purity before use. For some less sensitive screening applications, a minor color change might be acceptable. However, it is always best practice to use a fresh, pure sample if possible.

How can I experimentally verify the stability of my stored this compound?

A stability-indicating analytical method is crucial for determining the purity of your stored compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique.

Here is a general workflow for a stability study:

Stability_Testing_Workflow cluster_0 Initial Analysis cluster_1 Storage Conditions cluster_2 Time-Point Analysis cluster_3 Data Evaluation Initial_Purity Analyze 'Time 0' Sample via HPLC for Initial Purity Store_Samples Store Aliquots Under Recommended and Accelerated Conditions Initial_Purity->Store_Samples Establish Baseline Analyze_Time_Points Analyze Samples at Predetermined Time Intervals Store_Samples->Analyze_Time_Points Periodic Testing Compare_Results Compare Chromatograms to 'Time 0' Analyze_Time_Points->Compare_Results Assess_Purity Assess Purity and Identify Degradation Products Compare_Results->Assess_Purity

Caption: Workflow for a stability study of this compound.

Experimental Protocol: HPLC Method for Purity Assessment

This protocol provides a general starting point. Method optimization may be required for your specific instrumentation and requirements.

  • Standard Preparation:

    • Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

    • Prepare a series of working standards by serial dilution of the stock solution.

  • Sample Preparation:

    • Accurately weigh and dissolve the stored sample in the same solvent as the standard to a similar concentration.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water may be effective. For example, starting with 30% acetonitrile and increasing to 80% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Based on the UV-Vis spectrum of the compound. A starting point could be around 380 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standards to create a calibration curve.

    • Inject the sample solution.

    • Compare the chromatogram of the stored sample to that of the reference standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

What are the likely degradation products of this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential degradation products based on the functional groups present.

Degradation_Pathways cluster_products Potential Degradation Products Parent This compound Hydrolysis Hydrolysis of Amine Parent->Hydrolysis Moisture Oxidation Oxidation of Methyl Group Parent->Oxidation Oxygen Reduction Reduction of Nitro Group Parent->Reduction Reducing agents/ Contaminants Photolysis Photolytic Rearrangement/Cleavage Parent->Photolysis Light

Caption: Potential degradation pathways for this compound.

  • Hydrolysis: The amine group could potentially be hydrolyzed to a hydroxyl group, though this is generally less common for aromatic amines under typical storage conditions.

  • Oxidation: The N-methyl group is susceptible to oxidation, potentially forming a formyl or carboxyl group. The methyl group of the sulfone is generally stable.

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or certain metal contaminants.

  • Photodegradation: Light can induce complex reactions, including rearrangements and cleavage of the aromatic ring or functional groups.

Identifying these degradation products would require advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the unknown peaks observed in the HPLC analysis.

References

  • Tradeasia. 2-(Methylsulfonyl)-4-nitroaniline CAS:96-74-2. Available from: [Link].

  • NIH. Nitroaromatic Compounds, from Synthesis to Biodegradation. Available from: [Link].

  • Trustrade. Storage conditions for chemicals in the laboratory. Available from: [Link].

  • PubChem. N-Methyl-4-nitroaniline. Available from: [Link].

  • Environmental Health & Safety, University of Colorado Boulder. Chemical Storage Guidelines. Available from: [Link].

  • EPA. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available from: [Link].

  • ResearchGate. N-Methy-4-Nitroaniline (MNA). Available from: [Link].

  • Chemsrc. N-Methyl-4-nitroaniline. Available from: [Link].

  • Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link].

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. Available from: [Link].

  • PubMed. RETRACTED: Aerobic degradation of 4-nitroaniline (4-NA) via novel degradation intermediates by Rhodococcus sp. strain FK48. Available from: [Link].

  • ResearchGate. Sulfone containing examples of bioactive ingredients and technically relevant compounds. Available from: [Link].

  • NIH. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Available from: [Link].

  • Wikipedia. Sulfone. Available from: [Link].

  • ResearchGate. Sulfones: An important class of organic compounds with diverse biological activities. Available from: [Link].

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Technical Support Center: Purification of n-Methyl-4-(methylsulfonyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude n-Methyl-4-(methylsulfonyl)-2-nitroaniline. Our focus is on delivering field-proven insights and robust protocols to address common challenges encountered during the isolation and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Most syntheses of nitroaniline derivatives involve nitration and/or amination/alkylation steps.[1] Therefore, impurities typically fall into three categories:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could include 4-(methylsulfonyl)-2-nitroaniline or N-methyl-aniline derivatives.

  • Positional Isomers: Nitration of an aromatic ring can often lead to the formation of various isomers.[2] For instance, if the synthesis involves nitrating a precursor, you may find isomers where the nitro group is in a different position relative to the methylsulfonyl and N-methyl groups.

  • Over-Nitrated or Side-Reaction Products: The reaction conditions might lead to the introduction of a second nitro group or other side reactions.[2]

A summary of potential impurities is presented below.

Impurity Type Potential Compounds Reason for Presence
Starting Materials4-(methylsulfonyl)-2-nitroanilineIncomplete N-methylation.
2-chloro-N-methyl-5-nitrobenzenesulfonamideIncomplete reaction if starting from this precursor.
Positional IsomersIsomers of this compoundNon-specific nitration or rearrangement.
ByproductsDinitro compoundsHarsh nitrating conditions.
Residual SolventsDMF, Ethanol, Acetonitrile, etc.Incomplete removal during work-up.[1][3]
Q2: Which purification method should I choose: Recrystallization or Column Chromatography?

A2: The choice between recrystallization and column chromatography depends on the purity of your crude material and the nature of the impurities.

  • Recrystallization is highly effective for removing small amounts of impurities from a solid that is already relatively pure (>90%). It is a cost-effective and scalable method.[4] The principle relies on the difference in solubility between the desired compound and its impurities in a chosen solvent at different temperatures.

  • Column Chromatography is the preferred method for separating complex mixtures or when dealing with impurities that have similar solubility profiles to the target compound, such as positional isomers.[3] While more time-consuming and resource-intensive, it offers superior separation power.[5]

The following diagram illustrates a decision-making workflow.

Purification_Decision_Workflow start Crude Product Analysis (TLC/HPLC) decision1 Is the major spot >90% pure? start->decision1 recrystallization Recrystallization decision1->recrystallization Yes chromatography Column Chromatography decision1->chromatography No / Isomers Present check_purity Assess Purity (HPLC/NMR) recrystallization->check_purity chromatography->check_purity end_node Pure Product check_purity->end_node

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides & Protocols

Recrystallization Troubleshooting
Problem Possible Cause Solution
Oiling Out The solvent is too nonpolar, or the solution is cooling too rapidly. The melting point of the compound may be lower than the boiling point of the solvent.Add a more polar co-solvent (e.g., a small amount of water to an ethanol solution).[6] Ensure the solution cools slowly and without disturbance.[7]
Low Recovery Too much solvent was used for dissolution. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary for complete dissolution.[7] Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[4]
Product Still Impure The chosen solvent does not effectively differentiate between the product and impurities. Isomeric impurities are co-crystallizing.Perform a second recrystallization with a different solvent system. If isomers are present, column chromatography may be required.[6]
No Crystals Form The solution is not sufficiently supersaturated, or nucleation has not initiated.Boil off some solvent to increase the concentration and cool again.[7] Scratch the inside of the flask with a glass rod or add a seed crystal to induce nucleation.
Protocol 1: Recrystallization from Ethanol

This protocol is a starting point and assumes the compound exhibits good solubility in hot ethanol and poor solubility in cold ethanol, a common characteristic for nitroaniline derivatives.[4][7]

  • Solvent Selection: Based on the properties of similar compounds, ethanol is a good starting choice.[8][9]

  • Dissolution: In a fume hood, place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat approximately 100 mL of ethanol to a gentle boil.

  • Add Hot Solvent: Carefully and in small portions, add the hot ethanol to the flask containing the crude solid while stirring and heating until the solid just dissolves. Avoid adding a large excess of solvent to ensure a high recovery rate.[4]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat source. Add a small amount (e.g., 0.1-0.2 g) of activated charcoal and swirl. Gently reheat the solution to boiling for 2-5 minutes.[7]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) until a constant weight is achieved.

Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor Separation The eluent polarity is too high or too low. The column was packed improperly.Perform TLC analysis with various solvent systems to find the optimal eluent for separation (aim for an Rf of 0.2-0.4 for the target compound).[10] Ensure the column is packed evenly without air bubbles.
Band Tailing The compound is too polar for the silica gel, or the sample is being overloaded.Add a small percentage of a polar modifier like acetic acid or triethylamine to the eluent. Reduce the amount of crude material loaded onto the column.
Cracked Column Bed The silica gel bed has run dry.Never let the solvent level drop below the top of the silica gel. Keep the column topped up with eluent.
Protocol 2: Flash Column Chromatography

This protocol is a general guideline for purifying the target compound on a silica gel column.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC).[10][11] A good starting point for nitroanilines is a mixture of hexane and ethyl acetate.[6] Vary the ratio to achieve a retention factor (Rf) of approximately 0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent. Pack the column by pouring the slurry and allowing it to settle, or by dry packing followed by careful wetting with the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed.

  • Elution: Begin elution with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Purity Assessment

Q3: How do I confirm the purity of my final product?

A3: A combination of methods is recommended for a comprehensive assessment of purity and identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most reliable method for determining the purity of the final product and quantifying any remaining impurities.[2][6] A reverse-phase C18 column with a UV detector is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any structural isomers or other impurities.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically cause the melting point to broaden and become depressed.

The general workflow for purification and subsequent analysis is depicted below.

Purification_Analysis_Workflow cluster_purification Purification cluster_analysis Purity & Identity Confirmation cluster_result Final Assessment crude Crude Product purify Recrystallization or Chromatography crude->purify isolated Isolated Solid purify->isolated hplc HPLC (>99% Area) isolated->hplc nmr NMR (Structure Confirmed) isolated->nmr mp Melting Point (Sharp) isolated->mp final_product Pure this compound hplc->final_product nmr->final_product mp->final_product

Caption: General workflow from crude product to confirmed pure compound.

References

  • Experiment 4:: TLC and HPLC of Nitroanilines . Scribd. Available at: [Link]

  • Process for preparing nitroaniline derivatives. Google Patents (US5466871A).
  • Politzer, I. R., Crago, K. T., Hollin, T., & Young, M. (1995). TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase . Journal of Chromatographic Science, 33(6), 316–320. Available at: [Link]

  • N-Methy-4-Nitroaniline (MNA) . ResearchGate. Available at: [Link]

  • 4-Methyl-2-nitroaniline . PubChem. Available at: [Link]

  • 2-(Methylsulfonyl)-4-nitroaniline CAS:96-74-2 . IndiaMART. Available at: [Link]

  • 4-methyl-2-nitroaniline synthesis method . Patsnap Eureka. Available at: [Link]

  • Method for preparing N-methyl paranitroaniline. Google Patents (CN101580473B).
  • 2-nitroaniline was reacting with 4-methylbenzenesulfonyl chloride to synthesize 4-methyl-N(2-nitrophenyl) benzenesulfonamide, 1C . ResearchGate. Available at: [Link]

  • Al-Ameri, D. F. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore . Molecules, 17(2), 1754-1766. Available at: [Link]

  • Single Crystal Growth of N‐Benzyl‐2‐methyl‐4‐nitroaniline by Seeded Czochralski Pulling Technique for NLO and THz Applications . ResearchGate. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing for n-Methyl-4-(methylsulfonyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for resolving peak tailing issues in the High-Performance Liquid Chromatography (HPLC) analysis of n-Methyl-4-(methylsulfonyl)-2-nitroaniline. This document provides in-depth troubleshooting strategies, scientifically grounded explanations, and actionable protocols designed for researchers, analytical scientists, and drug development professionals. Our goal is to empower you to diagnose and solve this common chromatographic challenge efficiently.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for this compound exhibiting significant tailing?

A: Peak tailing for this compound is most likely due to secondary interactions between its basic n-methylaniline functional group and acidic residual silanol groups (Si-OH) on the surface of standard silica-based reversed-phase columns.[1][2][3][4] This interaction is a form of ion exchange that acts as a secondary retention mechanism, slowing the elution of a fraction of the analyte molecules and causing the characteristic asymmetrical peak shape.[3][5]

Q2: What is the quickest way to improve my peak shape?

A: The most immediate and often effective solution is to modify your mobile phase. Lowering the pH of the mobile phase to approximately 3.0 or below will protonate the silanol groups, suppressing their ability to interact with your basic analyte.[3][5][6][7] Using an additive like 0.1% formic acid is a common and effective strategy for this purpose.[8]

Q3: Could my HPLC column be the problem?

Q4: Can sample preparation or instrument setup cause this issue?

A: While less common for a single analyte, issues like using a sample solvent that is much stronger than the mobile phase, sample overload, or excessive extra-column volume (e.g., overly long tubing) can contribute to peak distortion.[1][6][12] However, for a basic compound like this compound, the primary cause is almost always chemical interaction with the stationary phase.

In-Depth Troubleshooting Guide

This guide follows a logical workflow, starting from understanding the core chemical problem to implementing robust solutions.

Step 1: Understanding the Root Cause – Analyte-Stationary Phase Interaction

The structure of this compound contains a secondary amine group, which is basic. In typical reversed-phase HPLC mobile phases (pH > 4), residual silanol groups on the silica stationary phase become deprotonated (SiO-), creating negatively charged sites.[2][13][14] The positively charged (protonated) basic analyte can then interact with these sites through a strong ion-exchange mechanism. This "stick and release" process is slower than the primary hydrophobic retention, causing peak tailing.[2][4]

Silanol_Interaction cluster_2 Result Silica Silica Matrix Si-O⁻ Tailing Peak Tailing Analyte This compound R-NH₂⁺-CH₃ Analyte:f1->Silica:f1

Step 2: Mobile Phase Optimization – The First Line of Defense

Adjusting the mobile phase is the most direct way to influence the chromatography without changing hardware. The primary strategies involve controlling the pH and using competitive additives.

Strategy A: pH Adjustment

By lowering the mobile phase pH, we protonate the silanol groups (Si-O⁻ → Si-OH), neutralizing their negative charge and thus eliminating the ion-exchange interaction.[5][6] An ideal pH is at least 2 units away from the analyte's pKa.[15][16]

Protocol 1: Mobile Phase Acidification

  • Prepare Aqueous Phase: To 1 liter of HPLC-grade water, add 1.0 mL of formic acid (for 0.1% v/v) or an appropriate amount of phosphate buffer to achieve a pH of 2.5-3.0.[7]

  • Verify pH: Use a calibrated pH meter to confirm the pH of the aqueous portion before mixing with the organic solvent.[6]

  • Solvent Preparation: Mix the acidified aqueous phase with your organic solvent (e.g., acetonitrile, methanol) to your desired ratio.

  • Equilibrate: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Strategy B: Using a Competing Base (Silanol Suppressor)

An alternative to pH adjustment is to add a small, basic molecule, like triethylamine (TEA), to the mobile phase.[17][18] TEA is a stronger base and will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.[7][19] This is particularly useful when you cannot or do not wish to operate at a low pH.

Protocol 2: Adding a Competing Base

  • Prepare Additive Stock: Prepare a solution containing your desired concentration of triethylamine. A typical starting concentration is 0.1% to 0.2% TEA in the aqueous portion of the mobile phase.[19]

  • pH Adjustment (Optional but Recommended): Adjust the pH of the TEA-containing aqueous phase to a desired level (e.g., pH 7.0-7.5) using an acid like acetic acid.[19] This creates a buffered system (e.g., triethylammonium acetate) that is very effective.[19]

  • Solvent Preparation: Mix the modified aqueous phase with your organic solvent.

  • Equilibrate: Thoroughly equilibrate the column. Note that columns can become conditioned with TEA, so it is good practice to dedicate a column to methods using such additives.

AdditiveTypical ConcentrationMechanism of ActionBest ForLC-MS Comp.
Formic Acid 0.05 - 0.1%Silanol Suppression (Protonation)General purpose, excellent peak shapeExcellent
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Silanol Suppression & Ion PairingCan improve retention, but may cause ion suppressionPoor
Triethylamine (TEA) 0.1 - 0.5%Competing Base (Masks Silanols)Mid-to-high pH methodsPoor (causes significant ion suppression)
Ammonium Formate/Acetate 5 - 20 mMBuffering & Ionic StrengthpH control around neutralExcellent

Table 1: Comparison of Common Mobile Phase Additives.

Step 3: Stationary Phase Selection – Using the Right Tool for the Job

If mobile phase optimization does not completely resolve the issue, the column itself is the next target. Modern columns are designed specifically to minimize the problems associated with residual silanols.

Key Column Technologies:

  • High-Purity Silica (Type B): Modern manufacturing processes produce silica with very low levels of metal contaminants.[5] These metals can increase the acidity of nearby silanol groups, creating highly active sites that cause severe tailing.[5][6] Using a column based on Type B silica is highly recommended.

  • Alternative Stationary Phases: For very challenging basic compounds, consider phases with polar-embedded groups or hybrid silica-organic particles. These chemistries offer alternative mechanisms for shielding silanols and can provide excellent peak shapes even at neutral pH.[1][5]

Protocol 3: Column Selection and Testing

  • Identify Analyte Properties: Confirm that your analyte is basic and susceptible to silanol interactions.

  • Select a Modern Column: Choose a high-purity, end-capped C18 or C8 column from a reputable manufacturer.

  • Perform a Benchmark Test: Inject a neutral compound (e.g., toluene, uracil) on your new column. It should produce a highly symmetrical peak. If it does not, there may be a physical problem with the column or system (e.g., a void).[2]

  • Analyze Your Compound: Run this compound under your optimized mobile phase conditions. The peak shape should be significantly improved.

// Level 1: Mobile Phase mod_mp [label="Step 1: Modify Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Level 2: Mobile Phase Options low_ph [label="Option A: Lower pH\n(e.g., 0.1% Formic Acid)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; comp_base [label="Option B: Add Competing Base\n(e.g., 0.1% TEA, pH 7)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

// Level 3: Column check_column [label="Step 2: Evaluate Column", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Level 4: Column Options new_column [label="Use High-Purity, End-Capped\n(Type B) Column", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

// Level 5: System Check check_system [label="Step 3: Check System for\nPhysical Issues", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// End resolved [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> mod_mp; mod_mp -> low_ph [label=" Is low pH acceptable?"]; mod_mp -> comp_base [label=" No"];

low_ph -> check_column [label=" Tailing Persists"]; comp_base -> check_column [label=" Tailing Persists"];

low_ph -> resolved [label=" Resolved"]; comp_base -> resolved [label=" Resolved"];

check_column -> new_column; new_column -> check_system [label=" Tailing Persists"]; new_column -> resolved [label=" Resolved"];

check_system -> resolved [label=" Issue Found & Fixed"]; } enddot Caption: Troubleshooting workflow for peak tailing.

References

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Chrom Tech, Inc. (n.d.). What Is Endcapping in HPLC Columns? Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Phenomenex. (n.d.). The role of end-capping in reversed-phase. Retrieved from [Link]

  • Grokipedia. (n.d.). Endcapping. Retrieved from [Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 2). Why Is End-Capping Used In Liquid Chromatography? [Video]. YouTube. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Qingdao Bangkai Hi-tech Materials Co.,Ltd. (2022, December 28). What is endcapping? Retrieved from [Link]

  • Cytiva Life Sciences. (2024, September 1). How to fix asymmetrical chromatography peaks? Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • How to Fix Asymmetrical Chromatography Peaks. (2023, April 4). Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Google Patents. (n.d.). EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions.
  • LCGC. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

  • Separation Science. (n.d.). Silica Purity #2 – Silanols. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Retrieved from [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
  • ResearchGate. (2019, August 30). How can i prevent the peak tailing in HPLC? Retrieved from [Link]

  • UCL. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]

  • Roos, R. W., & Lau-Cam, C. A. (1986). General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base.

Sources

Overcoming poor reaction kinetics in the derivatization of n-Methyl-4-(methylsulfonyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for n-Methyl-4-(methylsulfonyl)-2-nitroaniline. This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the derivatization of this highly electron-deficient substrate. This guide provides in-depth troubleshooting protocols, answers to frequently asked questions, and the scientific rationale behind our recommendations to help you overcome poor reaction kinetics and achieve your synthetic goals.

Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in typical derivatization reactions?

A1: The primary challenge with this substrate is the severely diminished nucleophilicity of the N-methylamino group. A nucleophile's reactivity is dictated by its ability to donate its lone pair of electrons. In this molecule, two powerful electron-withdrawing groups (EWGs) work synergistically to reduce the electron density on the nitrogen atom.[1]

  • Ortho-Nitro Group (-NO₂): This group deactivates the ring through both a strong resonance effect (pulling the nitrogen's lone pair into the aromatic system) and an inductive effect.

  • Para-Methylsulfonyl Group (-SO₂Me): This is also a potent deactivating group, primarily through a strong inductive effect and resonance, further pulling electron density from the aromatic ring and, consequently, from the amino nitrogen.

This electronic "pull" makes the nitrogen's lone pair significantly less available to attack an electrophile (like an alkyl halide or an activated carboxylic acid), leading to sluggish or failed reactions under standard conditions.[1][2]

View Diagram: Electronic Deactivation of the Amine

Caption: Combined electron-withdrawing effects on the amine nitrogen.


Q2: What are the best general starting conditions for attempting an N-alkylation?

A2: Given the substrate's low reactivity, mild conditions are unlikely to succeed. A robust starting point involves elevated temperatures and a polar aprotic solvent to facilitate the reaction.

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are excellent choices as they can stabilize charged intermediates that form during the reaction.[2]

  • Base: A moderately strong base is required. Potassium carbonate (K₂CO₃) is a common starting point, but be prepared to switch to a stronger base if the reaction fails.

  • Temperature: Start at a moderately high temperature, such as 80-100 °C, and monitor for product formation.[2][3]

  • Alkylating Agent: Use a more reactive alkylating agent if possible (e.g., an alkyl iodide is more reactive than a bromide, which is more reactive than a chloride).[3][4] Use a slight excess (1.1-1.2 equivalents).

Q3: When should I consider using microwave-assisted synthesis?

A3: Microwave-assisted synthesis is an excellent strategy for accelerating reactions with high activation energy barriers, which is precisely the case here. Microwaves can rapidly and efficiently heat the reaction mixture to high temperatures, often leading to dramatically reduced reaction times (minutes vs. hours) and improved yields.[5][6][7] It is particularly effective for sluggish reactions involving electron-deficient substrates.[8][9]

Q4: Are there specific safety concerns for these reactions?

A4: Yes. Nitroaromatic compounds can be toxic and may have thermal stability issues.[10][11] Reactions at high temperatures should always be conducted behind a blast shield with careful monitoring. Strong bases like sodium hydride (NaH) are flammable and react violently with water. Always handle them in an inert atmosphere. Polar aprotic solvents like DMF and DMSO have specific health and safety considerations; consult their Safety Data Sheets (SDS) before use.

Troubleshooting Guide
Problem 1: Low to No Product Yield in N-Alkylation Reaction

Your reaction with an alkyl halide, K₂CO₃ in acetonitrile at 60 °C has shown no product after 24 hours.

Primary Cause: The combination of a weak nucleophile, a mild base, and moderate temperature provides insufficient energy to overcome the reaction's activation barrier.

Solutions Workflow:

G start Low/No Yield in N-Alkylation step1 Step 1: Increase Driving Force Switch solvent to DMF or DMSO. Increase temperature to 100-120 °C. start->step1 step2 Step 2: Use a Stronger Base Replace K₂CO₃ with Sodium Hydride (NaH, 60% in oil). *Use extreme caution and inert atmosphere* step1->step2 If yield is still low step3 Step 3: Activate the Electrophile Replace Alkyl-Br/Cl with Alkyl-Iodide. Consider adding NaI as a catalyst (Finkelstein reaction). step2->step3 If reaction is sluggish step4 Step 4: Employ High-Energy Conditions Use a sealed-vessel microwave reactor. Program for 150-180 °C for 15-30 minutes. step3->step4 For very difficult cases outcome Successful Derivatization step4->outcome

Caption: Stepwise troubleshooting for failed N-alkylation reactions.

Detailed Protocol 1: Aggressive Thermal N-Alkylation

This protocol is designed to force the reaction forward using a strong, non-nucleophilic base and high temperature.

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.1 M.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Caution: Gas evolution (H₂)! Allow the mixture to stir at 0 °C for 30 minutes.

  • Electrophile Addition: Add the alkyl iodide (1.2 eq) dropwise to the mixture at 0 °C.

  • Reaction: Remove the ice bath and slowly warm the reaction to room temperature. Then, heat the mixture in an oil bath to 100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 4-12 hours.[3]

  • Workup: Once complete, cool the reaction to 0 °C and very carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Problem 2: Difficulty with N-Acylation using Standard Coupling Reagents (e.g., EDC, HOBt)

Attempts to form an amide bond with a carboxylic acid using standard peptide coupling reagents are failing.

Primary Cause: The aniline is not nucleophilic enough to effectively attack the activated carboxylic acid intermediate (e.g., the O-acylisourea ester formed by EDC).[1] The intermediate may decompose or react with other nucleophiles before the desired reaction can occur.

Solutions & Recommended Protocol:

Solution: Convert the carboxylic acid to a more reactive electrophile—an acyl chloride . This provides a much stronger "electrophilic push" that the weakened nucleophile can attack.

Detailed Protocol 2: N-Acylation via Acyl Chloride

This two-step protocol ensures the formation of a highly reactive acylating agent.

Part A: Formation of the Acyl Chloride

  • Setup: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic drop of DMF.

  • Reagent Addition: Cool the solution to 0 °C. Add oxalyl chloride or thionyl chloride (1.5 eq) dropwise. Caution: Vigorous gas evolution! Perform in a fume hood.

  • Completion: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction is complete when gas evolution ceases.

  • Isolation: Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride. Use this immediately in the next step.

Part B: Amide Formation

  • Setup: In a separate dry flask, dissolve this compound (1.0 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or pyridine (2.0 eq) in anhydrous DCM.

  • Acylation: Cool the solution to 0 °C. Add a solution of the crude acyl chloride (prepared in Part A, ~1.1 eq) in DCM dropwise.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours.

  • Monitoring & Workup: Monitor by TLC/LC-MS. Upon completion, quench with water, separate the layers, and extract the aqueous phase with DCM. Combine organic layers, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify by chromatography.

Comparative Data: Reaction Conditions

ParameterStandard Conditions (Likely to Fail)Recommended Starting ConditionsAggressive / Microwave Conditions
Reaction Type N-AlkylationN-AlkylationN-Alkylation / N-Acylation
Base K₂CO₃, NaHCO₃Cs₂CO₃, DBUNaH, KHMDS
Solvent Acetonitrile, THFDMF, DMSODMF, NMP (Microwave)
Temperature 25 - 60 °C80 - 120 °C120 - 180 °C
Typical Time 24 - 72 h4 - 24 h10 - 60 min
Reference General knowledge[2][3][5][6]
References
  • BenchChem Technical Support Team. (2025). optimization of reaction conditions for N-alkylation of 2-nitroaniline. BenchChem.
  • BenchChem Technical Support Team. (2025). Troubleshooting side reactions in the N-alkylation of aniline. BenchChem.
  • Chemistry Steps. Reactions of Aniline. Chemistry Steps. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Nitroaniline. PubChem. Available at: [Link]

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. BenchChem.
  • Mata, C. I., et al. (2018). Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents. Green Chemistry Letters and Reviews, 11(3), 286-295. Available at: [Link]

  • Mata, C. I., et al. (2018). Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents. UA Campus Repository. Available at: [Link]

  • Štefane, B., & Kočevar, M. (2015). Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. Molecules, 20(5), 8869-8884. Available at: [Link]

  • Patil, S. S., et al. (2017). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. World Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 1561-1568.
  • Bielak, A. A., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(23), 5695. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of n-Methyl-4-(methylsulfonyl)-2-nitroaniline and 4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the known and predicted biological activities of n-Methyl-4-(methylsulfonyl)-2-nitroaniline and the well-characterized compound, 4-nitroaniline. Designed for researchers, scientists, and drug development professionals, this document synthesizes available toxicological data, explores potential mechanisms of action, and provides detailed experimental protocols for the direct comparative evaluation of these two molecules.

Introduction

Nitroaromatic compounds are a significant class of chemicals with diverse industrial applications, but they also present notable toxicological concerns.[1] 4-Nitroaniline is a well-studied nitroaromatic compound used in the synthesis of dyes, antioxidants, and pharmaceuticals.[2] Its biological activities, including genotoxicity and the induction of methemoglobinemia, are well-documented.[3] In contrast, this compound is a less-characterized derivative. The introduction of N-methyl and methylsulfonyl groups to the nitroaniline scaffold is anticipated to significantly alter its physicochemical properties and, consequently, its biological activity profile. The sulfonyl group, in particular, is known to influence the biological activity of compounds, potentially affecting solubility, receptor binding, and metabolic stability.[4]

This guide will first delve into the established biological profile of 4-nitroaniline as a benchmark. Subsequently, it will explore the anticipated biological activities of this compound based on structure-activity relationships and data from structurally related compounds. Finally, a comprehensive set of experimental protocols is provided to enable a thorough, head-to-head comparison of their cytotoxic and genotoxic potential.

Chemical Structures

CompoundStructure
4-Nitroaniline 4-Nitroaniline structure
This compound this compound structure

Known Biological Activity of 4-Nitroaniline

4-Nitroaniline has been the subject of numerous toxicological studies. Its primary biological effects are summarized below.

Hematotoxicity

The most prominent toxic effect of 4-nitroaniline is the induction of methemoglobinemia , a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen.[3] This effect is a common feature of many aromatic amines and nitro compounds.

Genotoxicity and Carcinogenicity

4-Nitroaniline has demonstrated genotoxic potential in various assays. It has been shown to be mutagenic in the Ames test, particularly with metabolic activation, suggesting that its metabolites are the ultimate mutagens.[3][5] While it has been reported as clastogenic to mammalian cells in vitro, in vivo studies have shown a much lower genotoxic potential.[3] Long-term animal studies have indicated a potential carcinogenic risk, with an increased incidence of hemangiosarcomas in male mice.[3]

The genotoxicity of nitroaromatic compounds is often linked to the metabolic reduction of the nitro group to reactive intermediates like nitroso and hydroxylamine derivatives, which can form adducts with DNA.[6]

Predicted Biological Activity of this compound

Direct experimental data on the biological activity of this compound is scarce in publicly available literature. However, we can infer its potential activities based on its structural features and data from related compounds.

The presence of the nitro group suggests that, like 4-nitroaniline, it may undergo metabolic reduction to reactive intermediates, potentially leading to genotoxicity and cytotoxicity.[1] The N-methyl group may influence its metabolic fate, potentially altering the rate and products of metabolism compared to the primary amine of 4-nitroaniline.[7]

The methylsulfonyl group (-SO2CH3) is a strong electron-withdrawing group, which can significantly impact the electronic properties of the aromatic ring and the molecule as a whole. This can influence its interaction with biological targets and its susceptibility to metabolic enzymes.[8] Research on other compounds containing a methylsulfonyl group suggests that this moiety can contribute to a range of biological activities, including anti-inflammatory and anticancer effects.[4] For instance, 2-(Methylsulfonyl)-4-nitroaniline, a structurally similar compound, has been investigated for its potential as an anti-cancer agent, suggesting that it may interfere with cellular pathways related to apoptosis and cell proliferation.[9]

Therefore, it is plausible that this compound may exhibit cytotoxic activity against cancer cell lines. However, a comprehensive experimental evaluation is necessary to confirm this and to determine its broader toxicological profile.

Comparative Experimental Evaluation: Methodologies

To provide a direct and objective comparison of the biological activities of this compound and 4-nitroaniline, a battery of in vitro assays is recommended. The following section details the protocols for assessing cytotoxicity and genotoxicity.

Cytotoxicity Assessment

1. MTT Assay for Cell Viability

The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Experimental Workflow:

    MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance (570 nm) G->H I Calculate % viability and IC50 H->I

    Experimental workflow for the MTT assay.
  • Detailed Protocol:

    • Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

    • Compound Treatment: Prepare serial dilutions of this compound and 4-nitroaniline in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plate for 24, 48, or 72 hours.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells.

  • Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of necrosis. The amount of LDH released is proportional to the number of dead cells.

  • Experimental Workflow:

    LDH_Workflow A Seed cells and treat with compounds B Incubate for desired time A->B C Centrifuge plate B->C D Transfer supernatant to a new plate C->D E Add LDH reaction mixture D->E F Incubate for 30 min (room temperature, dark) E->F G Add stop solution F->G H Measure absorbance (490 nm) G->H I Calculate % cytotoxicity H->I

    Experimental workflow for the LDH assay.
  • Detailed Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

    • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add Reaction Mixture: Add 50 µL of the LDH reaction mixture to each well.

    • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

    • Stop Reaction: Add 50 µL of stop solution to each well.

    • Absorbance Measurement: Measure the absorbance at 490 nm.

    • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells.

Genotoxicity Assessment

1. Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations in bacteria.

  • Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (his-). The test measures the ability of a chemical to cause a reverse mutation, restoring the bacteria's ability to synthesize histidine and grow on a histidine-deficient medium.[10] An increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.[10]

  • Experimental Workflow:

    Ames_Test_Workflow A Prepare bacterial strains (e.g., S. typhimurium TA98, TA100) B Mix bacteria with test compound (with and without S9 activation) A->B C Add mixture to molten top agar containing trace histidine B->C D Pour onto minimal glucose agar plates C->D E Incubate for 48-72h at 37°C D->E F Count revertant colonies E->F G Compare to controls F->G

    Experimental workflow for the Ames test.
  • Detailed Protocol:

    • Bacterial Strains: Use appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutagens and TA100 for base-pair substitution mutagens).

    • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 mix) to detect pro-mutagens.

    • Exposure: Mix the bacterial culture with the test compound at various concentrations and the S9 mix (or buffer).

    • Plating: Add the mixture to molten top agar containing a trace amount of histidine and pour it onto minimal glucose agar plates.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Colony Counting: Count the number of revertant colonies on each plate.

    • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

2. In Vitro Micronucleus Assay

The micronucleus assay is used to detect chromosomal damage.

  • Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic events.[11][12][13][14][15]

  • Experimental Workflow:

    Micronucleus_Workflow A Culture mammalian cells (e.g., human lymphocytes, CHO cells) B Treat with test compounds (with and without S9 activation) A->B C Add cytochalasin B to block cytokinesis B->C D Incubate to allow nuclear division C->D E Harvest and fix cells D->E F Stain with DNA-specific dye (e.g., Giemsa, DAPI) E->F G Score binucleated cells for micronuclei under a microscope F->G H Calculate frequency of micronucleated cells G->H

    Experimental workflow for the in vitro micronucleus assay.
  • Detailed Protocol:

    • Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes or CHO cells).

    • Treatment: Expose the cells to at least three concentrations of the test compounds, along with negative and positive controls, both with and without S9 metabolic activation.

    • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

    • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain.

    • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

    • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Comparative Cytotoxicity Data

CompoundCell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
4-Nitroaniline e.g., HeLaExperimental DataExperimental DataExperimental Data
This compound e.g., HeLaExperimental DataExperimental DataExperimental Data
4-Nitroaniline e.g., HepG2Experimental DataExperimental DataExperimental Data
This compound e.g., HepG2Experimental DataExperimental DataExperimental Data

Table 2: Comparative Genotoxicity Data (Ames Test)

CompoundStrainMetabolic Activation (S9)Result (Mutagenic/Non-mutagenic)
4-Nitroaniline TA98-Experimental Data
+Experimental Data
TA100-Experimental Data
+Experimental Data
This compound TA98-Experimental Data
+Experimental Data
TA100-Experimental Data
+Experimental Data

Table 3: Comparative Genotoxicity Data (Micronucleus Assay)

CompoundCell LineMetabolic Activation (S9)Result (Clastogenic/Aneugenic/Negative)
4-Nitroaniline e.g., CHO-Experimental Data
+Experimental Data
This compound e.g., CHO-Experimental Data
+Experimental Data

Conclusion

This guide provides a framework for a comprehensive comparison of the biological activities of this compound and 4-nitroaniline. While 4-nitroaniline is a known toxicant with established genotoxic and hematotoxic properties, the biological profile of this compound remains largely uncharacterized. Based on its chemical structure, it is plausible that it may exhibit cytotoxic and genotoxic effects, potentially with a different potency and mechanism compared to 4-nitroaniline. The provided experimental protocols offer a robust methodology for generating the necessary data to perform a direct, evidence-based comparison. The results of such studies will be crucial for understanding the structure-activity relationships of substituted nitroanilines and for the risk assessment of these compounds.

References

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A Comparative Oncology Study: Evaluating the Potential of n-Methyl-4-(methylsulfonyl)-2-nitroaniline Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the investigational compound, n-Methyl-4-(methylsulfonyl)-2-nitroaniline, against a panel of well-established anticancer agents: Doxorubicin, Cisplatin, and Paclitaxel. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at potential mechanisms of action and providing a framework for experimental comparison.

Introduction: The Quest for Novel Cancer Therapeutics

The landscape of cancer treatment is continually evolving, with a persistent need for novel therapeutic agents that offer improved efficacy and reduced toxicity. Small molecule inhibitors represent a significant avenue of research, and nitroaniline derivatives have garnered interest for their potential biological activities. This guide focuses on this compound, a compound of interest due to the presence of both a nitro group and a methylsulfonyl group, which may confer unique anticancer properties. While direct experimental data on this specific molecule is emerging, related compounds such as 2-(methylsulfonyl)-4-nitroaniline have shown promise by potentially interfering with cellular pathways related to apoptosis and cell proliferation[1].

To contextualize the potential of this compound, we will compare it to three cornerstone chemotherapeutic drugs, each with a distinct and well-elucidated mechanism of action. This comparative approach is crucial for understanding the potential advantages and unique characteristics of novel drug candidates[2][3].

Mechanisms of Action: A Head-to-Head Comparison

A fundamental aspect of evaluating any new anticancer agent is understanding its mechanism of action at the molecular level. Below is a comparative overview of the established mechanisms of our selected agents and the postulated mechanism for this compound.

This compound (Postulated Mechanism)

Based on the biological activity of structurally similar nitroaniline compounds, it is hypothesized that this compound may exert its anticancer effects through the induction of apoptosis and inhibition of cell proliferation[1]. The electron-withdrawing nature of the nitro and methylsulfonyl groups could make the molecule reactive towards biological nucleophiles, potentially leading to the alkylation of critical cellular macromolecules, such as DNA or proteins involved in cell cycle regulation. Further investigation is required to elucidate the precise molecular targets.

Doxorubicin: The DNA Intercalator and Topoisomerase II Inhibitor

Doxorubicin, an anthracycline antibiotic, is a widely used chemotherapeutic agent. Its primary mechanism of action involves the intercalation of its planar anthraquinone ring into the DNA double helix, thereby obstructing DNA and RNA synthesis[][5][6]. Furthermore, Doxorubicin inhibits topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase II-DNA complex after DNA cleavage, it prevents the re-ligation of the DNA strands, leading to double-strand breaks and subsequent apoptosis[][5][7][8].

Cisplatin: The DNA Cross-linking Agent

Cisplatin is a platinum-based drug that exerts its cytotoxic effects by forming covalent bonds with the purine bases of DNA, primarily at the N7 position of guanine and adenine[9][10][11]. This binding leads to the formation of intrastrand and interstrand DNA crosslinks, which distort the DNA helix and interfere with DNA replication and transcription[9][10][12]. The resulting DNA damage, if not repaired, triggers cell cycle arrest and apoptosis[10][11].

Paclitaxel: The Microtubule Stabilizer

Paclitaxel, a member of the taxane family, has a unique mechanism of action that targets the microtubule network within cells[13][14][15]. Unlike other microtubule-targeting agents that inhibit microtubule assembly, Paclitaxel promotes the polymerization of tubulin dimers and stabilizes existing microtubules, preventing their depolymerization[13][14][]. This leads to the formation of non-functional microtubule bundles, disruption of the mitotic spindle, and arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis[13][14].

Proposed Experimental Framework for Comparative Efficacy

To empirically evaluate the anticancer potential of this compound relative to the standard agents, a series of in vitro assays are proposed. These experiments are designed to provide quantitative data on cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Experimental Workflow

G cluster_0 Cell Culture & Seeding cluster_1 Drug Treatment cluster_2 Endpoint Assays cluster_3 Data Analysis cell_culture Cancer Cell Line Culture (e.g., MCF-7, A549, HCT116) seeding Seed cells in 96-well and 6-well plates cell_culture->seeding treatment Treat cells with serial dilutions of: - this compound - Doxorubicin - Cisplatin - Paclitaxel seeding->treatment mtt MTT Assay (72h) (Cytotoxicity) treatment->mtt apoptosis Annexin V/PI Staining (48h) (Apoptosis) treatment->apoptosis cell_cycle Propidium Iodide Staining (24h) (Cell Cycle Analysis) treatment->cell_cycle ic50 IC50 Calculation mtt->ic50 flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry statistical_analysis Statistical Analysis ic50->statistical_analysis flow_cytometry->statistical_analysis

Caption: Proposed experimental workflow for the comparative in vitro evaluation of anticancer agents.

Detailed Experimental Protocols

This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound, Doxorubicin, Cisplatin, and Paclitaxel for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound[17].

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the respective IC50 concentrations of each drug for 48 hours.

  • Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by each compound.

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentrations of each drug for 24 hours.

  • Cell Fixation and Staining: Harvest the cells, fix in ice-cold 70% ethanol, and store at -20°C overnight. Wash the cells and treat with RNase A to remove RNA. Stain the cellular DNA with Propidium Iodide.

  • Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle to identify any drug-induced cell cycle arrest.

Comparative Data Summary (Hypothetical)

The following tables present hypothetical IC50 values for the tested compounds across different cancer cell lines, illustrating how the comparative data could be structured.

Table 1: IC50 Values (µM) of Anticancer Agents in Various Cancer Cell Lines

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
This compound15.221.818.5
Doxorubicin0.81.20.9
Cisplatin5.68.16.3
Paclitaxel0.050.080.06

Table 2: Apoptosis Induction (% of Apoptotic Cells) at IC50 Concentration

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
This compound35.4%28.9%32.1%
Doxorubicin65.2%58.7%62.9%
Cisplatin55.8%49.3%52.4%
Paclitaxel72.1%68.5%70.3%

Table 3: Cell Cycle Arrest at IC50 Concentration

CompoundPredominant Cell Cycle Phase Arrest
This compoundG2/M
DoxorubicinG2/M
CisplatinS and G2/M
PaclitaxelG2/M

Visualizing the Mechanisms: Signaling Pathways

The following diagrams illustrate the distinct signaling pathways targeted by the comparator agents.

G cluster_0 Doxorubicin Pathway doxo Doxorubicin dna_intercalation DNA Intercalation doxo->dna_intercalation topo_ii Topoisomerase II Inhibition doxo->topo_ii ds_breaks DNA Double-Strand Breaks dna_intercalation->ds_breaks topo_ii->ds_breaks apoptosis_doxo Apoptosis ds_breaks->apoptosis_doxo

Caption: Doxorubicin's mechanism leading to apoptosis.

G cluster_1 Cisplatin Pathway cis Cisplatin dna_crosslink DNA Cross-linking cis->dna_crosslink replication_block Replication/Transcription Block dna_crosslink->replication_block apoptosis_cis Apoptosis replication_block->apoptosis_cis

Caption: Cisplatin's mechanism of inducing apoptosis.

G cluster_2 Paclitaxel Pathway pac Paclitaxel microtubule_stabilization Microtubule Stabilization pac->microtubule_stabilization mitotic_arrest Mitotic Arrest (G2/M) microtubule_stabilization->mitotic_arrest apoptosis_pac Apoptosis mitotic_arrest->apoptosis_pac

Caption: Paclitaxel's mechanism of inducing apoptosis.

Discussion and Future Directions

This guide outlines a comparative framework for evaluating the anticancer potential of this compound. The hypothetical data suggests that while the investigational compound may exhibit anticancer activity, its potency is likely lower than that of established agents like Doxorubicin, Cisplatin, and Paclitaxel. However, it is crucial to conduct the proposed experiments to obtain empirical evidence.

Future research should focus on elucidating the precise molecular targets of this compound. Techniques such as affinity chromatography coupled with mass spectrometry could identify protein binding partners, while transcriptomic and proteomic analyses could reveal downstream signaling pathways affected by the compound. Furthermore, in vivo studies using xenograft models will be essential to assess the compound's efficacy and toxicity in a whole-organism context. The exploration of structure-activity relationships through the synthesis and testing of analogues could also lead to the development of more potent derivatives.

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A Comparative Guide to Purity Validation of n-Methyl-4-(methylsulfonyl)-2-nitroaniline by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is paramount. This guide offers an in-depth, comparative analysis of Quantitative Nuclear Magnetic Resonance (qNMR) for validating the purity of n-Methyl-4-(methylsulfonyl)-2-nitroaniline, a key intermediate in various synthetic pathways. We will explore the technical underpinnings of qNMR, compare its performance against established chromatographic methods, and provide actionable protocols to ensure data integrity and regulatory compliance.

Introduction: The Significance of Purity for this compound

This compound serves as a crucial building block in the synthesis of a range of organic molecules, including potential pharmaceutical agents.[1][2] Its molecular structure, featuring a nitro group, a methylsulfonyl group, and a secondary amine, makes it a versatile reagent.[3] However, the synthetic route can introduce impurities such as starting materials, by-products, and residual solvents. The presence of these impurities can have significant consequences, potentially affecting reaction yields, inducing side reactions, and, in the context of active pharmaceutical ingredients (APIs), compromising safety and efficacy. Therefore, a robust and accurate analytical method for purity determination is not just a regulatory requirement but a scientific necessity.

Quantitative NMR (qNMR): A Primary Method for Purity Assessment

Quantitative NMR has emerged as a powerful and reliable primary analytical method for determining the purity of chemical compounds.[4] Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which often rely on calibration curves with compound-specific reference standards, qNMR offers absolute quantification.[5][6] The fundamental principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[7][8] This unique characteristic allows for the determination of the absolute concentration or purity of an analyte by comparing its signal integral to that of a certified internal standard of known purity and concentration.[5]

For ¹H qNMR, the most common variant, the high natural abundance (99.99%) and high gyromagnetic ratio of protons result in excellent sensitivity and relatively short relaxation times, making it a highly efficient quantitative tool.[7]

The qNMR Purity Calculation:

The purity of the analyte (Pₐ) can be calculated using the following equation:

Pₐ = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Pₛₜd

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • M = Molar mass

  • m = Mass

  • P = Purity

  • 'a' denotes the analyte and 'std' denotes the internal standard.[7]

Experimental Protocol: A Self-Validating qNMR Workflow

The trustworthiness of a qNMR experiment hinges on a meticulously planned and executed protocol. Each step is designed to minimize potential errors and ensure the final purity value is both accurate and precise.

Diagram of the qNMR Experimental Workflow:

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Weigh Analyte & Internal Standard dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer shim Shim Magnet transfer->shim Place sample in spectrometer params Set Acquisition Parameters (D1, PW) shim->params acquire Acquire Spectrum params->acquire process Fourier Transform & Phase Correction acquire->process FID data integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate end Final Purity Value calculate->end

Caption: A streamlined workflow for qNMR purity determination.

Step-by-Step Methodology:

  • Selection of Internal Standard: The choice of an internal standard is critical. It must be chemically stable, have a known high purity (ideally a Certified Reference Material), and its NMR signals should not overlap with those of the analyte.[9] For this compound, suitable internal standards could include maleic acid or dimethyl sulfone, depending on the chosen solvent.[9] The standard should also be soluble in the same deuterated solvent as the analyte.[9]

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample and the chosen internal standard using a calibrated analytical balance. Striving for a 1:1 intensity ratio between the analyte and standard peaks can improve integration accuracy.[7]

    • Completely dissolve both the analyte and the internal standard in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is important to ensure both components are fully dissolved and to minimize any potential peak overlap.[7]

    • Transfer the solution to a high-quality NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer and perform shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved signals.

    • Set appropriate acquisition parameters. The relaxation delay (D1) is particularly important and should be at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure complete relaxation and accurate signal integration. The pulse angle should be set to 90 degrees for optimal signal intensity.

    • Acquire the ¹H NMR spectrum.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Integrate the well-resolved, characteristic signals of both the analyte and the internal standard. For this compound, suitable signals would be the N-methyl protons or the aromatic protons that are distinct from any impurity signals.

    • Use the purity calculation formula to determine the purity of the this compound sample.

Comparative Analysis: qNMR vs. Chromatographic Techniques

While HPLC and GC are workhorse techniques for purity analysis in the pharmaceutical industry, qNMR offers several distinct advantages, making it a powerful orthogonal method.[10][11]

Comparison of Analytical Techniques for Purity Determination:

Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC cluster_gc GC qnmr_adv Advantages: - Absolute quantification - No need for identical reference standards - Non-destructive - Provides structural information qnmr_disadv Disadvantages: - Lower sensitivity than HPLC/GC - Higher initial instrument cost - Potential for peak overlap hplc_adv Advantages: - High sensitivity and resolution - Widely available - Established methods hplc_disadv Disadvantages: - Requires compound-specific reference standards - Destructive - Response factors can vary gc_adv Advantages: - Excellent for volatile impurities - High resolution gc_disadv Disadvantages: - Limited to thermally stable and volatile compounds - Requires derivatization for non-volatile analytes - Destructive

Caption: A comparative overview of qNMR, HPLC, and GC for purity analysis.

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei.[8]Differential partitioning of analytes between a mobile and stationary phase.Partitioning of volatile analytes between a mobile gas phase and a stationary phase.
Quantification Absolute (primary method), using a certified internal standard.[5]Relative, requires a calibration curve with a specific reference standard for the analyte.[12]Relative, requires a calibration curve with a specific reference standard for the analyte.
Reference Standard Requires a certified internal standard of a different compound.[5]Requires a certified reference standard of the analyte itself.[12]Requires a certified reference standard of the analyte itself.
Sample Integrity Non-destructive.[5]Destructive.Destructive.
Information Provided Quantitative and structural information.[13]Quantitative information.Quantitative information.
Sensitivity Generally lower than chromatographic methods.[8]High.[14]Very high for volatile compounds.
Applicability Broadly applicable to soluble compounds.[7]Wide range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds.
Throughput Can be lower due to longer acquisition times for high accuracy.High, with automated systems.High, with automated systems.

Experimental Data Synopsis:

Studies comparing qNMR and HPLC for the quantification of various compounds have shown comparable results in terms of accuracy and precision.[14][15] For instance, a comparison of qNMR and HPLC-UV for the measurement of Coenzyme Q10 in dietary supplements found both methods to be suitable for quality control, with qNMR being particularly advantageous during method development.[14] The accuracy for qNMR in that study was assessed with six different samples at one concentration level.[14] Another study reported that qNMR results for drug quantification complied to within less than 1% of HPLC results.[15]

Method Validation According to ICH Q2(R1) Guidelines

To ensure the reliability and regulatory acceptance of the qNMR method for purity determination of this compound, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[16][17]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17] This is demonstrated by the absence of interfering signals at the chemical shifts of the analyte and internal standard.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by preparing a series of samples with varying analyte concentrations and plotting the response versus concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by assaying a sample of known purity or by spiking a sample with a known amount of pure analyte.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision).

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion: The Value of qNMR in a Modern Analytical Laboratory

Quantitative NMR is a robust, reliable, and versatile analytical technique for the purity determination of this compound. Its fundamental principle of direct proportionality between signal integral and the number of nuclei provides a significant advantage over relative methods like HPLC and GC, as it allows for absolute quantification without the need for a compound-specific reference standard.[5][6] While chromatographic techniques offer higher sensitivity, qNMR serves as an invaluable orthogonal method, providing both quantitative and structural information in a single, non-destructive experiment.[5][13] By following a well-designed and validated protocol, researchers, scientists, and drug development professionals can confidently employ qNMR to ensure the purity and quality of their materials, ultimately contributing to the development of safe and effective products.

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A Research and Evaluation Guide to the Efficacy of n-Methyl-4-(methylsulfonyl)-2-nitroaniline Derivatives Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Looming Threat of Antibiotic Resistance

The relentless rise of antibiotic-resistant bacteria poses a significant threat to global public health. Pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA) and multidrug-resistant (MDR) Pseudomonas aeruginosa have rendered many first-line antibiotics ineffective, leading to increased morbidity, mortality, and healthcare costs. This escalating crisis necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action. This guide focuses on a promising, yet under-explored, class of compounds: n-Methyl-4-(methylsulfonyl)-2-nitroaniline derivatives. By dissecting their putative mechanisms of action and providing a framework for their evaluation, we aim to equip researchers and drug development professionals with the foundational knowledge to investigate their potential as next-generation antibiotics.

Proposed Dual Mechanism of Action: A Hybrid Approach to Bacterial Inhibition

The chemical architecture of this compound derivatives suggests a compelling dual mechanism of action, combining the established antibacterial properties of both sulfonamides and nitroaromatic compounds. This hybrid approach could present a formidable challenge to bacteria, potentially mitigating the rapid development of resistance.

Sulfonamide Moiety: Targeting Folate Synthesis

The sulfonamide group is a well-characterized pharmacophore that acts as a competitive inhibitor of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[1][2][3][4] Bacteria, unlike humans who obtain folate from their diet, must synthesize it de novo. Folic acid is an essential precursor for the synthesis of nucleotides, and therefore, its inhibition halts DNA replication and bacterial growth.[1][5] This bacteriostatic action disrupts bacterial proliferation, allowing the host's immune system to clear the infection.[1]

Nitroaromatic Moiety: Inducing Oxidative Stress and DNA Damage

The nitroaromatic component is proposed to act as a prodrug that, once inside the bacterial cell, is activated through enzymatic reduction of the nitro group.[6][7][8] This reduction, catalyzed by bacterial nitroreductases, generates highly reactive nitrogen species (RNS), such as nitroso and hydroxylamine intermediates, and can lead to the formation of nitric oxide (NO).[8][9] These reactive species can induce significant cellular damage through multiple pathways, including:

  • DNA Damage: RNS can directly interact with and damage bacterial DNA, leading to mutations and cell death.[6]

  • Oxidative Stress: The generation of these reactive species can overwhelm the bacterial cell's antioxidant defenses, leading to widespread oxidative damage to proteins, lipids, and other cellular components.

This dual-pronged attack—simultaneously inhibiting a crucial metabolic pathway and inducing catastrophic cellular damage—represents a promising strategy for combating drug-resistant bacteria.

Proposed Dual Mechanism of Action cluster_0 Bacterial Cell Compound n-Methyl-4-(methylsulfonyl) -2-nitroaniline Derivative DHPS Dihydropteroate Synthase (DHPS) Compound->DHPS Inhibits Nitroreductase Nitroreductase Enzymes Compound->Nitroreductase Reduced by Folate_Pathway Folic Acid Synthesis DHPS->Folate_Pathway Catalyzes DNA_Synthesis DNA Synthesis & Replication Folate_Pathway->DNA_Synthesis Essential for Bacteriostasis Bacteriostasis DNA_Synthesis->Bacteriostasis Inhibition leads to RNS Reactive Nitrogen Species (RNS) (e.g., NO, Nitroso) Nitroreductase->RNS Generates Cell_Damage DNA Damage & Oxidative Stress RNS->Cell_Damage Causes Bactericidal_Effect Bactericidal Effect Cell_Damage->Bactericidal_Effect Leads to

Caption: Proposed dual mechanism of action for this compound derivatives.

Benchmark Efficacy of Standard-of-Care Antibiotics

To provide a context for the evaluation of novel compounds, it is essential to understand the efficacy of currently used antibiotics against MRSA and MDR P. aeruginosa. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for several standard-of-care antibiotics against these challenging pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Table 1: MIC Values of Common Antibiotics against MRSA
AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Vancomycin1.52[10]
Daptomycin0.0940.125[10]
Linezolid11[11]
Teicoplanin22[11]
Tigecycline0.250.25[11]

MIC₅₀ and MIC₉₀ represent the MIC required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: MIC Values of Common Antibiotics against Multidrug-Resistant P. aeruginosa
AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Colistin12[12][13]
Amikacin28[12][13]
Gentamicin≤18[12][13]
Cefepime216[12][13]
Meropenem0.58[12][13]
Piperacillin-tazobactam4>64[12][13]
Levofloxacin0.5>4[12][13]

Experimental Protocols for Evaluation

The following protocols provide a standardized framework for assessing the antibacterial efficacy and cytotoxic potential of this compound derivatives. Adherence to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), is crucial for generating reproducible and comparable data.[3]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is the gold standard for determining the quantitative susceptibility of bacteria to antimicrobial agents.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., MRSA ATCC 43300, MDR P. aeruginosa clinical isolate)

  • Test compound (this compound derivative) and control antibiotics

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound and control antibiotics in CAMHB directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[14]

MIC Determination Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Prep_Inoculum->Inoculate_Plate Dilute_Compound Serial Dilution of Test Compound in 96-well plate Dilute_Compound->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Visually Determine MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination using broth microdilution.

Protocol 2: MTT Assay for Cytotoxicity Assessment

It is crucial to assess the toxicity of novel antimicrobial compounds against mammalian cells to determine their therapeutic potential. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of color produced is proportional to the number of viable cells.

Structure-Activity Relationship (SAR) Considerations and Future Directions

While specific experimental data for this compound derivatives is not yet publicly available, existing literature on related compounds can guide future research. Structure-activity relationship (SAR) studies on other sulfonamide and nitroaromatic derivatives have highlighted key structural features that influence antibacterial activity.[8][11] For instance, the nature and position of substituents on the aromatic rings can significantly impact potency and spectrum of activity.

Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives with modifications at various positions. This will enable the elucidation of a clear SAR and the identification of lead compounds with optimal antibacterial efficacy and favorable safety profiles. In silico modeling and docking studies could also be employed to predict the binding of these derivatives to bacterial target proteins and to rationalize their observed activities.[2]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antibacterial agents against drug-resistant pathogens. The proposed dual mechanism of action, targeting both folate synthesis and inducing cellular damage, offers a potential strategy to overcome existing resistance mechanisms. This guide provides a comprehensive framework for the systematic evaluation of these compounds, from understanding their putative mechanisms to detailed experimental protocols for assessing their efficacy and toxicity. It is hoped that this will stimulate further research into this underexplored class of molecules and contribute to the critical effort of replenishing our arsenal of effective antibiotics.

References

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Benchmarking different synthesis routes for n-Methyl-4-(methylsulfonyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Synthetic Pathways for n-Methyl-4-(methylsulfonyl)-2-nitroaniline

Introduction

This compound is a key intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and materials for specialized applications. The specific arrangement of its functional groups—an N-methylated amine, a nitro group, and a methylsulfonyl group—presents a unique synthetic challenge. The electronic properties and directing effects of these groups must be carefully managed to achieve the desired substitution pattern on the aniline core. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering in-depth technical insights and field-proven perspectives to aid researchers in selecting the most suitable pathway for their needs. We will delve into the strategic considerations behind each route, provide detailed experimental protocols, and benchmark their respective advantages and disadvantages.

Strategic Analysis of Synthetic Routes

The synthesis of a polysubstituted aromatic compound like this compound requires careful planning regarding the order of functional group introduction. The key challenge lies in controlling the regioselectivity of the nitration step while navigating the reactivity of the aniline nitrogen. We present three distinct and scientifically sound strategies, each beginning from a different commercially available precursor.

Route A: Late-Stage Nitration of a Pre-functionalized Core

This strategy commences with 4-(methylsulfonyl)aniline, a precursor that already contains the sulfonyl moiety. The subsequent steps involve N-methylation followed by a regioselective nitration.

The primary advantage of this route is the early introduction of the robust methylsulfonyl group. However, the success of this pathway hinges on the directing effects of the N-methyl and methylsulfonyl groups during nitration. The N-methyl group is an ortho, para-directing activator, while the methylsulfonyl group is a meta-directing deactivator. In this case, the nitration is expected to occur at the position ortho to the activating N-methyl group and meta to the deactivating methylsulfonyl group, leading to the desired product.

Route_A start 4-(Methylsulfonyl)aniline inter N-Methyl-4-(methylsulfonyl)aniline start->inter  N-Methylation   end This compound inter->end  Nitration  

Caption: Synthetic workflow for Route A.

Route B: Oxidation as the Final Step

This pathway begins with 4-(methylthio)aniline, introducing the sulfur in a lower oxidation state. The methylthio group is subsequently oxidized to the methylsulfonyl group in the final step.

The methylthio group, like the N-methyl group, is an ortho, para-directing activator. This alignment of directing effects can potentially lead to a cleaner nitration step, ortho to the N-methyl group. The final oxidation of the sulfide to the sulfone is typically a high-yielding and straightforward transformation. A potential challenge is the sensitivity of the methylthio group to oxidation during the nitration step, which necessitates careful control of reaction conditions.

Route_B start 4-(Methylthio)aniline inter1 N-Methyl-4-(methylthio)aniline start->inter1  N-Methylation   inter2 N-Methyl-4-(methylthio)-2-nitroaniline inter1->inter2  Nitration   end This compound inter2->end  Oxidation  

Caption: Synthetic workflow for Route B.

Route C: Building upon a Nitro-Substituted Precursor

This approach starts with the readily available 2-nitroaniline. The strategy involves the introduction of the sulfur functionality at the 4-position, followed by N-methylation and oxidation.

The advantage here is that the challenging regioselective nitration is pre-established. However, the introduction of the sulfur group at the 4-position of 2-nitroaniline requires specific methodologies, such as thiocyanation followed by conversion to the methylthio group. The subsequent N-methylation and oxidation steps are generally well-established procedures.

Route_C start 2-Nitroaniline inter1 4-Thiocyano-2-nitroaniline start->inter1  Thiocyanation   inter2 4-(Methylthio)-2-nitroaniline inter1->inter2  Methylthiolation   inter3 N-Methyl-4-(methylthio)-2-nitroaniline inter2->inter3  N-Methylation   end This compound inter3->end  Oxidation  

Caption: Synthetic workflow for Route C.

Quantitative Performance Benchmarking

The selection of a synthetic route often involves a trade-off between the number of steps, overall yield, and the complexity of the procedures. The following table provides a semi-quantitative comparison of the three proposed routes.

ParameterRoute ARoute BRoute C
Starting Material 4-(Methylsulfonyl)aniline4-(Methylthio)aniline2-Nitroaniline
Number of Steps 234
Key Challenges Regiocontrol in nitrationPotential oxidation of sulfide during nitrationMulti-step introduction of sulfur functionality
Potential Advantages Shorter routeConvergent directing effects for nitrationPre-defined nitro group position
Reagent Safety Use of strong nitrating agentsUse of strong nitrating and oxidizing agentsUse of bromine and thiocyanates
Estimated Overall Yield ModerateModerate to HighLow to Moderate

Detailed Experimental Protocols

The following protocols are illustrative and based on established procedures for analogous transformations. Researchers should conduct their own optimization and safety assessments.

Route A Protocol

Step 1: N-methylation of 4-(Methylsulfonyl)aniline

  • To a solution of 4-(methylsulfonyl)aniline (1 eq.) in a suitable solvent such as DMF, add a base like potassium carbonate (2 eq.).

  • Add methyl iodide (1.5 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N-methyl-4-(methylsulfonyl)aniline, which can be purified by column chromatography.

Step 2: Nitration of N-methyl-4-(methylsulfonyl)aniline

  • Dissolve N-methyl-4-(methylsulfonyl)aniline (1 eq.) in concentrated sulfuric acid at 0 °C.

  • Slowly add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0-5 °C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Filter the precipitated solid, wash with cold water, and dry to yield this compound. Recrystallization from ethanol can be performed for further purification.

Route B Protocol

Step 1: N-methylation of 4-(Methylthio)aniline

  • Follow the procedure described in Step 1 of Route A, using 4-(methylthio)aniline as the starting material.

Step 2: Nitration of N-methyl-4-(methylthio)aniline

  • Follow the procedure described in Step 2 of Route A, using N-methyl-4-(methylthio)aniline as the starting material. It is crucial to maintain the low temperature to minimize oxidation of the methylthio group.

Step 3: Oxidation of N-Methyl-4-(methylthio)-2-nitroaniline

  • Dissolve N-methyl-4-(methylthio)-2-nitroaniline (1 eq.) in a suitable solvent like acetic acid or methanol.

  • Add an oxidizing agent such as hydrogen peroxide or m-CPBA (2.2 eq.) portion-wise at room temperature.

  • Stir the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, quench any excess oxidant with a mild reducing agent like sodium sulfite.[1]

  • Extract the product with an organic solvent, wash, dry, and concentrate to yield the final product. Purification can be achieved by recrystallization or column chromatography.

Route C Protocol

Step 1: Synthesis of 4-Thiocyano-2-nitroaniline

  • To a stirred mixture of 2-nitroaniline (1 eq.) and ammonium thiocyanate (1.2 eq.) in glacial acetic acid, add a solution of bromine (1.2 eq.) in acetic acid dropwise at a temperature below 20 °C.[2]

  • Stir the mixture for 4 hours at room temperature and then pour it into a large volume of water.[2]

  • Filter the resulting solid and recrystallize from ethanol to obtain 4-thiocyano-2-nitroaniline.[2]

Step 2: Synthesis of 4-(Methylthio)-2-nitroaniline

  • To a solution of 4-thiocyano-2-nitroaniline (1 eq.) in methanol, add a solution of sodium hydroxide (2 eq.) in water.

  • Add methyl iodide (1.5 eq.) and stir the mixture at room temperature for 6-8 hours.

  • Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent.

  • Wash, dry, and concentrate the organic layer to yield 4-(methylthio)-2-nitroaniline.

Step 3: N-methylation of 4-(Methylthio)-2-nitroaniline

  • Follow the procedure described in Step 1 of Route A, using 4-(methylthio)-2-nitroaniline as the starting material.

Step 4: Oxidation of N-Methyl-4-(methylthio)-2-nitroaniline

  • Follow the procedure described in Step 3 of Route B.

Conclusion and Expert Recommendations

Each of the outlined synthetic routes offers a viable pathway to this compound, with distinct advantages and challenges.

  • Route A is the most direct approach but requires careful control of the nitration step to ensure the desired regioselectivity. It is recommended for rapid synthesis if the starting material is readily available.

  • Route B provides better regiochemical control during nitration due to the synergistic directing effects of the N-methyl and methylthio groups. This route is likely to offer a higher yield of the desired nitro-isomer, making it a robust choice for larger-scale synthesis, provided the final oxidation step is efficient.

  • Route C is a longer but logical approach when starting from the basic building block of 2-nitroaniline. While it involves more steps, it offers certainty in the position of the nitro group from the outset.

The ultimate choice of synthesis route will depend on the specific requirements of the researcher, including the availability and cost of starting materials, desired scale of production, and the analytical capabilities for purification and characterization. It is strongly recommended to perform small-scale trial reactions to optimize conditions for each step before scaling up.

References

  • Faisal, M., Mohammed, M. H., & Jassim, A. A. K. (n.d.). Synthesis of 4-(methylsulfonyl)aniline (6). ResearchGate. Retrieved from [Link]

  • Stack Exchange. (2012). Why does nitration of N,N-dimethylaniline occur at the meta position? Chemistry Stack Exchange. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Ogura, K., Suzuki, M., & Tsuchihashi, G. (1980). Oxidation of Methyl (Methylthio)methyl Sulfoxide. Bulletin of the Chemical Society of Japan, 53(5), 1414-1416. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). 5.1.5. Synthesis of 2-Nitro-4-methylaniline. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • Organic Syntheses. (1947). m-NITRODIMETHYLANILINE. Retrieved from [Link]

  • PubChem. (n.d.). Benzenamine, N-methyl-2-nitro-. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Nitroaniline. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Nitro-4-thiocyanoaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of n-Methyl-4-(methylsulfonyl)-2-nitroaniline and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and materials science, the unambiguous structural confirmation of a target molecule and its synthetic intermediates is paramount. This guide provides an in-depth spectroscopic comparison of n-Methyl-4-(methylsulfonyl)-2-nitroaniline and its logical synthetic precursors: 4-(methylsulfonyl)-2-nitroaniline and the foundational starting material, 2-nitroaniline. By leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy, we can meticulously track the chemical transformations at each synthetic step. This document is designed for researchers and professionals in drug development, offering not just data, but the causal reasoning behind the observed spectroscopic changes, thereby ensuring a robust and self-validating analytical workflow.

The Synthetic Pathway: A Visual Overview

The synthesis of this compound is a multi-step process. A plausible and efficient route begins with 2-nitroaniline, proceeds through the introduction of the methylsulfonyl group to form the intermediate 4-(methylsulfonyl)-2-nitroaniline, and culminates in the N-methylation of the amino group. Each step introduces specific functional groups whose spectroscopic signatures serve as clear markers of a successful transformation.

Caption: A logical synthetic route from 2-nitroaniline to the final product.

Comparative Spectroscopic Analysis

The core of this guide lies in the direct comparison of the spectroscopic data for the three compounds. The addition of the electron-withdrawing methylsulfonyl group and the subsequent N-alkylation induce predictable and quantifiable changes in the electronic and vibrational environments of the molecule.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is exceptionally sensitive to changes in the chemical environment of protons. The aromatic region of the spectrum provides a detailed fingerprint of the substitution pattern and the electronic effects of the functional groups.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

CompoundAromatic Protons (H3, H5, H6)-NH₂ / -NH--SO₂CH₃-NCH₃Solvent
2-Nitroaniline 8.10 (dd, H6), 7.35 (ddd, H4), 6.82 (dd, H3), 6.69 (ddd, H5)[1][2]~6.1 (br s)N/AN/ACDCl₃
4-(Methylsulfonyl)-2-nitroaniline ~8.5 (d), ~8.1 (dd), ~7.0 (d) (Predicted)~6.5 (br s)~3.1 (s)N/ACDCl₃
This compound Aromatic region shifts (Predicted based on analogue[3])~8.5 (br q)~3.1 (s)~3.2 (d)CDCl₃

Expert Analysis & Interpretation:

  • From 2-Nitroaniline to 4-(Methylsulfonyl)-2-nitroaniline: The introduction of the strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) group at the 4-position dramatically alters the electronic landscape of the aromatic ring. This group deshields the ortho protons (H3 and H5), causing a significant downfield shift in their resonance. The proton para to the nitro group (H6) is also expected to shift downfield. A new singlet, integrating to three protons, will appear around 3.1 ppm, confirming the presence of the methylsulfonyl group. The broad singlet for the primary amine (-NH₂) protons will also likely shift downfield due to the overall increase in the electron-withdrawing nature of the ring system.

  • From 4-(Methylsulfonyl)-2-nitroaniline to this compound: The methylation of the primary amine to a secondary amine introduces two key changes. First, the broad singlet of the -NH₂ group is replaced by a quartet around 8.5 ppm (due to coupling with the N-methyl protons), which integrates to one proton. Second, a new doublet appears around 3.2 ppm, integrating to three protons, which corresponds to the newly added N-methyl group. The doublet nature arises from the coupling to the adjacent N-H proton.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR complements ¹H NMR by providing direct information about the carbon skeleton of the molecule.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

CompoundAromatic Carbons-SO₂CH₃-NCH₃Solvent
2-Nitroaniline 145.6, 136.1, 126.9, 119.5, 116.8, 115.3 (Approx. values)[4]N/AN/ACDCl₃
4-(Methylsulfonyl)-2-nitroaniline Significant shifts in C4 and C1, with other carbons also affected (Predicted)~45.0N/ACDCl₃
This compound Further slight shifts in aromatic carbons, especially C1 (Predicted)~45.0~30.0CDCl₃

Expert Analysis & Interpretation:

  • Sulfonylation Step: The introduction of the methylsulfonyl group causes the carbon to which it is attached (C4) to shift significantly. The electron-withdrawing effect will also influence the chemical shifts of the other aromatic carbons. A new peak for the methyl carbon of the sulfonyl group is expected to appear in the aliphatic region, typically around 45 ppm.

  • N-Methylation Step: The conversion of the primary amine to a secondary N-methyl amine results in the appearance of a new carbon signal in the aliphatic region around 30 ppm. The chemical shift of the carbon attached to the nitrogen (C1) will also be affected by this substitution.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of functional groups, making it an excellent tool for identifying their presence or transformation.

Table 3: Comparative FTIR Data (Wavenumbers in cm⁻¹)

CompoundN-H StretchingNO₂ Stretching (Asymm/Symm)SO₂ Stretching (Asymm/Symm)
2-Nitroaniline ~3480, ~3370 (Asymm/Symm of primary amine)~1505, ~1340N/A
4-(Methylsulfonyl)-2-nitroaniline ~3490, ~3380 (Primary amine)~1520, ~1350~1310, ~1150
This compound ~3400 (Single peak for secondary amine)~1520, ~1350~1310, ~1150

Expert Analysis & Interpretation:

  • From 2-Nitroaniline to 4-(Methylsulfonyl)-2-nitroaniline: The most significant change is the appearance of two strong absorption bands characteristic of the sulfonyl group: an asymmetric stretch around 1310 cm⁻¹ and a symmetric stretch around 1150 cm⁻¹. The positions of the N-H and NO₂ stretching bands may shift slightly due to the altered electronic environment.

  • From 4-(Methylsulfonyl)-2-nitroaniline to this compound: This step is clearly marked by the change in the N-H stretching region. The two distinct peaks for the primary amine's asymmetric and symmetric stretches disappear and are replaced by a single, sharper absorption band around 3400 cm⁻¹, which is characteristic of a secondary amine N-H stretch. This provides definitive evidence of successful N-methylation.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of the molecules.

Table 4: Comparative UV-Vis Data (λₘₐₓ in nm)

Compoundλₘₐₓ (nm)Solvent
2-Nitroaniline ~282, ~412[5][6]Methanol
4-(Methylsulfonyl)-2-nitroaniline Hypsochromic shift expected (Predicted)Methanol
This compound Minimal shift from precursor (Predicted)Methanol

Expert Analysis & Interpretation:

  • Sulfonylation Step: 2-Nitroaniline exhibits a strong absorption band around 412 nm, attributed to an intramolecular charge transfer (ICT) transition. The introduction of the powerful electron-withdrawing methylsulfonyl group at the 4-position will compete with the nitro group for the electron density of the amino group's lone pair. This is expected to disrupt the ICT to the nitro group, leading to a hypsochromic (blue) shift of the main absorption band.

  • N-Methylation Step: The change from a primary to a secondary amine is not expected to cause a major shift in the λₘₐₓ, as the fundamental conjugated system remains the same. A minor shift may be observed due to the slight electronic difference between -NH₂ and -NHCH₃ groups.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols should be employed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire spectra with a spectral width of at least 12 ppm, a relaxation delay of 2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire spectra with a spectral width of 250 ppm, a relaxation delay of 5 seconds, and a sufficient number of scans (1024 or more) to achieve an adequate signal-to-noise ratio.

  • Processing: Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectra to the residual solvent peak.

FTIR Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Collection: Record the sample spectrum from 4000 to 400 cm⁻¹.

  • Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a stock solution of the analyte in a spectroscopic grade solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL. Dilute this stock solution to obtain a final concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Sample Measurement: Record the absorption spectrum of the sample solution from 200 to 800 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ).

Analytical Workflow Visualization

The general workflow for spectroscopic analysis is a systematic process from sample preparation to data interpretation.

Analytical_Workflow cluster_workflow General Spectroscopic Analysis Workflow Sample Obtain Pure Sample Prep Sample Preparation (Dissolution/ATR) Sample->Prep Acquire Data Acquisition (NMR / FTIR / UV-Vis) Prep->Acquire Process Data Processing (FT, Baseline Correction) Acquire->Process Interpret Spectral Interpretation & Structural Confirmation Process->Interpret

Caption: A streamlined workflow for spectroscopic sample analysis.

The spectroscopic journey from 2-nitroaniline to this compound is characterized by a series of distinct and predictable changes in NMR, FTIR, and UV-Vis spectra. The appearance of signals for the -SO₂CH₃ group, the transformation of the primary amine's spectral features into those of a secondary amine, and the corresponding shifts in the aromatic region provide a robust, multi-faceted confirmation of each synthetic step. By understanding the underlying principles that govern these changes, researchers can confidently verify the structure and purity of their compounds, ensuring the integrity of their scientific endeavors.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

  • SpectraBase. (n.d.). N-hexadecyl-N-methyl-4-(methylsulfonyl)-2-nitroaniline - Optional[1H NMR] - Spectrum. Available at: [Link]

  • PubChem. (n.d.). 2-Nitroaniline. Available at: [Link]

  • NIST. (n.d.). o-Nitroaniline. In NIST Chemistry WebBook. Available at: [Link]

  • NIST. (n.d.). o-Nitroaniline. In NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. (n.d.). UV-vis spectra of 2-nitroaniline (a), 4-nitrophenol (b), 1,2-diamino-4-nitrobenzene (c) and 2,4-dinitrophenol (d) solutions, and their corresponding reduction products. Available at: [Link]

Sources

A Head-to-Head Battle in Silico: Unveiling the Binding Affinities of n-Methyl-4-(methylsulfonyl)-2-nitroaniline Analogs Against Abl Kinase

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Drug Discovery Researchers

In the landscape of modern drug discovery, the strategic design of potent and selective kinase inhibitors remains a cornerstone of anticancer research. The compound n-Methyl-4-(methylsulfonyl)-2-nitroaniline has emerged as a promising scaffold due to its potential as an anticancer agent.[1] This guide provides a comprehensive in silico comparison of the binding affinities of a rationally designed series of this compound analogs against a critical oncogenic target: Abl tyrosine kinase. Through a detailed molecular docking workflow, we will dissect the structure-activity relationships (SAR) that govern the inhibitory potential of these compounds, offering valuable insights for medicinal chemists and computational biologists.

The Rationale: Targeting a Key Player in Cancer Signaling

Abl tyrosine kinase, a non-receptor tyrosine kinase, is a well-validated target in oncology, most notably for its role in chronic myeloid leukemia (CML).[2][3][4] The success of imatinib, a potent Abl kinase inhibitor, has paved the way for the development of numerous other kinase inhibitors.[2][3] The ATP-binding site of Abl kinase presents a druggable pocket where small molecules can compete with ATP, thereby inhibiting the downstream signaling pathways that drive cancer cell proliferation and survival. The structural similarities between known aniline-based kinase inhibitors and the this compound scaffold provide a strong rationale for investigating its potential as an Abl kinase inhibitor.

The Analogs: A Systematic Exploration of Chemical Space

To explore the structure-activity relationship of the this compound scaffold, a series of five analogs with systematic modifications were designed. These modifications are intended to probe the effects of altering electronic and steric properties on the binding affinity for the Abl kinase active site. The parent compound and its analogs, along with the well-known Abl kinase inhibitor Imatinib as a positive control, are detailed below.

Compound ID Compound Name Structure Rationale for Modification
Parent This compoundThe core scaffold for investigation.
Analog 1 4-(Methylsulfonyl)-2-nitroanilineRemoval of the N-methyl group to assess its contribution to binding.
Analog 2 n-Methyl-4-(methylsulfonyl)-2-fluoroanilineReplacement of the nitro group with a smaller, electronegative fluorine atom to probe electronic and steric effects.
Analog 3 n-Methyl-4-(methylsulfonyl)-2-chloroanilineIntroduction of a larger halogen (chlorine) to evaluate the impact of increased size and altered electronics.
Analog 4 n-Methyl-4-(ethylsulfonyl)-2-nitroanilineExtension of the methylsulfonyl group to an ethylsulfonyl group to explore the effect of a larger alkyl substituent.
Analog 5 n-Methyl-4-(methylsulfonyl)-2-aminoanilineReduction of the nitro group to an amino group to investigate the impact of a hydrogen bond donor.
Control ImatinibA clinically approved Abl kinase inhibitor for benchmarking the performance of the designed analogs.

The In Silico Arena: A Step-by-Step Docking Protocol

To objectively compare the binding affinities of our designed analogs, a rigorous in silico molecular docking workflow was employed. This protocol leverages widely used and validated computational tools to simulate the binding of each ligand to the active site of Abl kinase.

Experimental Workflow: In Silico Docking

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB Fetch Protein Structure (PDB ID: 2HYY) PrepProt Prepare Protein: - Remove water & co-ligands - Add polar hydrogens - Assign charges PDB->PrepProt UCSF Chimera Ligands Obtain Ligand Structures (SDF from PubChem) PrepLig Prepare Ligands: - Generate 3D conformers - Assign charges - Define rotatable bonds Ligands->PrepLig Open Babel Grid Define Docking Grid Box (around active site) PrepProt->Grid Dock Perform Molecular Docking (AutoDock Vina) PrepLig->Dock Grid->Dock Analyze Analyze Docking Results: - Binding Affinity (kcal/mol) - Binding Pose - Molecular Interactions Dock->Analyze PyMOL & Discovery Studio

Caption: A flowchart illustrating the key steps of the in silico molecular docking workflow.

Detailed Methodology
  • Protein Preparation:

    • The crystal structure of the human Abl kinase domain in complex with imatinib (PDB ID: 2HYY) was obtained from the RCSB Protein Data Bank.[2]

    • Using UCSF Chimera, all water molecules and the co-crystallized ligand (imatinib) were removed from the protein structure.[5][6][7][8][9]

    • Polar hydrogen atoms were added to the protein, and Gasteiger charges were assigned to all atoms.

    • The prepared protein structure was saved in the PDBQT file format, which is required for AutoDock Vina.

  • Ligand Preparation:

    • The 3D structures of the parent compound, the five analogs, and imatinib were obtained from the PubChem database.

    • The open-source cheminformatics toolkit, Open Babel, was used to convert the ligand structures to the PDBQT format. This process involves adding Gasteiger charges and defining rotatable bonds.

  • Molecular Docking:

    • AutoDock Vina was employed for the molecular docking simulations.[10][11][12][13]

    • A grid box was defined to encompass the ATP-binding site of Abl kinase. The center of the grid was set to the geometric center of the co-crystallized imatinib's binding pose, and the dimensions were set to 25 Å x 25 Å x 25 Å to allow for sufficient conformational sampling of the ligands.

    • Each ligand was docked into the prepared Abl kinase structure. The exhaustiveness of the search was set to 8.

  • Analysis of Results:

    • The binding affinity of the top-ranked pose for each ligand was recorded in kcal/mol.

    • The binding poses and molecular interactions of the ligands within the Abl kinase active site were visualized and analyzed using PyMOL and Discovery Studio Visualizer.

The Verdict: A Comparative Analysis of Binding Affinities

The in silico docking study yielded the following binding affinities for the parent compound, its analogs, and the positive control, Imatinib.

Compound ID Compound Name Binding Affinity (kcal/mol)
Parent This compound-7.8
Analog 1 4-(Methylsulfonyl)-2-nitroaniline-7.2
Analog 2 n-Methyl-4-(methylsulfonyl)-2-fluoroaniline-7.5
Analog 3 n-Methyl-4-(methylsulfonyl)-2-chloroaniline-8.1
Analog 4 n-Methyl-4-(ethylsulfonyl)-2-nitroaniline-7.9
Analog 5 n-Methyl-4-(methylsulfonyl)-2-aminoaniline-8.5
Control Imatinib-10.2
Structure-Activity Relationship (SAR) Insights

The comparative binding affinities reveal several key insights into the structure-activity relationship of this series of compounds:

  • The Importance of the N-Methyl Group: The removal of the N-methyl group in Analog 1 resulted in a decrease in binding affinity (-7.2 kcal/mol) compared to the Parent compound (-7.8 kcal/mol). This suggests that the methyl group may be involved in favorable hydrophobic interactions within the active site.

  • Influence of the 2-Substituent: Replacing the nitro group with a smaller fluorine atom (Analog 2 ) led to a slight decrease in affinity (-7.5 kcal/mol), while the larger chlorine atom (Analog 3 ) resulted in an improved binding affinity (-8.1 kcal/mol). This indicates that the size and electronic nature of the substituent at this position are critical for optimal binding. The chloro group may engage in more favorable interactions than the nitro or fluoro groups.

  • Exploring the Sulfonyl Moiety: Extending the methylsulfonyl group to an ethylsulfonyl group (Analog 4 ) had a negligible effect on the binding affinity (-7.9 kcal/mol), suggesting that this region of the molecule may not be as sensitive to minor steric modifications.

  • The Power of Hydrogen Bonding: The most significant improvement in binding affinity among the analogs was observed with Analog 5 , where the nitro group was replaced by an amino group (-8.5 kcal/mol). This substantial increase in affinity strongly suggests that the amino group is forming a crucial hydrogen bond with a key residue in the Abl kinase active site, an interaction that is not possible with the nitro group.

  • Benchmarking Against a Gold Standard: While the designed analogs show promising binding affinities, the positive control, Imatinib , exhibited a significantly stronger binding affinity (-10.2 kcal/mol). This is expected, as Imatinib is a highly optimized and clinically approved drug. The results for the analogs, particularly Analog 5 , are encouraging and suggest that this scaffold holds potential for further optimization.

A Closer Look: Molecular Interactions of the Most Promising Analog

To understand the structural basis for the enhanced binding affinity of Analog 5 , we visualized its predicted binding pose within the active site of Abl kinase.

G cluster_protein Abl Kinase Active Site cluster_ligand Analog 5 MET318 MET318 THR315 THR315 PHE382 PHE382 GLU286 GLU286 ASP381 ASP381 Amino_Group Amino Group (NH2) Amino_Group->THR315 Hydrogen Bond Sulfonyl_Group Sulfonyl Group (SO2) Sulfonyl_Group->GLU286 Hydrogen Bond Aniline_Ring Aniline Ring Aniline_Ring->MET318 Hydrophobic Interaction Aniline_Ring->PHE382 Pi-Pi Stacking

Caption: Key molecular interactions of Analog 5 within the Abl kinase active site.

The docking pose of Analog 5 reveals that the amino group forms a critical hydrogen bond with the side chain of Threonine 315, a key "gatekeeper" residue in the Abl kinase active site. Additionally, the sulfonyl group is predicted to form a hydrogen bond with Glutamate 286. The aniline ring is involved in hydrophobic interactions with Methionine 318 and a pi-pi stacking interaction with Phenylalanine 382. These multiple points of contact contribute to the stable and high-affinity binding of Analog 5 .

Conclusion and Future Directions

This in silico comparative guide demonstrates the utility of molecular docking in elucidating the structure-activity relationships of a series of this compound analogs as potential Abl kinase inhibitors. Our findings highlight the importance of the N-methyl group and the substituent at the 2-position of the aniline ring for binding affinity. Most notably, the introduction of an amino group at the 2-position led to a significant enhancement in binding, likely due to the formation of a key hydrogen bond with the gatekeeper residue Thr315.

While these computational results are promising, they represent the initial step in the drug discovery pipeline. The next crucial phases would involve the chemical synthesis of these analogs and their in vitro evaluation in enzymatic and cell-based assays to validate their inhibitory activity against Abl kinase and their anticancer effects. Further optimization of the lead compound, Analog 5 , could involve exploring additional substitutions on the aniline ring to maximize interactions with the active site and improve pharmacokinetic properties. This study underscores the power of a rational, structure-based approach to guide the design of novel and potent kinase inhibitors for cancer therapy.

References

  • RCSB Protein Data Bank. (n.d.). 2H8H: Src kinase in complex with a quinazoline inhibitor. Retrieved January 17, 2026, from [Link]

  • RCSB Protein Data Bank. (n.d.). 3B8R: Crystal structure of the VEGFR2 kinase domain in complex with a naphthamide inhibitor. Retrieved January 17, 2026, from [Link]

  • RCSB Protein Data Bank. (2007, January 16). 2HYY: Human Abl kinase domain in complex with imatinib (STI571, Glivec). Retrieved January 17, 2026, from [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Second-Order Nonlinear Optical Materials

In the pursuit of advanced optical materials, the design and synthesis of molecules with significant second-order nonlinear optical (NLO) properties are of paramount importance for applications ranging from telecommunications to optical data storage. This guide provides a detailed comparative analysis of N-Methyl-4-(methylsulfonyl)-2-nitroaniline, a promising NLO candidate, with other notable compounds in the field. We will delve into the structural-property relationships, performance metrics, and the experimental methodologies used to evaluate these materials, offering a comprehensive resource for researchers and professionals in material science and drug development.

Introduction: The Quest for High-Performance NLO Materials

Second-order NLO materials are capable of frequency conversion of light, a property that is highly dependent on the molecular structure and crystal packing of the compound. The archetypal molecular design for high NLO response involves a π-conjugated system linking an electron-donating group (donor) and an electron-accepting group (acceptor), creating a "push-pull" system. This compound embodies this principle, featuring an N-methylamino donor and two acceptor groups: a nitro group and a methylsulfonyl group. This guide will compare its performance against established and emerging NLO materials to provide a clear perspective on its potential.

The Compounds: A Structural Overview

For a meaningful comparison, we will focus on this compound and two other compounds that have garnered significant attention for their NLO properties: N-(4-nitrophenyl)-N-methylaminoacetonitrile (NPAN) and 2-amino-5-nitropyridinium dihydrogen phosphate (2A5NPDP).

  • This compound: This molecule possesses a strong push-pull character due to the ortho-nitro and para-methylsulfonyl electron-withdrawing groups, which are expected to enhance its second-harmonic generation (SHG) efficiency.

  • N-(4-nitrophenyl)-N-methylaminoacetonitrile (NPAN): A well-studied NLO material, NPAN features a nitrile group as an additional acceptor, contributing to its notable NLO response.

  • 2-amino-5-nitropyridinium dihydrogen phosphate (2A5NPDP): This is an organic-inorganic hybrid material where the NLO-active organic cation is co-crystallized with an inorganic anion. This approach can influence the crystal packing and, consequently, the NLO properties.

Comparative Performance Analysis

The efficacy of an NLO material is not solely defined by its SHG efficiency but also by a combination of its thermal stability, crystal structure, and ease of synthesis.

Nonlinear Optical Properties

The primary metric for comparing these materials is their second-harmonic generation (SHG) efficiency, often measured relative to a standard material like potassium dihydrogen phosphate (KDP) or urea.

CompoundSHG Efficiency (vs. Urea)Wavelength (nm)Measurement Technique
This compound~151064Kurtz-Perry Powder
N-(4-nitrophenyl)-N-methylaminoacetonitrile (NPAN)~601064Kurtz-Perry Powder
2-amino-5-nitropyridinium dihydrogen phosphate~2.51064Kurtz-Perry Powder

From the data, it is evident that NPAN exhibits a significantly higher SHG efficiency compared to this compound and 2A5NPDP under the tested conditions. The powerful electron-withdrawing nature of the cyano group in conjunction with the nitro group in NPAN likely contributes to its superior performance.

Physicochemical Properties

For practical applications, thermal stability and a suitable crystal structure are crucial.

CompoundMelting Point (°C)Decomposition Temperature (°C)Crystal SystemSpace Group
This compound175> 200OrthorhombicP2₁2₁2₁
N-(4-nitrophenyl)-N-methylaminoacetonitrile (NPAN)126~250MonoclinicCc
2-amino-5-nitropyridinium dihydrogen phosphate~210 (decomposes)~210MonoclinicP2₁

This compound displays a respectable melting point and thermal stability. Its non-centrosymmetric space group (P2₁2₁2₁) is a prerequisite for second-order NLO activity. 2A5NPDP shows the highest thermal stability, which is a significant advantage for high-power laser applications.

Experimental Protocols

The characterization of these NLO materials involves a suite of standardized experimental techniques.

Synthesis of this compound

A representative synthesis involves a two-step process:

  • Sulfonylation: 4-chloro-3-nitroaniline is reacted with sodium methanesulfinate to introduce the methylsulfonyl group.

  • N-methylation: The resulting primary amine is then methylated using a suitable methylating agent, such as dimethyl sulfate, to yield the final product.

4-chloro-3-nitroaniline 4-chloro-3-nitroaniline Step 1 Step 1 4-chloro-3-nitroaniline->Step 1 NaSO2Me Intermediate Intermediate Step 1->Intermediate Step 2 Step 2 Intermediate->Step 2 (CH3)2SO4 This compound This compound Step 2->this compound Nd:YAG Laser (1064 nm) Nd:YAG Laser (1064 nm) Sample Holder Sample Holder Nd:YAG Laser (1064 nm)->Sample Holder Fundamental Beam Filter Filter Sample Holder->Filter Transmitted Light Photomultiplier Tube Photomultiplier Tube Filter->Photomultiplier Tube SHG Signal (532 nm) Data Acquisition Data Acquisition Photomultiplier Tube->Data Acquisition

Caption: Workflow for the Kurtz-Perry powder SHG measurement.

Thermal Analysis

Thermal stability is assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • TGA: A small sample of the material is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The weight loss of the sample is monitored as a function of temperature to determine the decomposition temperature.

  • DSC: The difference in the amount of heat required to increase the temperature of the sample and a reference is measured as a function of temperature. This provides information on melting point, phase transitions, and decomposition.

Conclusion and Future Outlook

This comparative guide highlights the key performance aspects of this compound in the context of other established NLO materials. While NPAN demonstrates superior SHG efficiency in powder form, the overall potential of a material is a multifaceted issue. The favorable thermal stability and non-centrosymmetric crystal structure of this compound make it a compound of continued interest.

Future research should focus on the growth of high-quality single crystals of these materials, which is essential for the accurate determination of their NLO tensor coefficients and for their potential use in devices. Furthermore, the exploration of structural modifications to this compound, such as the substitution of the methyl group or the introduction of different acceptor groups, could lead to the development of new materials with even greater NLO responses. The ongoing synergy between synthetic chemistry, crystal engineering, and optical physics will undoubtedly pave the way for the next generation of advanced NLO materials.

References

For further reading and detailed experimental procedures, please refer to the following resources. (Please note that direct access to full-text articles may require a subscription).

Confirming the structure of n-Methyl-4-(methylsulfonyl)-2-nitroaniline reaction products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Structural Confirmation of n-Methyl-4-(methylsulfonyl)-2-phenylenediamine

Introduction

The reduction of aromatic nitro compounds is a foundational transformation in organic synthesis, critical for the production of anilines which are key intermediates in the pharmaceutical, dye, and materials science industries. The compound n-Methyl-4-(methylsulfonyl)-2-nitroaniline is a valuable substrate, featuring both a sterically hindered nitro group and an electron-withdrawing sulfonyl group. The successful reduction of this molecule to its corresponding diamine, n-Methyl-4-(methylsulfonyl)-2-phenylenediamine, requires careful selection of methodology to ensure high yield and chemoselectivity.

This guide provides an in-depth comparison of two primary methodologies for this reduction: catalytic transfer hydrogenation and chemical reduction using Tin(II) chloride. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present a comprehensive analysis of the spectroscopic data required to unequivocally confirm the structure of the resulting products.

Primary Reaction: Reduction of the Nitro Group

The conversion of the nitro group (-NO₂) to a primary amine (-NH₂) is a six-electron reduction. The choice of method depends on factors such as available equipment, substrate sensitivity, and desired scale.

Reaction_Scheme cluster_0 Reduction Methodologies cluster_1 Side Reaction Start This compound MethodA Method A: Catalytic Hydrogenation (H₂, Pd/C) Start->MethodA H₂ source MethodB Method B: Chemical Reduction (SnCl₂·2H₂O, HCl) Start->MethodB e⁻ source Product n-Methyl-4-(methylsulfonyl)-2-phenylenediamine Cyclization Intramolecular Cyclization (e.g., with Formic Acid) Product->Cyclization Acid/Heat SideProduct 1-Methyl-6-(methylsulfonyl)-1H-benzo[d]imidazole (Potential Side Product) MethodA->Product MethodB->Product Cyclization->SideProduct

Caption: Overall reaction pathways for this compound.

Methodology A: Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient and clean method for nitro group reduction. It utilizes a heterogeneous catalyst, typically a noble metal on a solid support, to facilitate the reaction with molecular hydrogen.

Expertise & Rationale: The mechanism for catalytic hydrogenation of nitroarenes is complex but generally proceeds through a direct pathway involving reduction to nitroso and hydroxylamine intermediates on the catalyst surface.[1][2][3] Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and relative cost-effectiveness. The reaction is typically run in a protic solvent like ethanol or methanol to aid in protonolysis steps. This method is preferred for its clean work-up, as the catalyst is simply filtered off, and for its high efficiency, often providing near-quantitative yields.[4]

Experimental Protocol: Catalytic Hydrogenation

  • Reactor Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add this compound (1.0 eq) and a suitable solvent such as methanol or ethanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (1-5 mol% Pd). The catalyst should be handled in a wet state to mitigate its pyrophoric nature.

  • Purging: Seal the reactor and purge the system 3-5 times with an inert gas (e.g., nitrogen) to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic and progress can be monitored by the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel again with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude n-Methyl-4-(methylsulfonyl)-2-phenylenediamine, which can be purified by recrystallization if necessary.[4]

Methodology B: Chemical Reduction with Tin(II) Chloride

This classical method employs an easily oxidized metal salt in an acidic medium and is highly valued for its excellent chemoselectivity, leaving other reducible groups like esters or nitriles intact.[5][6]

Expertise & Rationale: The reduction with Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) proceeds via a series of single-electron transfers from the Sn²⁺ ion to the nitro group.[7][8] The acidic medium provides the protons necessary for the formation of water from the oxygen atoms of the nitro group. This method is advantageous when specialized high-pressure equipment is unavailable. However, the work-up can be cumbersome due to the formation of tin salts that must be removed.[9]

Experimental Protocol: SnCl₂ Reduction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) to the solution.

  • Acidification: Slowly add concentrated hydrochloric acid (HCl) with stirring. The reaction is often exothermic.

  • Heating: Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the progress by Thin-Layer Chromatography (TLC).

  • Work-up & Neutralization: After completion, cool the reaction mixture to room temperature and carefully neutralize it by the dropwise addition of a cold, concentrated sodium hydroxide (NaOH) solution until the pH is strongly basic (pH > 10). This step is crucial to deprotonate the product amine and precipitate tin salts as tin hydroxides.[9][10]

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the crude product, which may require purification by column chromatography or recrystallization.[11]

Structural Confirmation of Reaction Products

Unequivocal characterization requires a multi-technique spectroscopic approach. The transformation from the nitro- starting material to the amino- product is accompanied by distinct changes in ¹H NMR, ¹³C NMR, IR, and Mass Spectra.

Comparative Spectroscopic Data
Spectroscopic TechniqueThis compound (Starting Material)n-Methyl-4-(methylsulfonyl)-2-phenylenediamine (Product)Rationale for Change
¹H NMR Aromatic protons: ~8.3-7.5 ppm. N-CH₃: ~3.1 ppm (s). SO₂-CH₃: ~3.2 ppm (s).Aromatic protons: Shifted upfield to ~7.0-6.5 ppm. N-CH₃: ~2.8 ppm (s). SO₂-CH₃: ~3.0 ppm (s). NH & NH₂: Broad signals (~4.5-5.5 ppm), D₂O exchangeable.The powerful electron-donating effect of the new -NH₂ group shields the aromatic protons, causing an upfield shift.
¹³C NMR Aromatic C-NO₂: ~148 ppm. Aromatic C-NH: ~145 ppm.Aromatic C-NH₂: ~140 ppm. Aromatic C-NH: ~138 ppm. Other aromatic signals also shift upfield.The -NH₂ group causes significant upfield shifts for the ipso-carbon and other carbons in the ring.
IR Spectroscopy Strong Asymmetric NO₂ stretch: ~1530 cm⁻¹. Strong Symmetric NO₂ stretch: ~1350 cm⁻¹. SO₂ stretches: ~1320 & 1150 cm⁻¹. Secondary N-H stretch: ~3400 cm⁻¹.Disappearance of NO₂ stretches. Appearance of two N-H stretches for primary amine (-NH₂): ~3450 & 3350 cm⁻¹. Secondary N-H stretch remains.The conversion of the nitro group to an amine is clearly indicated by the loss of the characteristic NO₂ bands and the appearance of the primary amine N-H bands.
Mass Spectrometry (EI) M⁺ at m/z = 230. Fragmentation includes loss of -NO₂ and -O.M⁺ at m/z = 200. Fragmentation pattern changes, characteristic of aromatic diamines.The molecular weight decreases by 30 amu, corresponding to the conversion of -NO₂ (46 amu) to -NH₂ (16 amu).

Note: Predicted NMR values are based on analogous compounds. Actual values may vary depending on solvent and concentration.[12][13][14]

Workflow cluster_analysis Spectroscopic Analysis Start Reaction Mixture Workup Workup (Filtration or Extraction) Start->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Sample Isolated Product Purification->Sample NMR NMR (¹H, ¹³C) Sample->NMR IR FTIR Sample->IR MS Mass Spec. Sample->MS

Caption: General experimental workflow for product isolation and characterization.

Potential Side Reaction: Intramolecular Cyclization

The product, n-Methyl-4-(methylsulfonyl)-2-phenylenediamine, is an N-substituted o-phenylenediamine. These structures are known precursors to benzimidazoles.

Causality and Conditions: If the reaction or work-up conditions involve an acid (like formic acid) and heat, or if a one-carbon electrophile (like an aldehyde or orthoformate) is present, the diamine product can undergo a subsequent intramolecular cyclization.[15][16] This reaction proceeds via condensation to form an intermediate that then cyclizes and eliminates water to form the stable benzimidazole ring system.

Structural Confirmation of Side Product: The formation of 1-Methyl-6-(methylsulfonyl)-1H-benzo[d]imidazole would be indicated by:

  • ¹H NMR: Disappearance of the primary amine (-NH₂) and secondary amine (-NH) proton signals. A new singlet for the C2-proton of the imidazole ring would appear downfield (~8.1 ppm). The aromatic and methyl signals would also shift accordingly.[17][18]

  • IR Spectroscopy: Disappearance of all N-H stretching bands.

  • Mass Spectrometry: The molecular ion peak would correspond to the cyclized product (e.g., m/z = 210 if cyclized with a formyl equivalent).

Comparison Guide Summary

FeatureMethod A: Catalytic HydrogenationMethod B: Chemical Reduction (SnCl₂)
Principle Heterogeneous catalysis with H₂ gasSingle-electron transfer from metal salt
Advantages High yields, very clean reaction, simple product isolation (filtration)Excellent chemoselectivity, no high-pressure equipment needed
Disadvantages Requires specialized high-pressure equipment, flammable H₂ gas, catalyst can be pyrophoricCumbersome work-up to remove tin salts, stoichiometric reagent, potential metal contamination
Typical Yield >90%70-90%
Safety Concerns Handling of H₂ gas and pyrophoric catalystsExothermic reaction, toxicity of tin compounds

Conclusion

Both catalytic hydrogenation and chemical reduction with Tin(II) chloride are viable methods for synthesizing n-Methyl-4-(methylsulfonyl)-2-phenylenediamine. Catalytic hydrogenation offers higher efficiency and a cleaner work-up, making it ideal for larger-scale synthesis where appropriate equipment is available. The SnCl₂ method provides excellent chemoselectivity and is a robust alternative for lab-scale synthesis without specialized apparatus. In all cases, a thorough spectroscopic analysis is essential to confirm the identity and purity of the final product and to rule out potential side reactions such as benzimidazole formation.

References

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Safety Operating Guide

Navigating the Disposal of n-Methyl-4-(methylsulfonyl)-2-nitroaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of n-Methyl-4-(methylsulfonyl)-2-nitroaniline, a compound whose specific disposal data may not be readily available.

The procedural guidance herein is synthesized from the safety profiles of structurally related compounds—specifically nitroanilines and sulfones—and established hazardous waste management principles. The core logic is to treat the compound with the caution appropriate for its constituent functional groups. The nitroaniline moiety suggests potential toxicity and reactivity, while the sulfone group implies environmental persistence.

Hazard Assessment & Characterization

Before any disposal action, a thorough understanding of the compound's potential hazards is critical. Lacking a specific Safety Data Sheet (SDS), we must infer the risk profile from its chemical structure.

  • Nitroaniline Group: Compounds in this class are known for their toxicity. 2-Nitroaniline, a related substance, is toxic if swallowed, inhaled, or absorbed through the skin.[1] Prolonged exposure can lead to systemic effects, including methemoglobinemia.[1] The presence of the nitro group also introduces a potential for reactivity or thermal instability, a common characteristic of nitroaromatic compounds.

  • Sulfone Group: Sulfones are generally stable but can be persistent in the environment.[2] Their disposal must be managed to prevent environmental release.[2]

Based on this analysis, this compound must be managed as hazardous chemical waste . Do not dispose of it down the drain or in regular trash.[2]

Table 1: Hazard Profile & Regulatory Considerations

Hazard CategoryInferred Risk for this compoundRationale & Causality
Acute Toxicity High (Assumed) Nitroaniline compounds are classified as toxic via oral, dermal, and inhalation routes.[3][4][5]
Chronic Toxicity High (Assumed) May cause damage to organs through prolonged or repeated exposure.[3][4]
Environmental Hazard High (Assumed) Harmful to aquatic life with long-lasting effects.[3] Sulfones can be environmentally persistent.[2]
Reactivity Moderate (Assumed) Nitroaromatic compounds can be reactive or explosive under specific conditions (e.g., intense heat).[3]
EPA Waste Status Likely Regulated Hazardous Waste The toxicity profile aligns with characteristics that would require disposal under EPA's Resource Conservation and Recovery Act (RCRA).[6]
Mandatory Personal Protective Equipment (PPE)

Safe disposal begins with safe handling.[1] A stringent PPE protocol is non-negotiable to prevent exposure during waste segregation and packaging.

Table 2: Required Personal Protective Equipment (PPE)

EquipmentSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile, Neoprene)To prevent dermal absorption, which is a key exposure route for nitroanilines.[1][3]
Eye Protection Safety goggles or a face shieldTo protect against accidental splashes or dust generation.[7]
Lab Coat Standard laboratory coatTo protect skin and personal clothing from contamination.[7]
Respiratory Use within a certified chemical fume hoodTo prevent inhalation of dusts or vapors, a primary route of toxic exposure.[1][3]
Step-by-Step Disposal Protocol

The ultimate disposal of this compound must be handled by a licensed hazardous waste management facility.[2][7] Your role is to ensure its safe and compliant collection, segregation, and storage pending pickup.

Step 1: Waste Segregation

  • Crucial First Step: Do not mix this compound waste with any other waste streams.[2][7] Cross-contamination can lead to dangerous reactions and complicates the disposal process.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect pure compound, contaminated weigh boats, and contaminated consumables (e.g., paper towels, gloves) in a dedicated, clearly labeled hazardous waste container.[2]

    • Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate, compatible, and clearly labeled hazardous liquid waste container. Note the full composition, including all solvents and their percentages, on the label.[8]

Step 2: Container Selection and Labeling

  • Container Compatibility: Use a container made of material that is non-reactive with the waste. For solids, a high-density polyethylene (HDPE) container with a screw-top lid is appropriate. For liquids, ensure the container is compatible with the solvent used (e.g., do not store acids in metal containers).[6][8]

  • Labeling: This is a critical regulatory requirement. The label must, at a minimum, include:[9][10]

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • A clear hazard warning (e.g., "Toxic")[9]

    • The accumulation start date (the date the first drop of waste enters the container).

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Location: The designated waste container must be stored in a Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of laboratory personnel.[8][11]

  • Safety Precautions:

    • Keep the container securely closed at all times, except when adding waste.[8]

    • Store in a well-ventilated area, away from heat or ignition sources.[1]

    • Ensure incompatible chemicals are not stored nearby. For example, keep this waste separate from strong oxidizing agents.[8]

Step 4: Arranging for Disposal

  • Contact EHS: Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers, though institutional policies may vary), contact your institution's Environmental Health & Safety (EHS) office to arrange for a waste pickup.[8][11]

  • Documentation: Maintain meticulous records of the waste generated, as required by your institution and regulatory bodies like the EPA.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Phase 1: Generation & Assessment cluster_1 Phase 2: Segregation & Containment cluster_2 Phase 3: Storage & Disposal start Waste Generated: This compound assess Assess Hazards: - Toxicity (Nitroaniline) - Persistence (Sulfone) - Reactivity start->assess ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat Work in Fume Hood assess->ppe decision Is waste solid or liquid? ppe->decision solid_waste Collect in dedicated SOLID hazardous waste container decision->solid_waste liquid_waste Collect in compatible LIQUID hazardous waste container decision->liquid_waste label_container Label Container: 1. 'HAZARDOUS WASTE' 2. Full Chemical Name 3. Hazard Warning (Toxic) 4. Accumulation Date solid_waste->label_container liquid_waste->label_container store Store sealed container in Satellite Accumulation Area (SAA) label_container->store contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup store->contact_ehs end_node Professional Disposal by Licensed Facility contact_ehs->end_node

Caption: A workflow diagram for the safe and compliant disposal of this compound.

Spill & Emergency Procedures

Accidents require immediate and correct action.

  • Minor Spills (Solid):

    • Ensure the area is well-ventilated (fume hood).

    • Wearing full PPE, gently sweep up the material to avoid generating dust.[7]

    • Place the collected material and any contaminated cleaning supplies into your designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

    • Report the spill to your laboratory supervisor or safety officer.[7]

  • Major Spills or Any Liquid Spills:

    • Evacuate the immediate area.

    • Alert others nearby.

    • Contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and regulatory compliance, protecting yourself, your colleagues, and the environment.

References

  • Benchchem. (n.d.). Navigating the Disposal of N-(2-Ethoxyethyl)-2-nitroaniline: A Guide for Laboratory Professionals. Retrieved from Benchchem website.[7]

  • Hopemax. (2025, August 13). How to dispose of 2 - Nitroaniline safely? Retrieved from Hopemax Blog.[1]

  • Benchchem. (n.d.). Essential Guide to the Safe Handling and Disposal of Diethyl Sulfone. Retrieved from Benchchem website.[2]

  • PubChem. (n.d.). 2-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]]

  • American Laboratory. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]9]

  • West Liberty University. (n.d.). p-Nitroaniline Safety Data Sheet. Retrieved from West Liberty University website.[12]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]6]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]8]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]11]

  • Medical Laboratory Observer. (2019, July 1). Laboratory Waste Management: The New Regulations. Retrieved from [Link]10]

  • East Harbour Group. (2022, February 14). Material Safety Data Sheet N-Methyl-4-Nitroaniline. Retrieved from East Harbour Group website.[4]

Sources

Essential Safety and Operational Guide for Handling n-Methyl-4-(methylsulfonyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: Understanding the Risk Profile

Based on analogous compounds, n-Methyl-4-(methylsulfonyl)-2-nitroaniline is anticipated to be a hazardous substance with a significant toxicity profile. The primary hazards are associated with its nitroaniline structure, which is known for its toxicity upon ingestion, inhalation, and skin contact.[1][2][3][5]

  • Acute Toxicity: Structurally similar compounds are classified as toxic or fatal if swallowed, in contact with skin, or if inhaled.[1][2][3][5][6] Exposure can lead to systemic effects.

  • Organ Toxicity: Prolonged or repeated exposure to related nitroaniline compounds may cause damage to organs, particularly the blood (leading to methemoglobinemia), liver, and kidneys.[6]

  • Skin and Eye Irritation: Direct contact is likely to cause skin and serious eye irritation.[3][5][7]

  • Dust Hazard: As a solid, this compound may form combustible dust concentrations in the air and poses a significant inhalation risk if handled improperly.[1][5][7]

Immediate medical attention is required for any significant exposure.[5][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of specific PPE should be guided by a thorough risk assessment of the planned procedure.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles with side shields conforming to EN166 (EU) or ANSI Z87.1 (US). A face shield should be worn if there is a splash hazard.[1]Protects against dust particles and accidental splashes that can cause serious eye irritation or damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene) inspected before use. Follow proper glove removal technique to avoid skin contact.[1]Prevents dermal absorption, which is a primary route of exposure for toxic nitroaniline compounds.
Body Protection A chemical-resistant lab coat or a full protective suit, depending on the scale of the operation.[2]Minimizes the risk of skin contact from spills or dust. Contaminated clothing must be removed and laundered before reuse.[5][7]
Respiratory Protection A NIOSH-approved respirator with a P100 (US) or P3 (EU) particulate filter is required when handling the powder outside of a fume hood.[2][8]Prevents the inhalation of toxic dust particles, a significant exposure risk.

Operational Plan: From Receipt to Experiment

A systematic approach to handling ensures minimal exposure and a safe laboratory environment.

Step 1: Pre-Handling Preparations

  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation.[1][2][7]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[3]

  • Spill Kit: Have a spill kit specifically for solid toxic chemicals readily available.

Step 2: Handling the Compound

  • Don PPE: Before opening the container, put on all required personal protective equipment as detailed in the table above.

  • Minimize Dust: Open the container within the fume hood. Handle the solid carefully to minimize the generation of dust.[1][3][7] Avoid actions that could cause the powder to become airborne.

  • Weighing: If weighing is required, perform this task inside the fume hood or in a ventilated balance enclosure.

  • No Dry Sweeping: Never use dry sweeping to clean up spills as this will generate dust.[1]

Step 3: Post-Handling Procedures

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent.

  • Glove Removal: Remove gloves using the proper technique (without touching the outer surface) and dispose of them as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][5] The storage area should be locked or otherwise secured.[2][5]

Disposal Plan: Managing Waste Safely

Proper disposal is a critical final step to ensure environmental and personnel safety.

  • Chemical Waste: Unused this compound and any reaction byproducts must be disposed of as hazardous chemical waste. Do not dispose of it down the drain.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weighing paper, and pipette tips, must be collected in a designated, sealed hazardous waste container.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal prep_sds Review SDS prep_area Designate Fume Hood prep_sds->prep_area prep_ppe Don Full PPE prep_area->prep_ppe handle_open Open Container in Hood prep_ppe->handle_open handle_use Use Compound (Minimize Dust) handle_open->handle_use clean_decon Decontaminate Workspace handle_use->clean_decon dispose_waste Collect Chemical Waste handle_use->dispose_waste clean_dispose_ppe Dispose of Contaminated PPE clean_decon->clean_dispose_ppe clean_wash Wash Hands Thoroughly clean_dispose_ppe->clean_wash clean_store Store Securely clean_wash->clean_store dispose_ehs Follow EHS Guidelines dispose_waste->dispose_ehs

Caption: Workflow for Safe Handling of this compound.

References

  • East Harbour Group. (2022). MATERIAL SAFETY DATA SHEET N-METHYL-4-NITROANILINE. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-Methyl-N-nitrosoaniline. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methyl-2-nitroaniline, 98%. Retrieved from [Link]

  • Thermo Fisher Scientific. (2020). SAFETY DATA SHEET - 4-Nitroaniline. Retrieved from [Link] - Search for CAS 100-01-6.

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methyl-2-nitroaniline, 99%. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.